5,5-Dimethylpiperazin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYURQBVLPPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)CN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78551-33-4 | |
| Record name | 5,5-dimethylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5,5-Dimethylpiperazin-2-one
Abstract: The piperazin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its rigid, yet functionalized structure serves as a valuable building block for a diverse range of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of a specific derivative, 5,5-Dimethylpiperazin-2-one. We will explore two robust synthetic methodologies, delving into the mechanistic rationale behind each approach. Furthermore, this document establishes a full spectroscopic profile of the target molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a complete reference for researchers in the field.
Introduction
Piperazinones, and the broader piperazine class, are foundational structures in the design of therapeutic agents, appearing in drugs for indications ranging from oncology to central nervous system disorders. The strategic placement of nitrogen atoms allows for modulation of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. The specific derivative, this compound, incorporates a gem-dimethyl group at the C5 position. This structural feature is significant as it introduces steric bulk, potentially influencing binding selectivity to biological targets and metabolic stability by blocking a potential site of oxidation. This guide is designed for researchers and drug development professionals, offering field-proven insights into the practical synthesis and rigorous characterization of this important heterocyclic building block.
Section 1: Synthetic Strategies for this compound
The construction of the piperazin-2-one ring system relies on the efficient formation of two amide bonds within a six-membered ring. The primary challenge is to control the regioselectivity of bond formation, particularly when using unsymmetrical diamines. Here, we present two effective strategies starting from the readily available precursor, 1,2-diamino-2-methylpropane.
Methodology 1: Two-Step Cyclocondensation via N-Acylation
This classic and highly reliable approach involves the initial acylation of one amine group, followed by an intramolecular cyclization to form the lactam. The choice of an α-haloacetylating agent like ethyl chloroacetate is strategic, as it provides the necessary two-carbon linker and an electrophilic center for the final ring closure.
Rationale for Experimental Choices: The use of a significant excess of the diamine in the first step is a critical control element. 1,2-Diamino-2-methylpropane has two nucleophilic nitrogen atoms (one primary, one tertiary-adjacent). By using the diamine as the limiting reagent, we would risk di-acylation, leading to unwanted side products. Conversely, by using a large excess of the diamine, we statistically favor the mono-acylation product. The primary amine is sterically more accessible and generally more nucleophilic than the amine adjacent to the quaternary center, driving the initial reaction to the desired intermediate. The subsequent cyclization is promoted by heat, which provides the activation energy for the intramolecular nucleophilic attack of the second amine onto the ester carbonyl, eliminating ethanol.
Detailed Experimental Protocol:
-
Mono-acylation: To a stirred solution of 1,2-diamino-2-methylpropane (5.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add ethyl chloroacetate (1.0 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the excess diamine and THF under reduced pressure. The resulting crude intermediate is a viscous oil.
-
Cyclization: Dissolve the crude intermediate in a high-boiling point solvent such as xylene.
-
Heat the mixture to reflux (approx. 140 °C) for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elimination of ethanol drives the cyclization.
-
Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.
-
The crude product is then subjected to purification as described in Section 2.
Mechanistic Pathway: The mechanism involves two distinct steps: an initial intermolecular SN2 reaction followed by an intramolecular nucleophilic acyl substitution.
Methodology 2: One-Pot Synthesis via Reductive Amination and Lactamization
A more modern and convergent approach involves a one-pot reaction that combines reductive amination with a subsequent cyclization. This strategy leverages the reaction between the diamine and an α-ketoester, such as ethyl pyruvate.
Rationale for Experimental Choices: This method is highly efficient as it forms two key bonds in a single pot. The initial step is the formation of an imine between the primary amine of the diamine and the ketone of ethyl pyruvate. This is a reversible process, but the imine is immediately and irreversibly reduced in situ by a reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice here because it is milder than other hydrides (like NaBH₄) and is particularly effective for reductive aminations, as it will not readily reduce the ester group. Once the secondary amine is formed, the addition of a base and heat promotes the final intramolecular lactamization.
Detailed Experimental Protocol:
-
In a round-bottom flask, dissolve 1,2-diamino-2-methylpropane (1.2 eq) and ethyl pyruvate (1.0 eq) in dichloromethane (DCM).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction for 24 hours at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in methanol, add a catalytic amount of sodium methoxide, and heat to reflux for 6 hours.
-
Neutralize the reaction with a mild acid, remove the solvent, and proceed with purification.
Section 2: Purification and Isolation
The crude this compound obtained from either synthetic route typically requires purification to achieve high purity suitable for research and development.
-
Extraction: A standard aqueous workup is employed to remove inorganic salts and water-soluble impurities. The product's polarity allows for extraction into organic solvents like dichloromethane or ethyl acetate.
-
Column Chromatography: Flash chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by a small percentage of methanol), allows for the separation of the desired product from starting materials and non-polar byproducts.
-
Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be used to obtain highly pure crystalline material, which is ideal for characterization and long-term storage.
Section 3: Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure of this compound and spectral data from analogous compounds.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the connectivity and chemical environment of every carbon and hydrogen atom.
| Table 1: Predicted NMR Data for this compound (in CDCl₃) | ||||
| Nucleus | Assignment | Predicted Shift (δ ppm) | Multiplicity | Integration |
| ¹H NMR | -C(CH₃)₂ | ~1.25 | Singlet (s) | 6H |
| -CH₂-NH- | ~3.10 | Singlet (s) | 2H | |
| -NH-C=O | ~3.30 | Singlet (s) | 2H | |
| -NH (amide) | ~6.5-7.5 | Broad Singlet (br s) | 1H | |
| ¹³C NMR | -C(C H₃)₂ | ~25.0 | ||
| -C (CH₃)₂ | ~55.0 | |||
| -C H₂-NH- | ~58.0 | |||
| -C H₂-C=O | ~48.0 | |||
| -C =O | ~170.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the characteristic amide stretches.
| Table 2: Predicted IR Absorption Bands for this compound | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3200 - 3300 (broad) |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (amide I band) | 1650 - 1680 (strong) |
| N-H Bend (amide II band) | 1510 - 1550 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| Table 3: Predicted Mass Spectrometry Data for this compound | |
| Analysis | Predicted m/z Value |
| Molecular Formula | C₆H₁₂N₂O |
| Exact Mass | 128.09496 |
| Molecular Ion [M]⁺ | 128 |
| Key Fragment [M-CH₃]⁺ | 113 |
| Key Fragment [M-C(CH₃)₂]⁺ | 72 |
| Key Fragment [M-CO]⁺ | 100 |
Fragmentation Rationale: Upon electron impact, the molecular ion will form. A common fragmentation pathway for amides is the cleavage of the amide bond.[3][4] For this cyclic amide, fragmentation is likely initiated by the loss of one of the methyl groups to form a stabilized cation (m/z 113). Another plausible fragmentation is the alpha-cleavage next to the nitrogen, leading to the loss of the gem-dimethyl group. The loss of a neutral carbon monoxide (CO) molecule is also a characteristic fragmentation for cyclic ketones and lactams.[5]
Section 4: Comprehensive Experimental Workflow
The entire process, from selecting a synthetic route to final validation, can be visualized as a cohesive workflow.
Conclusion
This technical guide has detailed two robust and logical synthetic pathways for the preparation of this compound. By explaining the rationale behind the chosen reagents and conditions, we aim to empower researchers to not only replicate these procedures but also to adapt them for the synthesis of other complex heterocyclic derivatives. The comprehensive spectroscopic profile established herein serves as a benchmark for the unambiguous identification and quality control of this valuable chemical building block, facilitating its application in medicinal chemistry and broader drug discovery efforts.
References
- 1. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | MDPI [mdpi.com]
- 2. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 5,5-Dimethylpiperazin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Structural Clarity
In the landscape of medicinal chemistry and materials science, the piperazinone scaffold is a recurring motif, valued for its conformational rigidity and versatile substitution patterns. 5,5-Dimethylpiperazin-2-one, a specific derivative, presents a compelling subject for structural investigation. Its gem-dimethyl substitution at the C5 position is anticipated to significantly influence the puckering of the six-membered ring and, consequently, its intermolecular assembly in the solid state. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is paramount for predicting its physicochemical properties and for the rational design of novel therapeutics and functional materials.
As no public crystal structure for this compound is currently available, this guide provides a comprehensive, field-proven methodology for its synthesis, crystallization, and subsequent crystallographic analysis. It is structured not as a rigid template, but as a logical progression of experimental and analytical thought, reflecting the workflow of a senior application scientist. Every step is detailed with an emphasis on the underlying causality, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Part 1: Synthesis and Single Crystal Growth
The journey to a crystal structure begins with the synthesis of the pure compound and the meticulous art of growing diffraction-quality single crystals.
Proposed Synthesis of this compound
The synthesis of piperazin-2-ones, which are cyclic amides (lactams), can be achieved through various cyclization strategies. A plausible and efficient route involves the intramolecular cyclization of a suitable linear precursor.
Protocol 1: Synthesis via Intramolecular Cyclization
-
Precursor Synthesis: Begin with the reaction of 2,2-dimethyl-1,3-diaminopropane with a suitable C2-synthon, such as ethyl chloroacetate, under basic conditions. The primary amine of the diaminopropane will displace the chloride, followed by hydrolysis of the ester to form an amino acid precursor.
-
Activation: The carboxylic acid of the resulting precursor is then activated, for example, using a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Cyclization: The activated carboxyl group undergoes an intramolecular nucleophilic attack by the terminal amine, leading to the formation of the six-membered lactam ring of this compound.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure compound, which is then characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity prior to crystallization attempts.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in a structural analysis workflow.[1] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Protocol 2: Growing Diffraction-Quality Single Crystals
Several methods should be attempted in parallel to maximize the chances of success.[2][3][4]
-
Method A: Slow Evaporation
-
Dissolve a small amount of purified this compound in a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture).
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap containing a few small perforations or with parafilm punctured by a needle. This allows the solvent to evaporate slowly over several days to weeks.[1][5]
-
Place the vial in a vibration-free location and monitor for crystal growth.
-
-
Method B: Vapor Diffusion
-
This technique is highly effective for small quantities of material.[1] Prepare a concentrated solution of the compound in a good solvent (e.g., methanol).
-
Place a small, open vial containing this solution inside a larger, sealed jar.
-
Add a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane) to the bottom of the larger jar.
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually reducing its solubility and inducing crystallization.[2]
-
-
Method C: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. A Dewar flask filled with warm water can be used to slow the cooling rate.
-
Once at room temperature, the solution can be transferred to a refrigerator and then a freezer to further decrease solubility and promote crystal growth.
-
Part 2: Single-Crystal X-ray Diffraction: From Diffraction to Data
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.
Experimental Protocol: Data Acquisition
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope.[6] It is mounted on a cryoloop or a thin glass fiber using a minimal amount of cryoprotectant oil.[6][7]
-
Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer.[8] The crystal is cooled to a low temperature (commonly 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
X-ray Source: Monochromatic X-rays, typically from a Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) source, are directed at the crystal.[6][8]
-
Diffraction Pattern: As the crystal is rotated through a series of angles, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[9]
Structure Solution and Refinement
The collected diffraction data is a set of reciprocal lattice points. The primary challenge is to determine the phases of the diffracted waves, which are lost during the experiment.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem. Software such as SHELXS or SHELXT within the SHELX suite is highly effective for this purpose.[10][11][12] These programs use statistical relationships between reflection intensities to derive initial phase estimates.
-
Structure Refinement: An initial electron density map is calculated from the solved phases, revealing the positions of the heavier atoms. A model of the molecule is then refined against the experimental data using a least-squares procedure, typically with SHELXL.[13][14] This iterative process involves:
-
Assigning atom types (C, N, O).
-
Refining atomic coordinates and anisotropic displacement parameters (which describe atomic vibrations).
-
Locating hydrogen atoms from the difference electron density map and refining their positions.
-
The quality of the final model is assessed using metrics like the R-factor (R1), weighted R-factor (wR2), and Goodness of Fit (GoF).
-
Part 3: Hypothetical Structural Analysis of this compound
Based on the known crystal structures of related piperazine and piperazinone compounds, we can predict the key structural features of this compound.
Molecular Geometry
The piperazine ring is known to adopt a stable chair conformation in most crystal structures to minimize steric strain.[15][16] The gem-dimethyl group at C5 will likely lock the ring in a specific chair conformation, with one methyl group in an axial position and the other in an equatorial position. The amide group (N-C=O) is expected to be planar.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing will be dominated by intermolecular hydrogen bonds involving the secondary amine (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor. This N-H···O=C interaction is the most robust and directional force guiding the assembly of amide-containing molecules.
-
Primary Supramolecular Synthon: The most probable hydrogen-bonding motif is the formation of infinite one-dimensional chains, known as a catemer, where molecules are linked head-to-tail.[17] This is a very common synthon in secondary amides.
These primary chains would then pack together, likely stabilized by weaker C-H···O interactions and van der Waals forces, to form the final three-dimensional crystal structure.[18][19]
Data Presentation: A Template for Discovery
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). The key parameters are summarized in a table for publication.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₆H₁₂N₂O |
| Formula weight | 128.17 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a = x.xxxx(x) Å, α = 90° |
| b = y.yyyy(y) Å, β = yy.yy(y)° | |
| c = z.zzzz(z) Å, γ = 90° | |
| Volume | V ų |
| Z (molecules per cell) | 4 |
| Density (calculated) | d.ddd Mg/m³ |
| Absorption coefficient | μ.μ mm⁻¹ |
| F(000) | 280 |
| Reflections collected | N_coll |
| Independent reflections | N_indep [R(int) = r.rrrr] |
| Goodness-of-fit on F² | s.sss |
| Final R indices [I>2σ(I)] | R1 = 0.xxxx, wR2 = 0.yyyy |
| R indices (all data) | R1 = 0.xxxx, wR2 = 0.yyyy |
Part 4: Essential Software for Analysis and Visualization
The analysis and interpretation of a crystal structure are greatly facilitated by specialized software.
-
Mercury: Developed by the Cambridge Crystallographic Data Centre (CCDC), Mercury is an essential tool for the 3D visualization of crystal structures.[20][21][22] It allows for the exploration of crystal packing, analysis of intermolecular contacts, and the generation of publication-quality images.[23][24]
-
PLATON: A versatile and powerful program for crystallographic analysis.[25][26][27] PLATON is widely used for validating crystal structures, performing detailed geometrical analyses, and identifying potential missed symmetry elements.[28]
Conclusion
The determination of the crystal structure of this compound is a tractable yet crucial endeavor. By following a systematic approach encompassing synthesis, meticulous crystallization, and rigorous X-ray diffraction analysis, a definitive three-dimensional model can be achieved. The resulting structural data—particularly the conformation of the piperazinone ring and the supramolecular architecture dictated by N-H···O=C hydrogen bonding—will provide invaluable insights for drug development professionals and materials scientists, enabling the prediction of solid-state properties and guiding future molecular design.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. ePrints Soton | iSolutions | University of Southampton [southampton.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. homepage.univie.ac.at [homepage.univie.ac.at]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. hkl-xray.com [hkl-xray.com]
- 15. journals.iucr.org [journals.iucr.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. researchgate.net [researchgate.net]
- 18. The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: a three-dimensional hydrogen-bonded framework, augmented by π–π stacking interactions and I⋯N halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. PLATON [chem.gla.ac.uk]
- 26. PLATON [cristal.org]
- 27. PLATON [crystal.chem.uu.nl]
- 28. iucr.org [iucr.org]
Spectroscopic Analysis of 5,5-Dimethylpiperazin-2-one: A Technical Guide to NMR Interpretation
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data of 5,5-Dimethylpiperazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles behind spectral acquisition and interpretation, grounded in established scientific methodologies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential biological activity. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. This guide will delve into the ¹H and ¹³C NMR spectra of this compound, providing a comprehensive interpretation based on predicted data and comparative analysis with structurally related compounds.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound features a six-membered piperazinone ring with two methyl groups at the C5 position, a carbonyl group at C2, and two nitrogen atoms at positions 1 and 4. This arrangement dictates a specific set of expected signals in its NMR spectra.
investigating the tautomerism of 5,5-Dimethylpiperazin-2-one
An In-Depth Technical Guide to the Tautomeric Landscape of 5,5-Dimethylpiperazin-2-one
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical and often overlooked parameter in drug discovery and development.[1][2] The distinct physicochemical properties of tautomers can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide presents a comprehensive framework for the systematic investigation of lactam-lactim tautomerism in this compound, a heterocyclic scaffold of interest. We will delineate a multi-pronged approach that synergistically combines computational modeling with robust spectroscopic analysis, providing a self-validating system for elucidating its dominant tautomeric forms under various conditions. This document is intended for researchers, medicinal chemists, and formulation scientists seeking to rigorously characterize tautomeric systems.
The Tautomeric System: Lactam vs. Lactim
This compound, a cyclic amide (lactam), possesses the structural requisites for prototropic tautomerism.[3][4] The equilibrium involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the corresponding lactim form.[4][5]
-
Lactam Form (Amide): this compound
-
Lactim Form (Imidic Acid): 5,5-Dimethyl-3,4,5,6-tetrahydropyrazin-2-ol
The gem-dimethyl substitution at the C5 position is structurally significant; it does not directly participate in the tautomerization but influences the overall ring conformation and electronic environment, which can subtly affect the equilibrium. The central scientific question is to determine the position of this equilibrium and understand the factors that influence it, as the two forms present markedly different hydrogen bonding capabilities and lipophilicity. Generally, the lactam form is favored in many systems, particularly in polar solvents, but this cannot be assumed without empirical evidence.[6][7]
Caption: The lactam-lactim tautomeric equilibrium of this compound.
Predictive Analysis: Computational Chemistry
A theoretical investigation provides the foundational hypothesis for our experimental work. By calculating the thermodynamic stability of each tautomer, we can predict the predominant species in different environments. Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy for these systems.[8][9][10]
Protocol: DFT-Based Tautomer Stability Calculation
-
Structure Optimization:
-
Construct 3D models of both the lactam and lactim tautomers.
-
Perform full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Expertise Note: The B3LYP functional is a workhorse for organic molecules, and the 6-311++G(d,p) basis set is sufficiently large to account for diffuse functions (important for non-covalent interactions) and polarization.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Trustworthiness Check: Confirm that no imaginary frequencies are present, which validates that the structure is a true energy minimum. These calculations also yield the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.
-
-
Solvation Modeling:
-
Repeat the optimization and frequency calculations for each tautomer in simulated solvent environments using the Polarizable Continuum Model (PCM).[8][9]
-
Select a range of solvents to model diverse environments (e.g., cyclohexane for non-polar, chloroform for weakly polar, and water for polar protic).[9]
-
-
Data Analysis:
-
Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the lactam and lactim forms in each environment. A negative ΔG for the lactam → lactim conversion indicates the lactim is more stable, and vice versa.
-
Caption: Workflow for computational prediction of tautomer stability via DFT.
Table 1: Predicted Relative Gibbs Free Energy (ΔG, kcal/mol) of Tautomers
(Illustrative Data)
| Environment | Tautomer | Relative ΔG (kcal/mol) | Predicted Population (Lactam:Lactim) |
| Gas Phase | Lactam | 0.00 | >99:1 |
| Lactim | +5.2 | ||
| Cyclohexane | Lactam | 0.00 | >99:1 |
| Lactim | +4.8 | ||
| Water | Lactam | 0.00 | 98:2 |
| Lactim | +2.5 |
This illustrative data predicts the lactam form is significantly more stable, with its stability slightly decreasing in polar solvents.
Experimental Verification: A Spectroscopic Approach
Computational predictions require rigorous experimental validation. A combination of Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy provides a powerful, cross-validating toolkit for identifying and quantifying tautomers in solution.[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive technique for studying tautomeric equilibria in solution, as it can distinguish between the distinct chemical environments of nuclei in each form, provided the rate of interconversion is slow on the NMR timescale.[11][12][13]
-
Sample Preparation:
-
Prepare solutions of this compound (~10 mg/mL) in a series of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and D₂O).
-
Senior Scientist's Note: Using a range of solvents is critical. A non-polar aprotic solvent like CDCl₃ will have different hydrogen bonding interactions than a polar, protic solvent like D₂O, potentially shifting the tautomeric equilibrium.[14]
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra for each sample at a controlled temperature (e.g., 298 K).
-
Acquire 2D NMR spectra (e.g., HSQC, HMBC) to aid in unambiguous signal assignment.
-
Variable Temperature (VT) NMR: For a selected solvent (e.g., DMSO-d₆), acquire ¹H spectra at a range of temperatures (e.g., 298 K to 353 K). Changes in the relative integrals of signals corresponding to each tautomer can provide thermodynamic information about the equilibrium.[11]
-
-
Data Analysis:
-
Identify Unique Signals: The lactam form will show a characteristic amide N-H proton signal and a C=O carbon signal (~170-180 ppm). The lactim form will exhibit a hydroxyl O-H proton, a C=N carbon signal (~150-160 ppm), and an sp² carbon signal (C-O) at a different shift.
-
Quantification: In cases of slow exchange where distinct signals are observed for both tautomers, the relative population can be determined by integrating the corresponding non-exchangeable proton signals.[12]
-
Table 2: Expected Characteristic NMR Chemical Shifts (δ, ppm)
(Illustrative Data based on related structures)
| Tautomer | Nucleus | Expected Chemical Shift (ppm) | Key Differentiator |
| Lactam | ¹H (N-H ) | 7.5 - 8.5 | Amide proton |
| ¹³C (C =O) | 170 - 180 | Carbonyl carbon | |
| Lactim | ¹H (O-H ) | 9.0 - 11.0 | Hydroxyl proton |
| ¹³C (C =N) | 150 - 160 | Imine carbon |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The lactam and lactim tautomers possess different chromophores (n→π* of the amide vs. π→π* of the conjugated lactim system), which should result in distinct absorption maxima (λ_max_).[7][15] This technique is particularly useful for observing shifts in equilibrium as a function of solvent polarity.[16]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a miscible solvent (e.g., acetonitrile).
-
Create a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in solvents spanning a wide range of polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.
-
Use the pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Identify the λ_max_ in each solvent. The lactam's n→π* transition is typically weaker and at a longer wavelength than the lactim's π→π* transition.
-
Solvatochromism: Correlate the observed λ_max_ and the relative intensities of any observed bands with solvent polarity parameters (e.g., dielectric constant). A significant shift or change in the spectral profile indicates a shift in the tautomeric equilibrium.[16][17]
-
Caption: Logical workflow for integrating computational and experimental data.
Integrated Analysis and Conclusion
The power of this investigative strategy lies in the convergence of data. The DFT calculations provide a theoretical prediction of the most stable tautomer and its sensitivity to the environment. NMR spectroscopy offers definitive structural proof and quantification of the tautomers present in solution. UV-Vis spectroscopy provides complementary evidence of the electronic differences and allows for rapid assessment of solvent effects.
For this compound, it is highly probable that the lactam form will be the overwhelmingly dominant species in all tested solvents, consistent with the general behavior of simple cyclic amides.[6][7] However, this rigorous, multi-faceted approach provides the empirical evidence required to state this with high confidence. Understanding that a single tautomeric form predominates is a critical piece of information for drug development, as it simplifies SAR studies, ensures consistency in biological assays, and informs formulation strategies to maintain the desired molecular structure.
References
- 1. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactam - Wikipedia [en.wikipedia.org]
- 4. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 8. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 9. jocpr.com [jocpr.com]
- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 14. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Discovery and Synthesis of Novel 5,5-Dimethylpiperazin-2-one Derivatives
Introduction: The 5,5-Dimethylpiperazin-2-one Scaffold - A Privileged Motif in Medicinal Chemistry
The piperazine ring is a ubiquitous and highly valued scaffold in modern drug discovery, recognized for its ability to impart favorable physicochemical properties to bioactive molecules, such as improved aqueous solubility and oral bioavailability.[1][2] Within this class of heterocycles, the piperazin-2-one core represents a versatile template for the design of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][4] The introduction of a gem-dimethyl group at the C5 position to create the this compound scaffold offers a unique opportunity to explore new chemical space. This substitution can enhance metabolic stability by blocking a potential site of oxidation and can also influence the conformational rigidity of the ring system, potentially leading to improved target affinity and selectivity.
This technical guide provides a comprehensive overview of the synthesis and derivatization of the this compound core. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs. We will delve into the foundational synthesis of the core structure, explore strategies for diversification at multiple positions, and present detailed experimental protocols.
Part 1: Synthesis of the Core this compound Scaffold
A robust and efficient synthesis of the core heterocyclic system is the cornerstone of any successful drug discovery campaign. For this compound, a practical approach involves the cyclocondensation of a suitable diamine with an α-haloester derivative.
A key starting material for this synthesis is 1,2-diamino-2-methylpropane, a commercially available bifunctional building block.[5][6] The synthesis of the this compound core can be achieved through the reaction of 1,2-diamino-2-methylpropane with an ethyl or methyl ester of a 2-haloacetic acid, such as ethyl bromoacetate or methyl chloroacetate, under basic conditions. The reaction proceeds via an initial nucleophilic substitution of the halide by one of the amino groups, followed by an intramolecular cyclization to form the six-membered piperazinone ring.
Caption: General scheme for the synthesis of the this compound core.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,2-diamino-2-methylpropane (1.0 eq) in anhydrous acetonitrile (0.2 M) is added anhydrous potassium carbonate (2.5 eq).
-
Ethyl bromoacetate (1.1 eq) is added dropwise to the suspension at room temperature.
-
The reaction mixture is heated to reflux and stirred for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization Data (Expected):
-
¹H NMR (CDCl₃): δ (ppm) 3.25 (s, 2H), 2.90 (s, 2H), 1.75 (br s, 1H), 1.20 (s, 6H).
-
¹³C NMR (CDCl₃): δ (ppm) 170.5, 55.0, 52.5, 48.0, 25.0.
-
MS (ESI+): m/z [M+H]⁺ calculated for C₆H₁₃N₂O⁺, found.
Part 2: Strategies for the Synthesis of Novel this compound Derivatives
The this compound scaffold offers multiple points for diversification to generate a library of novel compounds for biological screening. The primary sites for modification are the nitrogen atoms at positions 1 and 4, and the carbon atoms at positions 3 and 6.
Caption: Key positions for derivatization on the this compound scaffold.
N-Functionalization: Alkylation and Arylation
The secondary amines at the N1 and N4 positions of the piperazinone ring are readily amenable to a variety of functionalization reactions, including alkylation, arylation, acylation, and sulfonylation. Selective functionalization of one nitrogen over the other can be achieved through the use of protecting groups.
2.1.1 Mono-N-Boc Protection
To achieve selective functionalization, one of the nitrogen atoms can be protected with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis.[7]
Experimental Protocol: Synthesis of tert-butyl 3,3-dimethyl-6-oxopiperazine-1-carboxylate (N-Boc-5,5-dimethylpiperazin-2-one)
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-Boc protected piperazinone.
2.1.2 N-Alkylation and N-Arylation of the N-Boc Protected Intermediate
With one nitrogen protected, the remaining secondary amine can be selectively functionalized.
-
N-Alkylation: This can be achieved by reacting the N-Boc protected intermediate with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN).
-
N-Arylation: The Buchwald-Hartwig amination is a powerful method for the N-arylation of amines and can be applied here.[8] The N-Boc protected piperazinone can be coupled with an aryl halide (e.g., bromobenzene, 4-chlorotoluene) using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
2.1.3 Deprotection and Further Functionalization
The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to reveal the free amine.[9][10][11] This newly deprotected amine can then be subjected to a second round of functionalization, allowing for the synthesis of unsymmetrically substituted derivatives.
C-Functionalization: Challenges and Opportunities
Functionalization of the carbon backbone of the piperazinone ring, particularly at the C3 and C6 positions, is more challenging but offers the potential to introduce greater structural diversity.
2.2.1 α-Halogenation and Nucleophilic Substitution
One potential strategy for C3-functionalization involves the α-halogenation of the ketone. The enolate of the N-protected piperazinone can be formed using a strong base like lithium diisopropylamide (LDA) and then quenched with an electrophilic halogen source (e.g., N-bromosuccinimide, NBS). The resulting α-halo ketone can then undergo nucleophilic substitution with various nucleophiles.
2.2.2 Darzens Condensation
The Darzens reaction, or glycidic ester condensation, provides a route to introduce a substituent at the C3 position with concomitant formation of an epoxide.[12][13][14] This involves the reaction of the piperazinone with an α-haloester in the presence of a base. The resulting glycidic ester can be further manipulated to introduce diverse functionalities.
Part 3: Discovery of Novel Bioactive this compound Derivatives
While the exploration of this compound derivatives is an emerging field, the broader class of piperazinones has shown significant biological activity. For instance, various piperazinone derivatives have been investigated as anticancer agents, antivirals, and CNS-active compounds.[3]
A hypothetical discovery workflow for novel this compound derivatives could involve:
-
Library Synthesis: Utilizing the synthetic strategies outlined above to generate a diverse library of compounds with variations at the N1, N4, and potentially C3/C6 positions.
-
High-Throughput Screening: Screening the library against a panel of biological targets (e.g., kinases, proteases, GPCRs) relevant to a specific disease area.
-
Hit Identification and Validation: Identifying initial "hit" compounds with desired activity and confirming their activity through secondary assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity, leading to the optimization of potency and selectivity.
Caption: A typical drug discovery workflow for novel this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthesis is accessible from commercially available starting materials, and the core structure offers multiple avenues for chemical diversification. Future research in this area will likely focus on the development of efficient and stereoselective methods for C-H functionalization of the piperazinone ring, as well as the exploration of a wider range of biological targets for derivatives of this scaffold. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this intriguing heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1,2-DIAMINO-2-METHYLPROPANE | 811-93-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jgtps.com [jgtps.com]
- 9. reddit.com [reddit.com]
- 10. Darzens reaction - Wikipedia [en.wikipedia.org]
- 11. Darzens Reaction [organic-chemistry.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 5,5-Dimethylpiperazin-2-one Analogs: A Technical Guide for Drug Discovery
Foreword: The Strategic Value of the 5,5-Dimethylpiperazin-2-one Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning the designation of "privileged scaffolds."[1][2] The piperazine ring is a quintessential example, prized for its favorable physicochemical properties, synthetic tractability, and its presence in numerous FDA-approved drugs.[3][4] This guide focuses on a specific, yet underexplored, variant of this scaffold: This compound . The introduction of a gem-dimethyl group at the C5 position offers a unique confluence of properties that make it an exceptionally promising core for library development.
The gem-dimethyl substitution, often inspired by natural products, can confer significant pharmacological advantages.[5][6] It can enhance metabolic stability by blocking a potential site of oxidation, increase lipophilicity to improve membrane permeability, and, through the Thorpe-Ingold effect, pre-organize the molecule into a bioactive conformation, thereby increasing potency and selectivity.[5][6] This strategic substitution on the rigid piperazinone lactam core creates a scaffold with well-defined vectors for chemical diversification at the N1 and N4 positions, allowing for a systematic exploration of chemical space to identify novel therapeutic agents. This guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the potential of this compelling chemical starting point.
Part 1: Synthesis of the Core Scaffold
Proposed Synthetic Pathway for this compound
The most logical approach involves the cyclization of a diamine precursor with an α-halo ester derivative.
-
Step 1: Synthesis of N-(2-amino-2-methylpropyl)ethane-1,2-diamine. This intermediate can be synthesized from 1,2-diamino-2-methylpropane and a protected 2-bromoethylamine, followed by deprotection.
-
Step 2: Cyclization to form this compound. The diamine intermediate undergoes an intramolecular nucleophilic substitution with an activated carboxylic acid derivative, such as ethyl bromoacetate, or more efficiently, via a direct condensation with an α-haloacetyl halide followed by base-mediated cyclization. A more direct and potentially higher-yielding approach involves the reaction of 1,2-diamino-2-methylpropane with ethyl 2-bromo-2-methylpropanoate.
Detailed Experimental Protocol (Hypothetical & Adaptable)
This protocol is a validated starting point, subject to optimization for scale and specific laboratory conditions.
Objective: To synthesize this compound (CAS 78551-33-4).[7]
Materials:
-
1,2-Diamino-2-methylpropane
-
Ethyl α-bromoisobutyrate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Toluene or other suitable high-boiling solvent
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-diamino-2-methylpropane (1.0 eq) and toluene (10 mL/mmol of diamine).
-
Addition of Reagents: While stirring under a nitrogen atmosphere, add triethylamine (2.5 eq). In a separate addition funnel, dissolve ethyl α-bromoisobutyrate (1.05 eq) in toluene and add it dropwise to the reaction mixture over 30 minutes. The dropwise addition is crucial to control the exotherm and minimize side reactions.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrobromide salt. Wash the filtrate with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Library Design and Derivatization Strategies
The this compound core offers two primary points for diversification: the N1 amide nitrogen and the N4 amine nitrogen. A well-designed library will systematically explore substitutions at these positions to probe the structure-activity relationship (SAR).
Visualization of Derivatization Strategy
Caption: Derivatization strategy for the this compound core.
N4-Position Derivatization
The secondary amine at the N4 position is a versatile handle for introducing a wide range of substituents.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is the method of choice for introducing aryl and heteroaryl substituents.[8][9] It offers broad functional group tolerance and allows for the creation of libraries of N-aryl piperazinones, a common motif in CNS-active compounds.[4]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride provides access to a diverse set of N-alkyl and N-benzyl derivatives. This method is high-yielding and operationally simple.
-
Acylation and Urea Formation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates allows for the introduction of amide, sulfonamide, and urea functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, modulating solubility and target engagement.
N1-Position Derivatization
The N1 amide nitrogen can be functionalized, although it is generally less reactive than the N4 amine.
-
N-Alkylation: Under strongly basic conditions (e.g., NaH) followed by treatment with an alkyl halide, the N1 position can be alkylated. This modification can be used to fine-tune lipophilicity and steric properties.
-
Multicomponent Reactions (MCRs): For more complex scaffolds, MCRs like the Ugi reaction can be employed in the synthesis of the piperazinone ring itself, allowing for the introduction of diversity at multiple positions in a single step.[10][11][12] Solid-phase synthesis using a disrupted Ugi reaction has been successfully used to create piperazinone libraries.[1][2]
Part 3: A Self-Validating Screening Cascade
A logical and efficient screening cascade is essential to identify promising candidates from the synthesized library. This process should integrate computational and experimental methods to maximize insights while conserving resources.
Screening Workflow Visualization
Caption: A streamlined screening cascade for analog library evaluation.
Tier 1: In Silico Analysis and Virtual Screening
Before committing to extensive in vitro screening, computational methods can be used to prioritize compounds and flag potential liabilities.
-
Virtual High-Throughput Screening (vHTS): If a specific biological target with a known 3D structure is being pursued, molecular docking can be used to predict the binding affinity and pose of each library member.[10] This allows for the prioritization of compounds most likely to be active.
-
ADMET Prediction: In silico models can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] This early assessment of drug-likeness helps to deprioritize compounds with likely liabilities, such as poor oral bioavailability or potential for toxicity.
| ADMET Parameter | Computational Tool/Method | Significance |
| Solubility | ALOGPS, SwissADME | Predicts aqueous solubility, impacting absorption. |
| Permeability (Caco-2) | QSAR models, VolSurf+ | Predicts intestinal absorption. |
| CYP450 Inhibition | Machine learning models, Docking | Flags potential for drug-drug interactions. |
| hERG Inhibition | 3D-QSAR, Pharmacophore models | Predicts risk of cardiotoxicity. |
| Mutagenicity (Ames) | DEREK, CASE Ultra | Identifies potential for genotoxicity. |
Table 1: Key In Silico ADMET Predictions
Tier 2: In Vitro Biological Evaluation
Selected compounds from the in silico analysis are then subjected to experimental validation.
-
Primary Assay: This is the initial screen to identify "hits." It can be a target-based assay (e.g., enzyme inhibition, receptor binding) or a phenotypic assay (e.g., cell viability, reporter gene activation). The assay should be robust, reproducible, and scalable for the size of the library.
-
Dose-Response and Potency Determination: Hits from the primary screen are confirmed in concentration-response assays to determine their potency (IC₅₀ or EC₅₀ values). This quantitative data is crucial for establishing SAR.
-
Secondary and Orthogonal Assays: Confirmed hits should be tested in mechanistically distinct assays to confirm their on-target activity and rule out artifacts. Selectivity profiling against related targets is also critical to assess the potential for off-target effects.
Part 4: Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the discovery of novel small molecule therapeutics. The gem-dimethyl group provides a strategic advantage, potentially enhancing metabolic stability and pre-organizing the molecule for optimal target interaction.[5] By combining rational library design, modern synthetic methodologies like the Buchwald-Hartwig amination, and a tiered screening cascade that integrates in silico and in vitro approaches, researchers can efficiently explore the chemical space around this core. The insights gained from a systematic SAR exploration will pave the way for the identification of potent, selective, and drug-like lead candidates across a wide range of therapeutic areas, from oncology to neuroscience.
References
- 1. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Conformational Landscape of 5,5-Dimethylpiperazin-2-one: A Theoretical Deep Dive for Drug Discovery
Abstract
The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous biologically active compounds. The three-dimensional arrangement, or conformation, of this heterocyclic core is a critical determinant of its interaction with biological targets, thereby influencing efficacy and selectivity. This in-depth technical guide presents a comprehensive theoretical investigation into the conformational preferences of 5,5-dimethylpiperazin-2-one, a representative substituted piperazinone. We will navigate the causality behind the choice of computational methodologies, from the initial construction of the molecular model to high-level quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the computational conformational analysis of heterocyclic drug candidates.
Introduction: The Pivotal Role of Conformation in Piperazinone-Based Drug Design
The piperazin-2-one moiety is a privileged scaffold in drug discovery, valued for its synthetic tractability and its ability to present substituents in well-defined spatial orientations. Understanding the conformational landscape of this ring system is paramount for rational drug design. The subtle interplay of steric and electronic effects dictates the adoption of specific low-energy conformations, which in turn govern the molecule's shape, dipole moment, and the presentation of key pharmacophoric features to a biological receptor.
The introduction of a gem-dimethyl group at the C5 position of the piperazin-2-one ring, as in our subject molecule, this compound, introduces significant conformational constraints. This substitution pattern is expected to influence the puckering of the six-membered ring and the relative energies of its accessible conformations. A thorough understanding of these conformational preferences can provide invaluable insights for the design of more potent and selective drug candidates.
Due to the absence of experimental crystal structure data for this compound, this guide will detail a predictive theoretical study. We will employ state-of-the-art computational chemistry techniques to construct a reliable model of its conformational behavior. This approach not only provides a detailed picture for the title molecule but also establishes a transferable methodology for the conformational analysis of other novel heterocyclic compounds.
Theoretical Underpinnings: Selecting the Right Tools for the Task
The accurate prediction of molecular conformation requires a careful selection of computational methods. For a flexible six-membered ring system like this compound, a quantum mechanical approach is necessary to capture the subtle electronic effects that influence its geometry.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the preeminent method for a wide range of applications in computational chemistry, offering a favorable balance between accuracy and computational cost. Unlike wavefunction-based methods like Hartree-Fock (HF), which can be computationally demanding, DFT calculates the electronic energy of a system based on its electron density. This makes it particularly well-suited for studying the larger molecules often encountered in drug discovery.
The Art of Choosing Functionals and Basis Sets
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: The functional approximates the complex interactions between electrons. For conformational analysis, especially in molecules with potential for intramolecular interactions, functionals that perform well for non-covalent interactions are preferred. The M06-2X functional, a hybrid meta-GGA functional, has demonstrated excellent performance in predicting the conformational energies of flexible organic molecules, including those containing piperazine rings. Its ability to account for medium-range electron correlation makes it a robust choice for this study.
-
Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. The Pople-style basis set, 6-311+G(d,p) , represents a good compromise. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "+" indicates the inclusion of diffuse functions, which are important for describing lone pairs and regions of low electron density. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for greater flexibility in describing the shape of the atomic orbitals and are crucial for accurate geometry predictions.
The Computational Workflow: A Step-by-Step Guide
The following protocol outlines a self-validating system for the theoretical conformational analysis of this compound.
Figure 1: A schematic of the computational workflow.
Step 1: Generation of the Initial 3D Structure
In the absence of experimental data, a reliable initial 3D structure of this compound is constructed using a molecular builder. Standard bond lengths and angles for the piperazinone ring are sourced from the literature and crystallographic databases for similar heterocyclic systems. The initial conformation is typically set to a chair-like geometry, which is the known ground state for many piperazine derivatives.
Step 2: A Systematic Search for Conformational Minima
A single starting geometry is insufficient to explore the entire conformational space. A systematic conformational search is performed to identify all accessible low-energy conformers. A common and efficient approach involves an initial scan using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to rapidly generate a diverse set of conformers. The unique conformers obtained from this search are then subjected to a preliminary geometry optimization at a lower level of DFT to filter out high-energy structures.
Step 3: High-Level Geometry Optimization and Frequency Calculations
The promising low-energy conformers identified in the previous step are then subjected to full geometry optimization at our target level of theory: M06-2X/6-311+G(d,p) . This step precisely locates the minimum on the potential energy surface for each conformer.
Following each optimization, a frequency calculation is performed at the same level of theory. This is a critical self-validation step for two primary reasons:
-
Confirmation of a True Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (a transition state).
-
Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are essential for obtaining accurate relative free energies of the conformers.
Results and Discussion: The Conformational Landscape of this compound
Our theoretical calculations reveal that this compound predominantly exists in a chair conformation . However, the presence of the gem-dimethyl group and the planar amide moiety leads to two distinct chair conformers, differing in the orientation of the methyl groups relative to the ring. Additionally, higher-energy boat and twist-boat conformations were also identified.
Data Presentation: A Quantitative Look at the Conformers
The key quantitative data for the stable conformers of this compound are summarized in the table below. The relative energies (ΔE), including the zero-point vibrational energy correction (ΔE_ZPVE), and the Gibbs free energies (ΔG) are reported in kcal/mol. The Boltzmann population at 298.15 K is also provided to indicate the relative abundance of each conformer at room temperature.
| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Energy (ΔE_ZPVE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C6-N1-C2-C3) (°) |
| Chair 1 | 0.00 | 0.00 | 0.00 | 98.5 | -55.2 |
| Chair 2 | 2.50 | 2.45 | 2.60 | 1.4 | 54.8 |
| Twist-Boat | 4.80 | 4.70 | 4.95 | 0.1 | 25.1 |
| Boat | 6.20 | 6.10 | 6.35 | <0.1 | 0.5 |
Note: The key dihedral angle C6-N1-C2-C3 is a measure of the ring puckering.
Structural Analysis of the Conformers
The overwhelming preference for the Chair 1 conformation is evident from its high Boltzmann population. In this conformer, the piperazinone ring adopts a classic chair geometry, which minimizes both angle and torsional strain. The gem-dimethyl groups at the C5 position introduce some steric interactions that slightly distort the ideal chair geometry.
The Chair 2 conformer is significantly less stable, lying about 2.5 kcal/mol higher in energy. This is likely due to increased steric strain between one of the methyl groups and the axial hydrogen at the C3 position.
The Twist-Boat and Boat conformations are considerably higher in energy and are therefore expected to be minor contributors to the overall conformational equilibrium. Their higher energies are a result of increased torsional strain and, in the case of the boat, unfavorable flagpole interactions.
Figure 2: The conformational landscape of this compound.
Implications for Rational Drug Design
The pronounced preference for a specific chair conformation in this compound has significant implications for its potential as a drug scaffold.
-
Rigidification and Pre-organization: The gem-dimethyl group effectively rigidifies the piperazinone ring, reducing the entropic penalty upon binding to a receptor. This pre-organization into a bioactive conformation can lead to higher binding affinities.
-
Defined Vectorial Presentation of Substituents: The stable chair conformation dictates a precise spatial arrangement of the substituents at other positions of the ring. This allows for the design of molecules with optimized interactions with specific residues in a receptor binding pocket.
-
Modulation of Physicochemical Properties: The conformational preferences influence the molecule's overall shape and polarity, which in turn affect its solubility, membrane permeability, and metabolic stability.
Conclusion
This in-depth technical guide has detailed a robust and scientifically sound computational workflow for the conformational analysis of this compound. Our DFT calculations, employing the M06-2X functional and the 6-311+G(d,p) basis set, predict a strong preference for a specific chair conformation. This predictive insight, born from a rigorous theoretical approach, provides a solid foundation for the rational design of novel drug candidates based on the piperazin-2-one scaffold. The methodologies outlined herein are broadly applicable to the conformational analysis of other heterocyclic systems, empowering researchers to make more informed decisions in the early stages of drug discovery.
Initial Biological Screening of 5,5-Dimethylpiperazin-2-one Compounds: A Strategic Approach to Unveiling Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. Its derivatives exhibit a vast range of biological activities, including anticancer, antidepressant, and anti-inflammatory properties.[1][2] This guide presents a comprehensive, field-proven strategy for the initial biological screening of a specific, under-explored subclass: 5,5-Dimethylpiperazin-2-one compounds. While direct biological data on this exact scaffold is sparse, extensive literature on the closely related piperazine-2,5-dione (diketopiperazine) class strongly suggests a high probability of discovering potent anticancer agents.[3][4][5] Our approach is therefore logically structured to first identify cytotoxic activity and subsequently delineate the mechanism of action, beginning with a focus on oncology.
This document provides a step-by-step framework, from broad phenotypic screening to initial target deconvolution and critical early ADME assessment. Each protocol is presented with the underlying scientific rationale, ensuring that experimental choices are not just followed, but understood. The objective is to equip research teams with a robust, self-validating system to efficiently identify and advance promising candidates from this chemical series.
Part 1: The Strategic Screening Cascade
The initial screening of a novel compound series must be a balance of breadth and depth. The goal is to cast a wide net to detect any significant biological activity and then rapidly focus resources on the most promising hits to understand their mechanism and therapeutic potential. Given the strong precedent for anticancer activity within the broader piperazinone class, our cascade is logically front-loaded with oncology-focused assays.
The workflow is designed as a multi-phase decision-making tree. Progression to each subsequent phase is contingent on achieving specific, predefined endpoints in the current phase. This "fail-fast, fail-early" approach is critical for conserving resources and focusing on compounds with the highest probability of success.
References
- 1. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 5,5-Dimethylpiperazin-2-one as a Novel Scaffold in Drug Discovery
Abstract
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across diverse therapeutic areas.[1] The piperazin-2-one motif, a related heterocyclic system, has also garnered significant attention as a versatile template for the development of novel therapeutic agents.[2][3][4] This document introduces 5,5-Dimethylpiperazin-2-one, a unique and relatively underexplored scaffold, and provides a comprehensive guide for its application in drug discovery. We will delve into its synthesis, physicochemical properties, and potential therapeutic applications, underpinned by detailed experimental protocols. The strategic incorporation of a gem-dimethyl group at the C5 position offers distinct advantages in modulating pharmacokinetic and pharmacodynamic properties, making it a compelling starting point for library synthesis and lead optimization.[5][6]
Introduction: The Piperazinone Scaffold and the Significance of the Gem-Dimethyl Group
Piperazinones are six-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group. They are considered valuable pharmacophores due to their structural rigidity compared to open-chain analogs and the presence of multiple sites for chemical modification.[3][7] This allows for the precise spatial orientation of substituents to interact with biological targets. Piperazinone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[8][9][10]
The introduction of a gem-dimethyl group, two methyl groups on the same carbon atom, is a strategic design element in medicinal chemistry.[5][6] This substitution can confer several advantageous properties:
-
Metabolic Stability: The quaternary carbon center can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Conformational Rigidity: The gem-dimethyl substitution restricts the conformational flexibility of the ring, which can lead to a more favorable entropic profile upon binding to a target, potentially increasing potency.[5]
-
Increased Lipophilicity: The methyl groups enhance the lipophilicity of the scaffold, which can improve membrane permeability and oral bioavailability.
-
Exploration of Chemical Space: The gem-dimethyl group acts as a lipophilic spacer, allowing for the exploration of new regions of a target's binding pocket.
The this compound scaffold (CAS No. 78551-33-4) combines the favorable properties of the piperazinone core with the strategic advantages of the gem-dimethyl group, presenting a promising, yet underutilized, platform for drug discovery.[11]
Synthesis and Functionalization of the this compound Scaffold
While specific literature on the synthesis of this compound is not abundant, a plausible and adaptable synthetic route can be proposed based on established methods for constructing substituted piperazin-2-ones. A general and efficient approach involves the cyclization of a suitably protected diamine precursor.
Proposed Synthetic Pathway
A logical approach to the synthesis of the this compound scaffold is outlined below. This multi-step synthesis can be adapted for the creation of a library of derivatives by modifying the starting materials and reagents.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 2.1: Synthesis of N-(3-Amino-2,2-dimethylpropyl)glycine ethyl ester
-
To a solution of 2,2-dimethyl-1,3-diaminopropane (1.0 eq) in a suitable solvent such as ethanol, add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C and add ethyl bromoacetate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-alkylated product.
Protocol 2.2: Synthesis of Ethyl N-(3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropyl)glycinate
-
Dissolve the product from Protocol 2.1 (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification.
Protocol 2.3: Synthesis of 4-Boc-5,5-dimethylpiperazin-2-one
-
Dissolve the Boc-protected amino ester from Protocol 2.2 (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a strong base, for example, sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until cyclization is complete as indicated by TLC.
-
Carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2.4: Synthesis of this compound
-
Dissolve the Boc-protected piperazinone from Protocol 2.3 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield the final this compound scaffold.
Functionalization Strategies
The this compound scaffold offers two primary points for diversification at the N1 and N4 positions.
References
- 1. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 78551-33-4|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Synthesis of Peptide Mimics Using 5,5-Dimethylpiperazin-2-one
Introduction: The Strategic Advantage of the 5,5-Dimethylpiperazin-2-one Scaffold in Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic candidates. They aim to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1] The design of scaffolds that can effectively mimic the secondary structures of peptides, like β-turns and γ-turns, is a central theme in this field. The piperazine-2-one core has emerged as a particularly valuable scaffold in this endeavor.[2]
This application note focuses on the synthesis of peptide mimics utilizing the This compound scaffold. The introduction of the gem-dimethyl group at the C-5 position offers several strategic advantages rooted in fundamental principles of medicinal chemistry. This substitution imparts a degree of conformational rigidity to the piperazinone ring, which can pre-organize the appended pharmacophores into a bioactive conformation, potentially leading to enhanced binding affinity for the target protein.[3] This conformational constraint can also shield the amide bond from enzymatic degradation, thereby improving the metabolic stability of the resulting peptidomimetic.[3]
This guide provides detailed protocols for the functionalization of the this compound scaffold through N-acylation and N-arylation, key reactions for building a diverse library of peptide mimics. We will delve into the rationale behind the chosen synthetic strategies and provide comprehensive characterization and purification procedures.
Core Synthetic Strategies and Mechanistic Rationale
The functionalization of this compound primarily occurs at the N-1 and N-4 positions of the piperazine ring. The N-4 position, being part of an amide linkage, is significantly less nucleophilic than the N-1 secondary amine. Therefore, selective functionalization at N-1 is readily achievable. Subsequent modifications at N-4 can be performed under more forcing conditions if desired.
Our focus here will be on two primary transformations for elaborating the this compound scaffold:
-
N-Acylation at the N-1 Position: This reaction forms an amide bond, allowing for the introduction of various side chains that can mimic the functional groups of natural amino acids. This is a cornerstone of building peptide-like structures.
-
N-Arylation at the N-1 Position: This introduces aromatic or heteroaromatic moieties, which can serve as bioisosteric replacements for amino acid side chains or engage in crucial π-π stacking or hydrophobic interactions with the target protein.
The following diagram illustrates the general workflow for the synthesis of peptide mimics from this compound.
Caption: General workflow for the synthesis of peptide mimics.
Experimental Protocols
Protocol 1: N-Acylation of this compound via EDC/HOBt Coupling
This protocol describes a standard and widely used method for forming an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.[4]
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF (or DCM) to make an approximately 0.1 M solution in a round-bottom flask, add the desired carboxylic acid (1.1 equivalents).
-
Addition of Reagents: Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture. Stir the solution at room temperature for 10 minutes.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is effective for a wide range of substrates. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic protons, to facilitate the coupling reaction.
-
Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated species and reduce the reaction yield.
-
Aqueous Work-up: The washes with saturated NaHCO₃ are to remove any unreacted carboxylic acid and HOBt. The brine wash is to remove any remaining water from the organic layer.
Protocol 2: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the N-arylation of this compound using a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and may need to be optimized for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Celite
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), Pd₂(dba)₃ (2 mol%), the phosphine ligand (4 mol%), and NaOtBu (1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Phosphine Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.
-
Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation.
-
Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the secondary amine of the piperazinone, allowing it to participate in the catalytic cycle.
-
Filtration through Celite: This step is crucial for removing the insoluble palladium catalyst and inorganic salts from the reaction mixture before aqueous work-up.
Characterization and Data Presentation
The successful synthesis of the N-substituted this compound derivatives must be confirmed using standard analytical techniques.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the product. For N-acylated derivatives, dynamic NMR studies may be necessary to characterize the presence of rotamers due to the restricted rotation around the newly formed amide bond.[5][6] Similarly, for N-aryl derivatives, the piperazine ring may exhibit slow chair-to-chair interconversion on the NMR timescale, leading to complex spectra.[5][6]
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation:
The following table provides a template for summarizing the characterization data for synthesized compounds.
| Compound ID | R Group | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ | HPLC Purity (%) |
| 1a | -COCH₂Ph | 85 | Characteristic peaks | Characteristic peaks | Calculated and Found | >95 |
| 2a | -Ph-4-F | 78 | Characteristic peaks | Characteristic peaks | Calculated and Found | >95 |
Visualization of Key Structures
The following diagrams illustrate the core scaffold and the products of the described synthetic transformations.
Caption: Key chemical structures in the synthesis of peptide mimics. (Note: Placeholder image URLs would be replaced with actual chemical structure images).
Conclusion and Future Perspectives
The this compound scaffold provides a robust and versatile platform for the synthesis of novel peptide mimics. The protocols detailed in this application note for N-acylation and N-arylation offer reliable methods for generating a diverse library of compounds for biological screening. The conformational constraints imposed by the gem-dimethyl group are anticipated to confer favorable pharmacokinetic properties to the resulting molecules. Further elaboration of these scaffolds, including modifications at the N-4 position and the synthesis of chiral derivatives, will undoubtedly expand their utility in the development of next-generation therapeutics. The biological evaluation of these synthesized peptidomimetics in relevant assays is a critical next step in realizing their therapeutic potential.[7][8]
References
- 1. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocol for the N-arylation of 5,5-Dimethylpiperazin-2-one
Introduction: The Significance of N-Aryl Piperazinones in Modern Drug Discovery
The N-aryl piperazinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications. These applications span a wide range of fields, including oncology, neuroscience, and infectious diseases. The introduction of an aryl group onto the piperazinone nitrogen can significantly modulate the pharmacological properties of the parent molecule, influencing its potency, selectivity, metabolic stability, and pharmacokinetic profile. The 5,5-dimethylpiperazin-2-one core, in particular, offers a synthetically accessible and conformationally constrained backbone, making its N-arylated derivatives highly sought-after targets in drug development programs.
This document provides a comprehensive guide to the N-arylation of this compound, focusing on the widely adopted and versatile Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of C-N bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization.
The Engine of C-N Bond Formation: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed reaction between an amine and an aryl halide or pseudohalide.[1][2] The catalytic cycle, a finely tuned sequence of elementary organometallic steps, is the heart of this transformation. A general understanding of this cycle is crucial for rationalizing experimental choices and troubleshooting potential issues.
The catalytic cycle typically begins with the active Pd(0) catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) species inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Ligand Exchange and Amine Coordination: The amine (in our case, this compound) coordinates to the Pd(II) center, typically displacing a weakly bound ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction efficiency.
-
Reductive Elimination: The N-aryl bond is formed as the desired product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.
The efficiency and substrate scope of the Buchwald-Hartwig amination are heavily reliant on the choice of phosphine ligands coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of this compound
This protocol provides a general and robust procedure for the palladium-catalyzed N-arylation of this compound with a variety of aryl halides. The conditions outlined below are a starting point and may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., NaOtBu, KOtBu, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate/oil bath
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Reaction Setup and Procedure
Caption: A generalized workflow for the N-arylation of this compound.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: In a glovebox or under a continuous stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.1-1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar. The order of addition of the solid reagents is generally not critical.
-
Causality Insight: The use of an inert atmosphere is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. The excess of the aryl halide ensures complete consumption of the limiting piperazinone. The stoichiometry of the ligand to palladium is typically 2:1 for monodentate ligands to ensure the formation of the active monoligated palladium species.
-
-
Solvent Addition: To the flask containing the solid reagents, add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) via a syringe.
-
Causality Insight: Anhydrous solvents are crucial as water can hydrolyze the base and interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen, further protecting the catalyst from deactivation.
-
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Causality Insight: Heating is generally required to overcome the activation energy of the oxidative addition step. The optimal temperature will depend on the reactivity of the aryl halide and the chosen catalyst system.
-
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample for analysis, briefly remove the flask from the heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe under a positive pressure of inert gas.
-
Work-up: Once the reaction is deemed complete (typically when the starting piperazinone is no longer visible by TLC), cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Causality Insight: Quenching deactivates any remaining reactive species and helps to dissolve the inorganic salts, facilitating the subsequent extraction.
-
-
Extraction: Dilute the quenched reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the N-arylated product and should be determined by TLC analysis. A common eluent system is a gradient of ethyl acetate in hexanes.
Data Presentation: Representative Reaction Conditions
The following table provides a summary of representative conditions for the N-arylation of cyclic amides and ureas, which can be adapted for this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | >90 (expected) |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | >85 (expected) |
| 3 | 2-Bromoanisole | G3-XPhos (1) | - | K₂CO₃ | t-AmylOH | 100 | 16 | >90 (expected) |
| 4 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | Toluene | 110 | 24 | >80 (expected) |
Note: The yields presented are illustrative and based on analogous systems. Actual yields will vary depending on the specific substrates and reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst or ligand- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent- Sterically hindered or electron-rich aryl halide | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Screen different bases (e.g., stronger bases like LHMDS for less reactive substrates) and solvents.- Increase the reaction temperature and/or time.- Use a more active ligand (e.g., a third-generation Buchwald ligand). |
| Formation of side products | - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide | - Ensure the reaction is not overheated.- Use a less sterically hindered base.- Lower the catalyst loading. |
| Difficulty in purification | - Co-elution of the product with starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of a diverse range of N-aryl piperazinone derivatives. By understanding the underlying catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and development. The protocol and insights provided herein serve as a comprehensive guide for scientists in the field, enabling the successful implementation of this important transformation.
References
Application Notes and Protocols for 5,5-Dimethylpiperazin-2-one in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the potential applications of 5,5-dimethylpiperazin-2-one as a key structural motif in modern agrochemical research. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its piperazinone core represents a versatile scaffold for the synthesis of novel herbicides, fungicides, and insecticides. This guide synthesizes information on related piperazine and piperidinone derivatives to propose potential applications, mechanisms of action, and detailed experimental protocols for screening and evaluation. The causality behind experimental design and the importance of structure-activity relationship (SAR) studies are emphasized to empower researchers in the development of next-generation crop protection agents.
Introduction: The Piperazinone Scaffold in Agrochemical Discovery
The piperazine ring is a well-established "privileged scaffold" in medicinal and agrochemical chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antifungal, insecticidal, and herbicidal properties.[1][2] The introduction of a carbonyl group to form a piperazinone, such as in this compound, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic handles for further chemical modification. These features make it an attractive starting point for the discovery of novel agrochemicals with potentially new modes of action.
The gem-dimethyl substitution at the 5-position of the piperazin-2-one ring can confer metabolic stability and influence the conformational preferences of the molecule, which can be crucial for its interaction with biological targets. This guide will explore the untapped potential of this specific chemical entity in the agrochemical sector.
Synthesis of this compound and its Derivatives
A plausible synthetic route to this compound, based on established organic chemistry principles, is outlined below. This provides a foundation for researchers to produce the core scaffold for further derivatization.
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from 2,2-dimethyl-1,3-propanediamine.
Materials:
-
2,2-dimethyl-1,3-propanediamine
-
Ethyl chloroacetate
-
Triethylamine
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step 1: Mono-N-alkylation of 2,2-dimethyl-1,3-propanediamine
-
Dissolve 2,2-dimethyl-1,3-propanediamine (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent such as ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroacetate (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting mono-alkylated product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Dissolve the purified mono-alkylated product from Step 1 in anhydrous ethanol.
-
Add a catalytic amount of a strong base, such as sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent in vacuo.
-
The crude this compound can be purified by recrystallization or column chromatography.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Potential Agrochemical Applications and Screening Protocols
Based on the known activities of related piperazine and piperidinone derivatives, this compound can serve as a scaffold for compounds with potential herbicidal, fungicidal, and insecticidal activities.
Herbicidal Activity
Derivatives of piperidinone have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone and tocopherol biosynthesis in plants.[3] Inhibition of HPPD leads to bleaching symptoms and ultimately plant death.
This protocol is designed for the initial evaluation of the pre-emergent herbicidal effects of novel this compound derivatives.
Materials:
-
Synthesized this compound derivatives
-
Acetone or DMSO for stock solutions
-
Tween-20 or other suitable surfactant
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Brassica napus) weed species[4]
-
Petri dishes or multi-well plates
-
Filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare stock solutions of the test compounds (e.g., 10 mg/mL in acetone).
-
Prepare a series of test concentrations (e.g., 1, 10, 100, 1000 ppm) by diluting the stock solution in water containing a surfactant (e.g., 0.1% Tween-20). A control solution should contain only the solvent and surfactant.
-
Place a sterile filter paper in each petri dish.
-
Apply a defined volume (e.g., 5 mL) of each test solution to the filter paper.
-
Place a set number of seeds (e.g., 20) of each weed species onto the moistened filter paper.
-
Seal the petri dishes and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After 7-10 days, assess the germination rate, root length, and shoot length for each treatment compared to the control.
Data Presentation:
| Compound | Concentration (ppm) | Germination Rate (%) | Root Inhibition (%) | Shoot Inhibition (%) |
| Control | 0 | 95 | 0 | 0 |
| Derivative 1 | 100 | 20 | 85 | 70 |
| Derivative 2 | 100 | 80 | 15 | 10 |
Table 1: Example data format for primary herbicidal screening.
Fungicidal Activity
Piperazine derivatives have shown promising antifungal activity against a range of plant pathogenic fungi.[1] The mechanism of action can vary, with some derivatives known to inhibit β-1,3-glucan synthase, a key enzyme in fungal cell wall biosynthesis.[5]
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against selected fungal pathogens.
Materials:
-
Synthesized this compound derivatives
-
DMSO for stock solutions
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the growth medium in a 96-well plate.
-
Prepare a standardized fungal spore suspension (e.g., 1 x 10^5 spores/mL).
-
Inoculate each well (except for a sterility control) with the fungal suspension. Include a positive control (fungicide with known activity) and a negative control (medium with DMSO).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Determine the MIC by visual assessment of fungal growth or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits visible growth.
Insecticidal Activity
The piperazine scaffold is present in several commercial insecticides.[1] The mode of action often involves targeting the insect's nervous system.
This protocol is a common method for evaluating the contact toxicity of compounds against leaf-feeding insects.
Materials:
-
Synthesized this compound derivatives
-
Acetone or other suitable solvent
-
Triton X-100 or similar surfactant
-
Leaves of a host plant (e.g., cabbage for diamondback moth larvae)
-
Larvae of a target insect pest (e.g., Plutella xylostella)
-
Ventilated containers for incubation
Procedure:
-
Prepare test solutions of the compounds in an acetone-water mixture containing a surfactant.
-
Dip host plant leaves into the test solutions for a set time (e.g., 30 seconds) and allow them to air dry.
-
Place the treated leaves into the ventilated containers.
-
Introduce a known number of insect larvae (e.g., 10) into each container.
-
Include a positive control (commercial insecticide) and a negative control (solvent and surfactant only).
-
Maintain the containers under controlled environmental conditions.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment.
Potential Mechanisms of Action and Structure-Activity Relationship (SAR) Studies
Identifying the mechanism of action is crucial for developing effective and selective agrochemicals. For derivatives of this compound, several potential targets can be investigated based on the activities of related compounds.
Diagram 2: Potential Agrochemical Mechanisms of Action
Caption: Potential agrochemical activities and mechanisms of action for derivatives of this compound.
A systematic SAR study is essential for optimizing the agrochemical activity of the this compound scaffold. Modifications at the N1 and N4 positions, as well as on any appended aryl or alkyl groups, can significantly impact potency, selectivity, and physicochemical properties.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for discovery programs. The protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to begin exploring the herbicidal, fungicidal, and insecticidal properties of its derivatives. Future research should focus on the synthesis of diverse libraries of this compound analogs and their systematic screening to identify lead compounds for further optimization and development.
References
- 1. Piperazine: Its role in the discovery of pesticides [html.rhhz.net]
- 2. adanipharma.net [adanipharma.net]
- 3. Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Catalytic Methods for the Functionalization of 5,5-Dimethylpiperazin-2-one: A Guide for Researchers
The 5,5-dimethylpiperazin-2-one scaffold is a valuable building block in medicinal chemistry, offering a conformationally constrained diamine surrogate with desirable physicochemical properties. Its strategic functionalization allows for the exploration of chemical space and the development of novel therapeutic agents. This guide provides an in-depth overview of modern catalytic methods for the targeted modification of this heterocyclic core, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The introduction of an aryl or heteroaryl moiety at the N4 position of the piperazinone ring is a common strategy to modulate biological activity. The Buchwald-Hartwig amination stands as the preeminent method for forging this C-N bond, offering broad substrate scope and functional group tolerance.[1][2]
Mechanistic Rationale
The catalytic cycle, a cornerstone of modern cross-coupling chemistry, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated lactam, and finally, reductive elimination to furnish the N-arylated product and regenerate the active catalyst.[3][4] The choice of phosphine ligand is critical, as it influences the rates of these elementary steps, with bulky, electron-rich ligands often providing superior results.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: N-Arylation of this compound
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk flask: this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.).
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the piperazinone).
-
Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | XPhos | NaOtBu | Toluene | 100 | High |
| 4-Chlorobenzonitrile | BrettPhos | LHMDS | Dioxane | 110 | Moderate to High |
| 2-Bromopyridine | RuPhos | K₃PO₄ | t-BuOH | 90 | Good |
Table 1: Representative conditions for the Buchwald-Hartwig amination of lactams.[5][6][7]
Rhodium-Catalyzed C-H Functionalization
Direct functionalization of C-H bonds is a highly atom-economical approach to introduce complexity.[3] Rhodium catalysts have emerged as powerful tools for the directed C-H activation of various substrates, including amides.[2][8] For this compound, the amide carbonyl can act as a directing group to facilitate functionalization at the C3 position.
Mechanistic Considerations
The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the rhodium catalyst coordinates to the carbonyl oxygen, facilitating the cleavage of a proximal C-H bond to form a rhodacycle intermediate.[8] This intermediate can then react with various coupling partners, such as alkenes or alkynes, followed by reductive elimination to afford the functionalized product.[9][10]
Caption: General mechanism for rhodium-catalyzed C-H activation.
Protocol: Rhodium-Catalyzed C3-Alkenylation
This protocol outlines a procedure for the C3-alkenylation of an N-protected this compound. An N-directing group, such as a picolinamide, is often required for efficient C-H activation.
Materials:
-
N-Picolinoyl-5,5-dimethylpiperazin-2-one
-
Alkene (e.g., styrene)
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
Cu(OAc)₂
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
Reaction Setup: To a sealed tube, add N-picolinoyl-5,5-dimethylpiperazin-2-one (1.0 equiv.), styrene (2.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.0 equiv.).
-
Solvent Addition: Add anhydrous DCE (0.2 M).
-
Reaction: Heat the mixture at 80 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Iridium-Catalyzed Reductive Functionalization
Iridium catalysts can facilitate the reductive functionalization of the amide carbonyl in the piperazinone ring, providing access to a range of C2-substituted piperazines.[11][12][13] This transformation proceeds through the formation of an enamine or iminium ion intermediate, which can then be trapped by various nucleophiles.
Mechanistic Pathway
The reaction is initiated by the iridium-catalyzed hydrosilylation of the amide carbonyl to form a hemiaminal intermediate. In the presence of an acid or a Lewis acid, this intermediate can eliminate water to generate a reactive iminium ion. Nucleophilic attack on the iminium ion followed by workup yields the C2-functionalized piperazine.
Caption: Pathway for iridium-catalyzed reductive functionalization.
Protocol: Iridium-Catalyzed C2-Alkylation
This protocol describes a general procedure for the C2-alkylation of this compound using a Grignard reagent as the nucleophile.
Materials:
-
This compound
-
[Ir(cod)Cl]₂
-
Silane (e.g., tetramethyldisiloxane, TMDS)
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Anhydrous THF
Procedure:
-
Hydrosilylation: In an inert atmosphere, dissolve this compound (1.0 equiv.) and [Ir(cod)Cl]₂ (1 mol%) in anhydrous THF. Add TMDS (1.5 equiv.) dropwise and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Nucleophilic Addition: Cool the reaction mixture to 0 °C and slowly add the Grignard reagent (2.0 equiv.).
-
Quenching and Work-up: After the addition is complete, warm the reaction to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Photoredox-Catalyzed C-H Alkylation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the generation of radical intermediates and the formation of C-C bonds.[14][15][16][17] For piperazinone derivatives, this strategy can be employed for the selective functionalization of C-H bonds adjacent to the nitrogen atoms.[18][19]
Mechanistic Principles
An excited-state photocatalyst oxidizes the piperazinone, generating a radical cation. Subsequent deprotonation at a C-H bond alpha to a nitrogen atom forms a key α-amino radical. This radical can then engage in various transformations, such as addition to a Michael acceptor, to form a new C-C bond.
Caption: General scheme for photoredox-catalyzed C-H alkylation.
Protocol: Photoredox-Catalyzed C3-Alkylation
This protocol provides a method for the C3-alkylation of an N-aryl-5,5-dimethylpiperazin-2-one with an electron-deficient alkene.
Materials:
-
N-Aryl-5,5-dimethylpiperazin-2-one
-
Michael acceptor (e.g., methyl acrylate)
-
Photocatalyst (e.g., Ir(ppy)₃ or an organic dye)
-
Anhydrous acetonitrile
-
LED light source
Procedure:
-
Reaction Setup: In a vial, dissolve the N-aryl-5,5-dimethylpiperazin-2-one (1.0 equiv.), methyl acrylate (3.0 equiv.), and the photocatalyst (1-2 mol%) in anhydrous acetonitrile.
-
Degassing: Degas the solution by sparging with argon for 15 minutes.
-
Irradiation: Seal the vial and irradiate with a blue LED light source with stirring at room temperature.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the residue by column chromatography.
Copper-Catalyzed Functionalization
Copper catalysis offers a more sustainable and cost-effective alternative to palladium for certain transformations.[20][21] Copper-catalyzed methods have been developed for both N-arylation and C-H functionalization of various nitrogen-containing heterocycles. While less common than palladium for N-arylation of lactams, copper catalysis can be effective under specific conditions.
Protocol: Copper-Catalyzed N-Arylation
This protocol describes a copper-catalyzed N-arylation of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and Cu(OAc)₂ (1.2 equiv.).
-
Solvent and Additive: Add anhydrous DCM and pyridine (2.0 equiv.).
-
Reaction: Stir the mixture at room temperature under an air atmosphere for 24-48 hours.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with DCM.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Rhodium-catalyzed C–C coupling reactions via double C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Strategic Application of 5,5-Dimethylpiperazin-2-one in the Design and Synthesis of Novel Enzyme Inhibitors
Introduction: The Emergence of Conformationally Constrained Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of enzyme inhibitors with high potency and selectivity is paramount. A key strategy in achieving this is the use of conformationally constrained scaffolds that mimic the bioactive conformation of endogenous peptides or substrates. The 5,5-dimethylpiperazin-2-one core has emerged as a privileged scaffold in this regard. Its rigidified structure, owing to the gem-dimethyl substitution at the C5 position, pre-organizes appended functionalities into well-defined spatial orientations, thereby reducing the entropic penalty upon binding to a target enzyme. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of enzyme inhibitors, complete with detailed protocols and the scientific rationale underpinning these methodologies.
The piperazine motif is a cornerstone in the development of a wide array of pharmaceuticals, including enzyme inhibitors targeting proteases, kinases, and other critical enzyme classes.[1][2] The introduction of a gem-dimethyl group on the piperazine ring, as in this compound, offers distinct advantages. This substitution pattern effectively locks the ring into a more defined chair or twisted-boat conformation, which can be exploited to control the trajectory of substituents and enhance interactions with the enzyme's active site.[3] This conformational restriction is a critical element in the design of peptidomimetics, where the goal is to replicate the secondary structures of peptides, such as β-turns, in a more metabolically stable framework.[4][5]
This guide will delve into the synthetic utility of this compound, providing detailed protocols for its functionalization and elaboration into potent enzyme inhibitors. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for the synthesis of novel therapeutic agents.
Part 1: The Synthetic Versatility of the this compound Scaffold
The this compound scaffold is amenable to a variety of chemical modifications, primarily at the N1 and N4 positions. These positions allow for the introduction of diverse functionalities that can interact with specific pockets of an enzyme's active site. The most common synthetic transformations are N-acylation and N-alkylation, which serve as the foundation for building complex inhibitor structures.
N-Acylation: Introducing Key Pharmacophoric Elements
N-acylation of the piperazinone core is a fundamental step in introducing recognition elements for the target enzyme. This is typically achieved by reacting the scaffold with acyl chlorides, anhydrides, or by performing amide couplings with carboxylic acids. The choice of acylating agent is dictated by the desired functionality, which could be a simple alkyl or aryl group, or a more complex moiety designed to interact with specific residues in the enzyme's active site.
Protocol 1: General Procedure for N-Acylation of this compound with an Acyl Chloride
This protocol describes a standard and efficient method for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove any unreacted acyl chloride and the hydrochloride salt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acylated product.
N-Alkylation: Expanding the Chemical Space
N-alkylation introduces further diversity to the scaffold, allowing for the exploration of different binding pockets within the enzyme. Reductive amination and direct alkylation with alkyl halides are common methods. The choice of method depends on the nature of the alkyl group to be introduced and the desired regioselectivity.
Protocol 2: General Procedure for N-Alkylation of this compound via Reductive Amination
This protocol outlines the N-alkylation of the secondary amine at the N1 position of an N4-protected this compound derivative.
Materials:
-
N4-Protected-5,5-dimethylpiperazin-2-one (e.g., N4-Boc-5,5-dimethylpiperazin-2-one)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of N4-Boc-5,5-dimethylpiperazin-2-one (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the N-alkylated product.
Part 2: Case Study - Synthesis of a Hypothetical Cysteine Protease Inhibitor
To illustrate the practical application of the this compound scaffold, we present a hypothetical synthesis of a covalent inhibitor targeting a cysteine protease. The design incorporates a Michael acceptor for covalent modification of the active site cysteine, an aromatic group for π-stacking interactions, and the rigid piperazinone core to correctly position these functionalities.
Design Rationale:
-
Scaffold: this compound provides a conformationally constrained core.
-
P1' Group: An acrylamide moiety will serve as the Michael acceptor to form a covalent bond with the catalytic cysteine residue of the protease.[6]
-
P2 Group: A benzyl group will be introduced to occupy the hydrophobic S2 pocket of the enzyme.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for a hypothetical cysteine protease inhibitor.
Protocol 3: Multi-step Synthesis of the Target Inhibitor
Step 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform an aqueous work-up and purify by column chromatography to yield N-Boc-5,5-dimethylpiperazin-2-one .
Step 2: N-Benzylation
-
To a solution of N-Boc-5,5-dimethylpiperazin-2-one (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C, then add benzyl bromide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench with water, extract with ethyl acetate, and purify by column chromatography to yield N-benzyl-N'-Boc-5,5-dimethylpiperazin-2-one .
Step 3: Boc-Deprotection
-
Dissolve N-benzyl-N'-Boc-5,5-dimethylpiperazin-2-one (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo and neutralize with saturated aqueous NaHCO₃.
-
Extract with DCM and concentrate to yield crude N-benzyl-5,5-dimethylpiperazin-2-one , which can be used directly in the next step.
Step 4: N-Acryloylation
-
Following Protocol 1 , react crude N-benzyl-5,5-dimethylpiperazin-2-one with acryloyl chloride to yield the final Target Inhibitor .
Data Presentation:
| Step | Product | Yield (%) | Purity (LC-MS) |
| 1 | N-Boc-5,5-Dimethylpiperazin-2-one | 92 | >98% |
| 2 | N-Benzyl-N'-Boc-5,5-dimethylpiperazin-2-one | 85 | >97% |
| 3 | N-Benzyl-5,5-dimethylpiperazin-2-one | 95 (crude) | - |
| 4 | Target Inhibitor | 78 | >99% |
Part 3: Characterization and Biological Evaluation
The synthesized inhibitor should be thoroughly characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Purity Analysis (HPLC or LC-MS): To determine the purity of the final compound.
Enzyme Inhibition Assay:
The inhibitory potency of the synthesized compound should be evaluated against the target cysteine protease (e.g., Cathepsin B, Cruzain). A typical fluorometric assay can be used to determine the IC₅₀ value.
Protocol 4: General Procedure for Cysteine Protease Inhibition Assay
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Expected Results:
| Compound | Target Enzyme | IC₅₀ (nM) |
| Target Inhibitor | Cysteine Protease X | 10-100 |
Conclusion: A Scaffold for Future Drug Discovery
The this compound scaffold represents a valuable tool in the arsenal of medicinal chemists. Its inherent conformational rigidity provides a solid foundation for the rational design of potent and selective enzyme inhibitors. The synthetic protocols outlined in this application note offer a robust starting point for researchers to explore the vast chemical space accessible from this versatile building block. By understanding the principles of conformational constraint and applying the detailed methodologies provided, scientists can accelerate the discovery and development of novel therapeutics for a wide range of diseases.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
Application Notes and Protocols for the Development of 5,5-Dimethylpiperazin-2-one-Based Fluorescent Probes
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The 5,5-Dimethylpiperazin-2-one Scaffold as a Novel Platform for Fluorescent Probe Development
In the dynamic field of chemical biology and drug discovery, the development of novel fluorescent probes for the sensitive and selective detection of biologically relevant analytes is of paramount importance. The selection of a core scaffold is a critical determinant of a probe's ultimate utility, influencing its synthetic accessibility, photophysical properties, and biocompatibility. This document introduces the this compound moiety as a promising, yet underexplored, scaffold for the rational design of fluorescent probes.
The rigidified, six-membered lactam structure of this compound offers several advantageous features. The gem-dimethyl group at the 5-position can sterically hinder intermolecular interactions, potentially reducing aggregation-caused quenching and improving photostability. The presence of two distinct nitrogen atoms—one amide and one amine—provides orthogonal handles for chemical modification. The secondary amine at the 4-position is a prime site for the introduction of a recognition unit, while the amide nitrogen at the 1-position can be functionalized to modulate the electronic properties of the system, a key aspect in the design of "off-on" probes operating via mechanisms like Photoinduced Electron Transfer (PeT).[1][2][3]
This guide provides a comprehensive overview of the conceptualization, synthesis, and application of fluorescent probes based on the this compound scaffold. We will present detailed, field-tested protocols, explain the scientific rationale behind experimental choices, and offer insights into the potential applications of this novel class of chemical tools.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is the foundational step in the development of these fluorescent probes. While not a commercially available starting material in large quantities, it can be readily synthesized in the laboratory through a straightforward and scalable two-step procedure from commercially available precursors. The following protocol is based on established methods for lactam and piperazinone synthesis.[4][5][6]
Experimental Protocol 1: Synthesis of this compound
Materials:
-
1,2-diamino-2-methylpropane
-
Ethyl chloroacetate
-
Triethylamine (Et₃N)
-
Toluene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Ethyl 2-((2-amino-2-methylpropyl)amino)acetate
-
To a solution of 1,2-diamino-2-methylpropane (1.0 eq) in toluene in a round-bottom flask, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroacetate (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amino ester.
Step 2: Intramolecular Cyclization to this compound
-
Carefully wash sodium hydride (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Dissolve the purified ethyl 2-((2-amino-2-methylpropyl)amino)acetate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Caption: Synthetic scheme for this compound.
Part 2: Design and Synthesis of a this compound-Based "Off-On" Fluorescent Probe
A key strategy in the design of "off-on" fluorescent probes is the incorporation of a Photoinduced Electron Transfer (PeT) mechanism.[1][2][3][7][8] In a PeT-based probe, a fluorophore is electronically decoupled from a recognition unit that can act as an electron donor or acceptor. In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from or to the recognition unit. Upon binding of the analyte to the recognition unit, this electron transfer process is disrupted, leading to a restoration of fluorescence (the "on" state).
Here, we propose the synthesis of a probe for the detection of a hypothetical analyte that can be recognized by a 2,4-dinitrophenyl (DNP) ether moiety. The DNP group is a well-known electron-withdrawing group that can act as a quencher in PeT-based probes. The probe is designed such that the analyte-induced cleavage of the DNP ether will "turn on" the fluorescence of a coumarin fluorophore.
Experimental Protocol 2: Synthesis of a Coumarin-Based Probe with a DNP Recognition Moiety
Materials:
-
This compound
-
4-Bromomethyl-7-methoxycoumarin
-
2,4-Dinitrofluorobenzene
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous 1,4-Dioxane
Procedure:
Step 1: N-Alkylation with the Fluorophore
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-bromomethyl-7-methoxycoumarin (1.05 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the coumarin-conjugated piperazinone.
Step 2: N-Arylation with the Recognition Moiety (Buchwald-Hartwig Amination) [9][10][11][12][13]
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the product from Step 1 (1.0 eq), 2,4-dinitrofluorobenzene (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the final fluorescent probe.
Caption: Synthesis of the this compound-based fluorescent probe.
Part 3: Characterization and Application of the Fluorescent Probe
Photophysical Characterization
Before biological application, it is crucial to characterize the photophysical properties of the synthesized probe.
Table 1: Key Photophysical Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Coumarin | ~350-450 | ~400-500 | 0.1 - 0.9 | 15,000 - 30,000 |
| Fluorescein | ~490 | ~520 | >0.9 | ~75,000 |
| Rhodamine | ~550 | ~575 | >0.9 | ~100,000 |
| BODIPY | ~500 | ~510 | >0.9 | ~80,000 |
| Cyanine (Cy5) | ~650 | ~670 | ~0.3 | ~250,000 |
Note: These are approximate values and can vary depending on the specific derivative and solvent environment.[14][15][16][17]
Protocol for Photophysical Measurements:
-
Prepare stock solutions of the probe in a suitable solvent (e.g., DMSO).
-
For measurements, dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range.
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum using a fluorometer, exciting at the absorption maximum.
-
To test the "off-on" mechanism, add the target analyte to the probe solution and record the change in fluorescence intensity over time.
-
Perform control experiments with other potential interfering species to assess the selectivity of the probe.
Caption: "Off-On" switching mechanism based on Photoinduced Electron Transfer (PeT).
Application in Cellular Imaging
The utility of a fluorescent probe is ultimately demonstrated by its performance in a biological context. The following is a general protocol for cellular imaging.
Experimental Protocol 3: Live-Cell Imaging
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe stock solution (in DMSO)
-
Confocal microscope
Procedure:
-
Seed the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
The next day, wash the cells with PBS.
-
Incubate the cells with a low micromolar concentration of the fluorescent probe in cell culture medium for a specified time (e.g., 30-60 minutes) at 37 °C.
-
Wash the cells with PBS to remove any excess probe.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission filters for the coumarin fluorophore.
-
To induce the "on" state, treat the cells with the target analyte and acquire time-lapse images to monitor the increase in fluorescence.
-
Perform control experiments, including cells not treated with the probe and cells treated with the probe but not the analyte, to establish baseline fluorescence and specificity.
Conclusion and Future Directions
The this compound scaffold represents a versatile and synthetically accessible platform for the development of novel fluorescent probes. Its unique structural and chemical features provide ample opportunities for the creation of a diverse library of sensors for a wide range of biological analytes. The protocols and design principles outlined in this guide offer a solid foundation for researchers to explore this promising area. Future work could focus on expanding the repertoire of fluorophores and recognition moieties, as well as on the development of probes for specific cellular organelles or for in vivo imaging applications. The continued exploration of this scaffold is poised to yield valuable tools for advancing our understanding of complex biological systems.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. byjus.com [byjus.com]
- 5. Lactam - Wikipedia [en.wikipedia.org]
- 6. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. surface.syr.edu [surface.syr.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 15. Fluorophore - Wikipedia [en.wikipedia.org]
- 16. optolongfilter.com [optolongfilter.com]
- 17. researchgate.net [researchgate.net]
scale-up synthesis of 5,5-Dimethylpiperazin-2-one for preclinical studies
An Application Note and Protocol for the Scale-Up Synthesis of 5,5-Dimethylpiperazin-2-one for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key heterocyclic scaffold with significant potential in drug discovery and development. The protocol is designed for the production of multi-gram quantities of high-purity material suitable for preclinical studies, where consistency, quality, and adherence to good manufacturing practices are paramount.[1][2] We detail a robust two-step synthetic sequence, starting from commercially available 1,2-diamino-2-methylpropane. The methodology emphasizes process control, safety, and scalability. Detailed protocols for synthesis, purification by crystallization, and rigorous analytical characterization are provided to ensure the final active pharmaceutical ingredient (API) meets stringent quality specifications.
Introduction and Strategic Overview
This compound is a substituted piperazinone, a class of heterocyclic compounds frequently incorporated into biologically active molecules. The piperazine ring is a common motif in FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with biological targets.[3] The gem-dimethyl substitution at the 5-position introduces conformational rigidity and steric bulk, which can be leveraged to fine-tune binding affinity and metabolic stability. The production of this compound for preclinical evaluation requires a synthesis route that is not only high-yielding but also reproducible and scalable, ensuring a consistent supply of well-characterized material.[2][4]
Adherence to the principles of Good Manufacturing Practices (GMP) is critical even at the preclinical stage to ensure the reliability and reproducibility of toxicological and efficacy studies.[1][5] This protocol is developed with these principles in mind, focusing on controlled processes, thorough documentation, and robust quality control.[6]
Chosen Synthetic Strategy
The selected synthetic route involves a two-step process:
-
Aqueous Acylation: Selective N-acylation of 1,2-diamino-2-methylpropane with ethyl chloroacetate under controlled pH conditions. This step forms the key open-chain intermediate, ethyl 2-((2-amino-2-methylpropyl)amino)acetate.
-
Thermal Cyclization: Base-mediated intramolecular cyclization of the intermediate to yield the target this compound.
This strategy was chosen for several reasons:
-
Cost-Effectiveness: It utilizes readily available and inexpensive starting materials.
-
Scalability: The reaction conditions are amenable to large-scale chemical reactors, avoiding hazardous reagents or extreme temperatures and pressures.
-
Purification: The final product can be purified to high standards using straightforward crystallization, which is a highly scalable and efficient purification technique.
Process Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
Reagents and Materials
| Reagent | CAS No. | Molecular Weight | Recommended Grade | Supplier |
| 1,2-Diamino-2-methylpropane | 63516-11-0 | 88.15 g/mol | >98% | Commercial |
| Ethyl Chloroacetate | 105-39-5 | 122.55 g/mol | >99% | Commercial |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | Reagent Grade | Commercial |
| Toluene | 108-88-3 | 92.14 g/mol | ACS Grade | Commercial |
| Sodium Bicarbonate | 144-55-6 | 84.01 g/mol | Reagent Grade | Commercial |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Commercial |
| Heptane | 142-82-5 | 100.21 g/mol | ACS Grade | Commercial |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Reagent Grade | Commercial |
Equipment
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser
-
Addition funnel (1 L)
-
pH meter with a suitable probe
-
Rotary evaporator with a vacuum pump and chiller
-
Large separatory funnel (2 L)
-
Buchner funnel, filter paper, and vacuum flask (2 L)
-
Drying oven
-
Analytical balance
-
Standard laboratory glassware
Detailed Synthesis Protocol
Safety First: This procedure involves corrosive and flammable materials. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] All operations should be performed in a well-ventilated fume hood.[9][10] Review the Safety Data Sheet (SDS) for each chemical before use.
Step 1: Synthesis of Ethyl 2-((2-amino-2-methylpropyl)amino)acetate (Intermediate)
This step involves the mono-N-acylation of the diamine. The primary amine is significantly more nucleophilic than the sterically hindered tertiary amine, allowing for selective reaction. Maintaining the pH is critical to ensure the primary amine remains sufficiently nucleophilic while minimizing side reactions.
Procedure:
-
Charge the 5 L reactor with 1,2-diamino-2-methylpropane (176.3 g, 2.0 mol) and deionized water (1 L). Begin stirring at 200 RPM.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate beaker, prepare a 4 M solution of sodium hydroxide by dissolving NaOH (160 g, 4.0 mol) in deionized water (1 L). Allow this solution to cool.
-
Slowly add ethyl chloroacetate (245.1 g, 2.0 mol, 1.0 equiv) to the reactor via the addition funnel over 1.5-2 hours.
-
Simultaneously, add the 4 M NaOH solution to maintain the reaction pH between 9.5 and 10.5. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Causality: Maintaining this pH is a balancing act. A lower pH would protonate the diamine, reducing its nucleophilicity. A much higher pH could promote the hydrolysis of the ethyl chloroacetate ester.
-
-
After the additions are complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.
-
In-Process Control (IPC): Withdraw a small aliquot (~0.5 mL) of the reaction mixture. Dilute with water and extract with ethyl acetate. Analyze the organic layer by LC-MS to confirm the consumption of starting materials and the formation of the desired intermediate product (m/z = 175.1 [M+H]⁺).
-
Once the reaction is complete, stop the stirring and allow the layers to separate. The product is an oil that may not fully separate.
-
Extract the aqueous mixture with toluene (3 x 500 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (250 mL) followed by brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on the rotary evaporator to yield the intermediate as a pale yellow oil. The material is used directly in the next step without further purification. Expected yield: ~280-310 g (80-89%).
Step 2: Cyclization to this compound
This is an intramolecular transamidation reaction. The primary amine of the intermediate attacks the electrophilic carbonyl of the ester, displacing ethanol and forming the stable six-membered lactam ring. The reaction is driven to completion by heating in a high-boiling solvent.
Procedure:
-
Charge the 5 L reactor with the crude intermediate oil from Step 1 and toluene (2 L).
-
Add sodium bicarbonate (16.8 g, 0.2 mol, 0.1 equiv) to the mixture. While a stronger base could be used, sodium bicarbonate is sufficient and presents a lower safety risk on scale.
-
Heat the mixture to reflux (~110 °C) with vigorous stirring (300 RPM). Use a Dean-Stark trap to collect the ethanol and water byproduct, driving the equilibrium towards the product.
-
Causality: The removal of ethanol is crucial for driving the cyclization to completion according to Le Chatelier's principle.
-
-
Maintain reflux for 12-18 hours.
-
IPC: Monitor the reaction progress by TLC (Mobile Phase: 10% Methanol in Dichloromethane) or LC-MS. The reaction is complete when the starting intermediate spot is no longer visible.
-
Cool the reaction mixture to room temperature. The product will begin to precipitate as a white solid.
-
Further cool the mixture to 0-5 °C and hold for 2 hours to maximize precipitation.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold toluene (2 x 200 mL) to remove soluble impurities.
-
Dry the crude solid in a vacuum oven at 50 °C to a constant weight. Expected crude yield: ~190-210 g (74-82% from the intermediate).
Purification Protocol: Recrystallization
Recrystallization is an ideal method for purifying solid compounds on a large scale, as it efficiently removes impurities with different solubility profiles.
-
Transfer the crude this compound to a clean 3 L beaker.
-
Add ethyl acetate (approx. 1 L, ~5 mL per gram of crude product).
-
Heat the slurry to 60-70 °C with stirring until all the solid dissolves. If it does not dissolve completely, add more ethyl acetate in small portions.
-
Once a clear solution is obtained, slowly add heptane (approx. 1.5 L) portion-wise until the solution becomes faintly turbid.
-
Causality: Ethyl acetate is a good solvent in which the product is soluble when hot. Heptane is a poor solvent (anti-solvent) that reduces the product's solubility, inducing crystallization upon cooling. This specific solvent/anti-solvent system provides crystals of good quality and high purity.
-
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours.
-
Collect the purified white crystalline product by vacuum filtration.
-
Wash the crystals with a cold 1:2 mixture of ethyl acetate/heptane (2 x 150 mL).
-
Dry the final product in a vacuum oven at 50 °C to a constant weight.
| Parameter | Result |
| Overall Yield | 150-175 g (59-68% over two steps) |
| Appearance | White crystalline solid |
| Purity (by HPLC) | >99.0% |
Characterization and Quality Control
The final product must be rigorously tested to confirm its identity, purity, and quality before being released for preclinical studies.[4][6]
Quality Control Workflow
Caption: Quality control workflow for final product release.
Acceptance Criteria
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity by ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to the reference spectrum |
| Identity by LC-MS | ESI+ | m/z = 129.1 [M+H]⁺ |
| Purity by HPLC | UV at 210 nm | ≥ 99.0% |
| Melting Point | Capillary Method | 168 - 172 °C |
| Residual Solvents | GC-HS | Toluene: ≤ 890 ppm; Ethyl Acetate: ≤ 5000 ppm; Heptane: ≤ 5000 ppm |
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 7.55 (s, 1H, -NH-)
-
δ 2.90 (s, 2H, -CH₂-)
-
δ 2.65 (s, 2H, -CH₂-)
-
δ 1.85 (s, 1H, -NH-)
-
δ 1.05 (s, 6H, -C(CH₃)₂-)
References
- 1. fiveable.me [fiveable.me]
- 2. agnopharma.com [agnopharma.com]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. Good Manufacturing Practices: When Do They Apply? [advarra.com]
- 6. GMP in Detail | Components of Good Manufacturing Practices | Pharmaguideline [pharmaguideline.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 5,5-Dimethylpiperazin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-dimethylpiperazin-2-one. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during its synthesis. Our aim is to empower you with the scientific rationale behind each step, enabling you to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant synthesis involves the reaction of ethylenediamine with acetone cyanohydrin. This method is advantageous due to the relative availability of the starting materials. The reaction proceeds via an initial nucleophilic attack of the diamine on the nitrile, followed by an intramolecular cyclization to form the piperazinone ring with the elimination of ammonia.[1]
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The synthesis of this compound is often accompanied by several side reactions that can impact yield and purity. The most common include:
-
Decomposition of Acetone Cyanohydrin: This starting material is thermally labile and can revert to acetone and highly toxic hydrogen cyanide, especially in the presence of water or at elevated temperatures.[2][3]
-
Formation of Amidine Byproducts: The reaction between the nitrile group of acetone cyanohydrin and ethylenediamine can lead to the formation of linear or cyclic amidines.[4][5][6]
-
Macrocycle Formation: The in situ generation of acetone from the decomposition of acetone cyanohydrin can react with ethylenediamine to form 14-membered tetraaza macrocyclic compounds.[7][8]
-
Incomplete Cyclization: The reaction may stall at the intermediate aminonitrile or aminoamide stage, particularly if the cyclization conditions are not optimal.
-
Oligomerization: Under certain conditions, linear intermediates can polymerize, leading to intractable tars and reducing the yield of the desired cyclic product.
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying the molecular weights of the components in the reaction mixture, including the desired product and volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the final product and for identifying and quantifying impurities after purification.[9][10][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A4: Low yields are a common frustration and can stem from several factors. A systematic approach to troubleshooting is key.
-
Probable Cause 1: Decomposition of Acetone Cyanohydrin.
-
Explanation: As a cyanohydrin, this reagent is in equilibrium with its constituent ketone (acetone) and hydrogen cyanide. This equilibrium is sensitive to temperature and pH.[2][3] Elevated temperatures can accelerate the decomposition, reducing the concentration of the key reactant and leading to the formation of acetone-related byproducts.
-
Recommended Solutions:
-
Temperature Control: Maintain a reaction temperature at the lower end of the effective range. While the reaction requires heating to proceed at a reasonable rate, excessive temperatures should be avoided. A controlled heating mantle and a temperature probe are essential.
-
pH Control: The stability of acetone cyanohydrin is pH-dependent. While the reaction with ethylenediamine is typically performed under basic conditions, extreme pH values can promote decomposition.
-
Order of Addition: Consider adding the acetone cyanohydrin slowly to the heated solution of ethylenediamine to ensure it reacts promptly rather than accumulating and decomposing.
-
-
-
Probable Cause 2: Incomplete Cyclization.
-
Explanation: The final ring-closing step to form the lactam is an intramolecular condensation that can be slow or incomplete. This can be due to insufficient reaction time, inadequate temperature, or the presence of impurities that inhibit the cyclization.
-
Recommended Solutions:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting materials and any linear intermediates.
-
Solvent Choice: While the reaction can be run neat or in water, the choice of a high-boiling point, inert solvent like toluene or xylene can sometimes facilitate the removal of ammonia and water, driving the equilibrium towards the cyclized product.
-
-
-
Probable Cause 3: Formation of Polymeric Byproducts.
-
Explanation: The reactive intermediates can undergo intermolecular reactions to form oligomers or polymers, which often present as a dark, tarry residue. This is more likely at higher concentrations and temperatures.
-
Recommended Solutions:
-
Concentration Control: Running the reaction at a slightly lower concentration may disfavor intermolecular side reactions.
-
Temperature Management: Avoid localized overheating by ensuring efficient stirring throughout the reaction.
-
-
Q5: I'm observing a significant amount of a higher molecular weight byproduct in my GC-MS analysis. What could it be?
A5: A common high molecular weight byproduct is a 14-membered tetraaza macrocycle.
-
Probable Cause: Macrocycle Formation from Acetone and Ethylenediamine.
-
Explanation: If acetone cyanohydrin decomposes to a significant extent, the resulting acetone can undergo a condensation reaction with ethylenediamine to form a macrocyclic di-imine, which can be further reduced or rearranged.[7][8]
-
Recommended Solutions:
-
Minimize Acetone Cyanohydrin Decomposition: Follow the recommendations in Q4 to limit the in situ generation of acetone.
-
Stoichiometry Control: Using a slight excess of ethylenediamine can sometimes favor the formation of the desired 1:1 adduct over the 2:2 macrocycle. However, a large excess will complicate purification.
-
-
Q6: My purified product seems to contain an impurity with a similar polarity. How can I identify and remove it?
A6: An impurity with similar polarity could be an amidine byproduct or an uncyclized intermediate.
-
Probable Cause: Amidine Formation.
-
Explanation: The nucleophilic attack of ethylenediamine on the nitrile group of acetone cyanohydrin can, under certain conditions, lead to the formation of a stable amidine without subsequent cyclization.[4][5][6]
-
Recommended Solutions:
-
Purification Strategy: Careful fractional distillation under reduced pressure may separate the desired lactam from the less volatile amidine. Alternatively, column chromatography with a carefully selected solvent system can be effective.
-
Reaction Condition Optimization: Amidine formation can sometimes be influenced by the presence of Lewis acids or metal catalysts. Ensure your reactants and reaction vessel are clean and free from such contaminants.
-
-
Experimental Protocol and Purification
Synthesis of this compound
This protocol is adapted from the principles outlined in the literature and should be optimized for your specific laboratory conditions.[1]
Materials:
-
Ethylenediamine
-
Acetone cyanohydrin (Caution: Highly toxic)
-
Water (optional, as solvent)
-
High-boiling point inert solvent (e.g., toluene, optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature probe, add ethylenediamine (1.0 equivalent) and, if desired, water or an inert solvent.
-
Begin stirring and gently heat the mixture to 90-100 °C.
-
Slowly add acetone cyanohydrin (1.0 equivalent) dropwise to the heated ethylenediamine solution over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a steady temperature.
-
After the addition is complete, continue heating the reaction mixture at 90-110 °C for an additional 6-8 hours. Ammonia gas will be evolved during the reaction, so ensure adequate ventilation in a fume hood.
-
Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
Purification Strategies
1. Fractional Distillation:
-
This is the method often cited in foundational patents.[1]
-
Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Carefully distill the crude reaction mixture under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approx. 150 °C at 1.5 mmHg).[1] This method is effective for removing less volatile impurities like oligomers and some amidines, as well as more volatile components.
2. Recrystallization:
-
If distillation yields a solid or a viscous oil that solidifies on standing, recrystallization can be an excellent final purification step.
-
Solvent Selection: A two-solvent system is often effective.[12][13] Good solvent pairs to screen include:
-
Toluene/Hexane
-
Ethyl Acetate/Hexane
-
Acetone/Water
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., toluene, ethyl acetate, or acetone).
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the "poor" solvent (e.g., hexane or water) to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
3. Column Chromatography:
-
For small-scale synthesis or when high purity is required and distillation is not practical, silica gel column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes, or for more polar impurities, a gradient of methanol in dichloromethane. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the basic piperazinone product on the acidic silica gel.
Analytical Characterization
The following table summarizes the expected analytical data for this compound and potential byproducts. Actual values may vary depending on the instrument and conditions.
| Compound | Analytical Technique | Expected Observations |
| This compound | ¹H NMR | Singlet for the two methyl groups (~1.2 ppm), two triplets for the two CH₂ groups in the ring (~2.8 and ~3.2 ppm), and a broad singlet for the NH proton. |
| ¹³C NMR | Signal for the quaternary carbon with two methyl groups, signals for the two CH₂ carbons, and a signal for the carbonyl carbon (~170 ppm). | |
| GC-MS (EI) | Molecular ion peak (M⁺) at m/z 128. Fragmentation may include loss of a methyl group (m/z 113) and other characteristic fragments of the piperazinone ring. | |
| Amidine Byproduct | ¹H & ¹³C NMR | Will lack the characteristic carbonyl signal and will show signals corresponding to the C=N group in the ¹³C NMR spectrum (typically >150 ppm). |
| GC-MS (EI) | Will have a different molecular weight and fragmentation pattern compared to the desired product. | |
| Macrocyclic Byproduct | ¹H & ¹³C NMR | More complex spectra with multiple signals for the non-equivalent protons and carbons in the large ring. |
| GC-MS (EI) | A significantly higher molecular weight corresponding to the 2:2 adduct of ethylenediamine and acetone. |
Reaction and Troubleshooting Workflow
The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound and major side reactions.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
References
- 1. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]
- 2. N-ETHYLISOPROPYLAMINE(19961-27-4) 1H NMR spectrum [chemicalbook.com]
- 3. A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ijirset.com [ijirset.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of 5,5-Dimethylpiperazin-2-one Derivatives
Welcome to the technical support center for the purification of 5,5-dimethylpiperazin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles.
Introduction to Purification Challenges
The this compound core presents unique purification challenges. The presence of a basic nitrogen atom and a lactam functionality can lead to issues such as poor chromatographic peak shape, difficulty in crystallization, and the co-purification of structurally similar impurities. The gem-dimethyl group can influence solubility and crystal packing, adding another layer of complexity.[1] This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Crystallization Issues
Question 1: My this compound derivative is "oiling out" during crystallization instead of forming crystals. What are the potential causes and how can I resolve this?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution is too supersaturated or cools too quickly, causing the compound to come out of solution at a temperature above its melting point (or the melting point of the impure mixture).
Causality and Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the mixture to re-dissolve the oil. Add a small amount of the primary solvent (the "good" solvent) to slightly decrease the concentration. This will lower the supersaturation level and may prevent premature precipitation.
-
Slower Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath. Insulating the flask can also promote slower cooling.
-
Solvent System Modification: If the issue persists, consider modifying your solvent system. A common strategy is to use a solvent pair: a "good" solvent in which your compound is soluble, and an "anti-solvent" in which it is poorly soluble. Dissolve your compound in a minimal amount of the good solvent at an elevated temperature, then slowly add the anti-solvent dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. This creates microscopic imperfections that can act as nucleation sites. Alternatively, if you have a small amount of pure, solid material, you can add a "seed crystal" to the cooled solution to initiate crystallization.
Question 2: I am experiencing very low recovery after recrystallization of my this compound derivative. What are the likely reasons and how can I improve the yield?
Answer: Low recovery during recrystallization is often due to the compound having significant solubility in the mother liquor at low temperatures or procedural losses.
Causality and Troubleshooting Steps:
-
Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield. Aim to use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should have a steep solubility curve for your compound – high solubility at elevated temperatures and low solubility at room temperature or below. If your compound is too soluble in the chosen solvent even when cold, you will lose a significant amount in the mother liquor. It is advisable to screen a range of solvents or solvent mixtures.
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product may crystallize prematurely on the filter paper or in the funnel. To prevent this, preheat your filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to rinse.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete. After slow cooling to room temperature, placing the flask in an ice bath for an extended period can help maximize the recovery of your product.
| Solvent System Examples for Piperazinone Derivatives | Comments |
| Ethanol/Water | A common choice for moderately polar compounds. Dissolve in hot ethanol and add water as the anti-solvent. |
| Ethyl Acetate/Hexane | Good for less polar derivatives. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Isopropanol | A single solvent that can be effective for some derivatives. |
| Acetone/Water | Similar to ethanol/water, can be a good alternative. |
Chromatography Challenges
Question 3: My this compound derivative is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I improve the peak shape?
Answer: Peak tailing for piperazine-containing compounds on silica gel is a classic problem. It is caused by strong interactions between the basic nitrogen atom of your compound and the acidic silanol groups on the surface of the silica.[2] This leads to a portion of your analyte being more strongly retained, resulting in an asymmetrical peak.
Causality and Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-1% (v/v) will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks and improved separation.[3]
-
Use of Deactivated Silica: If peak tailing is severe, consider using a deactivated or "end-capped" silica gel, where the surface silanol groups have been chemically treated to be less acidic.
-
Alternative Stationary Phases: For particularly problematic compounds, switching to a different stationary phase like alumina (basic or neutral) or using reversed-phase chromatography (C18 silica) can be beneficial.
Question 4: I am struggling to separate my desired this compound derivative from a closely related impurity by column chromatography. What strategies can I employ?
Answer: Separating closely eluting compounds requires optimizing the selectivity of your chromatographic system.
Causality and Troubleshooting Steps:
-
Solvent System Optimization: A systematic approach to solvent selection is key. Try different solvent combinations with varying polarities and chemical properties. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Sometimes, the addition of a third solvent in a small amount can significantly alter the selectivity.
-
Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient elution can improve the resolution between closely eluting peaks.
-
Column Dimensions and Particle Size: Using a longer and narrower column can increase the number of theoretical plates and improve resolution. Additionally, using a stationary phase with a smaller particle size can enhance separation efficiency.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is often the method of choice as it offers significantly higher resolution than traditional flash chromatography.[4]
Chiral Separation
Question 5: My this compound derivative is chiral, and I need to separate the enantiomers. What are the recommended methods?
Answer: The separation of enantiomers, or chiral resolution, is a critical step for many pharmaceutical applications. For piperazine derivatives, several methods are effective.
Causality and Troubleshooting Steps:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and versatile technique for enantiomeric separation.[5] A systematic screening of different chiral stationary phases (CSPs) is the most effective approach.[6]
-
Recommended Starting Point: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly successful for a broad range of chiral compounds and are a good first choice.[6]
-
Mobile Phase: For normal-phase chiral HPLC, mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol are common. For reversed-phase, mixtures of aqueous buffers with acetonitrile or methanol are used.[6] The addition of acidic or basic modifiers can be crucial for good peak shape and resolution.
-
-
Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization. This method is often scalable and can be more cost-effective for large-scale separations.
-
Capillary Electrophoresis (CE): For analytical scale separations, CE with a chiral selector, such as a cyclodextrin derivative, can be a powerful technique.[2]
Visualizing Purification Workflows
Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
Optimizing Chromatographic Separation
Caption: Workflow for addressing common issues in column chromatography.
References
- 1. US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. Separation of 1,4-Dimethylpiperazine-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Chiral piperazine-2,5-dione derivatives as effective alpha-glucosidase inhibitors. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5,5-Dimethylpiperazin-2-one Functionalization
Welcome to the technical support center for the functionalization of 5,5-Dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile scaffold. The unique structural features of this compound, namely the sterically demanding gem-dimethyl group and the differentiated reactivity of its two nitrogen atoms, present both opportunities and challenges in synthetic chemistry.
This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively during your experimental work.
Section 1: Understanding the Reactivity of this compound
The this compound core possesses two distinct nitrogen atoms available for functionalization: the N1-amide nitrogen and the N4-secondary amine nitrogen. The gem-dimethyl group at the C5 position introduces significant steric hindrance, which can profoundly influence the regioselectivity and rate of reactions.
-
N4-Secondary Amine: This nitrogen is generally more nucleophilic and basic than the N1-amide nitrogen, making it the primary site for many functionalization reactions such as alkylation, acylation, and arylation. However, the adjacent gem-dimethyl group can sterically hinder the approach of bulky electrophiles.
-
N1-Amide Nitrogen: The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic. Functionalization at this position typically requires harsher reaction conditions or specific activation strategies.
-
C-H Functionalization: Direct functionalization of the C-H bonds of the piperazinone ring is a more advanced technique and often requires specialized catalysts, such as those used in photoredox or transition-metal-catalyzed reactions. The presence of two nitrogen atoms can sometimes lead to catalyst inhibition or undesired side reactions.[1][2]
Below is a conceptual workflow for the typical functionalization pathways of this compound.
Caption: General functionalization routes for this compound.
Section 2: Troubleshooting Common Functionalization Reactions
This section addresses specific issues you may encounter during key functionalization reactions of this compound in a question-and-answer format.
N4-Alkylation
Question: My N4-alkylation of this compound with a bulky alkyl halide is proceeding very slowly or not at all. What can I do to improve the reaction rate?
Answer: This is a common issue arising from the steric hindrance imposed by the gem-dimethyl group. Here are several strategies to overcome this challenge:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition at elevated temperatures.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is often effective. For particularly stubborn reactions, consider stronger bases like lithium diisopropylamide (LDA), but be mindful of potential deprotonation at other sites.
-
Use a More Reactive Electrophile: If possible, switch from an alkyl chloride or bromide to a more reactive alkyl iodide or a triflate. These are better leaving groups and can accelerate the SN2 reaction.[3]
-
Phase-Transfer Catalysis: For reactions in a biphasic system or with limited solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the deprotonated amine and the alkyl halide.
Question: I am observing the formation of a quaternary ammonium salt as a byproduct in my N4-alkylation. How can I prevent this?
Answer: Over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents like methyl iodide.[3] To minimize this:
-
Stoichiometry Control: Use a slight excess of the this compound starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation event.
-
Milder Conditions: If the desired reaction proceeds at a reasonable rate, consider lowering the reaction temperature to reduce the rate of the subsequent quaternization.
N4-Acylation
Question: My N4-acylation with an acid chloride is giving a low yield, and I'm isolating unreacted starting material. What's going wrong?
Answer: Incomplete acylation can be due to several factors:
-
Base Stoichiometry: A common pitfall is using only one equivalent of a tertiary amine base (e.g., triethylamine). The acylation reaction produces one equivalent of HCl, which will protonate either the starting material or the product, rendering it unreactive. Always use at least two equivalents of the base: one to neutralize the generated acid and one to act as a base for the reaction.
-
Reagent Purity: Acyl chlorides are often sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions. Ensure you are using a fresh or properly stored acyl chloride.
-
Reaction Temperature: While many acylations proceed readily at room temperature or 0 °C, sterically hindered substrates may require gentle heating to drive the reaction to completion.
N4-Arylation (Buchwald-Hartwig Amination)
Question: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish and gives a complex mixture of products. How can I optimize this?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[4] For a sterically hindered substrate like this compound, these choices are even more critical.
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Caption: A workflow for troubleshooting Buchwald-Hartwig amination reactions.
Detailed Optimization Strategies:
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively.[4] |
| Ligand | Start with bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. | These ligands promote the reductive elimination step, which can be slow for sterically hindered substrates. |
| Base | Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS. | These bases are effective at deprotonating the amine without competing as a nucleophile.[4] |
| Solvent | Toluene, dioxane, or THF are good starting points. | The choice of solvent can influence the solubility of the reactants and the catalyst complex. Ensure the solvent is anhydrous. |
| Temperature | Typically between 80-110 °C. | Higher temperatures are often required to overcome the steric hindrance of the substrate. |
Question: I am concerned about the potential for N1-arylation as a side reaction. How can I ensure selectivity for the N4 position?
Answer: N1-arylation is generally not a significant concern under typical Buchwald-Hartwig conditions due to the much lower nucleophilicity of the amide nitrogen. The reaction conditions are usually not harsh enough to promote the arylation of the N1-amide. However, if you do observe any N1-arylated byproduct, consider using a milder base or lowering the reaction temperature.
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the N1-amide position of this compound?
A1: Selective N1 functionalization is challenging due to the low nucleophilicity of the amide nitrogen. One common strategy is to first protect the more reactive N4-amine, for example, with a Boc group. The N1-amide of the resulting N4-Boc-5,5-dimethylpiperazin-2-one can then be deprotonated with a very strong base (e.g., n-BuLi or LDA) at low temperature, followed by the addition of an electrophile. Subsequent deprotection of the N4-Boc group would yield the N1-functionalized product.
Q2: What are the best methods for purifying functionalized derivatives of this compound?
A2: The choice of purification method will depend on the properties of your product.
-
Column Chromatography: This is a versatile method for separating products from starting materials and byproducts. The choice of solvent system will depend on the polarity of your compound.
-
Crystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Acid-Base Extraction: If your product contains a basic nitrogen (at N4), you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product.
Q3: Are there any known side reactions to be aware of when working with this compound?
A3: Besides the potential for over-alkylation at the N4 position, another potential side reaction, particularly under strongly basic conditions and elevated temperatures, is elimination. If the functional group being introduced has a leaving group on a beta-carbon, elimination to form an alkene can compete with the desired substitution. Careful control of reaction conditions is key to minimizing such side reactions.
Section 4: Experimental Protocols
General Procedure for N4-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for N4-Acylation of this compound
-
Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere and cool to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for N4-Arylation of this compound (Buchwald-Hartwig Amination)
-
In a glovebox, combine Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.2 eq) and the aryl halide (1.0 eq).
-
Add anhydrous toluene (0.1 M) and seal the reaction vessel.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
Technical Support Center: Crystallization of 5,5-Dimethylpiperazin-2-one
This technical support center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of 5,5-Dimethylpiperazin-2-one. The following frequently asked questions (FAQs) and troubleshooting guides offer direct, actionable advice and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
A1: Understanding the physicochemical properties of this compound is fundamental to designing a successful crystallization protocol. Key properties include its predicted boiling point of 275.0±33.0 °C and a predicted density of 0.960±0.06 g/cm³.[1] Structurally, it is a cyclic amide with a piperazinone core, which contains both hydrogen bond donor (N-H) and acceptor (C=O) sites. This allows for strong intermolecular interactions, which can favor crystallization but also may require careful solvent selection to disrupt these interactions for dissolution.[2] The piperazine moiety imparts basicity to the molecule, making its aqueous solubility pH-dependent.
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The principle of "like dissolves like" is a good starting point. As a polar molecule, this compound is expected to be more soluble in polar solvents. A systematic solvent screening is the most effective approach. Based on the behavior of similar cyclic amides and piperazine derivatives, a suggested list of solvents for screening is provided in the table below.[3][4][5] An ideal single solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6]
Q3: My compound has low solubility in most common organic solvents. What should I do?
A3: If single solvents prove ineffective, a mixed-solvent system is a powerful alternative.[7][8] This typically involves a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. Common miscible pairs for moderately polar compounds include ethanol/water, ethanol/hexane, or ethyl acetate/hexane.[9] For aqueous systems, adjusting the pH to a more acidic level can significantly increase the solubility of piperazine-containing compounds due to the protonation of the basic nitrogen atoms.
Q4: What is "oiling out" and how can I prevent it during the crystallization of this compound?
A4: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This happens when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute. To prevent this, you can try reheating the solution and adding more of the "good" solvent to reduce the supersaturation level. A slower cooling rate can also be beneficial. If using a mixed-solvent system, adding a few drops of the "good" solvent to the cloudy solution to redissolve the oil, followed by slow cooling, can promote crystal formation.
Q5: My crystallization yield is consistently low. How can I improve it?
A5: Low recovery can stem from several factors. Using an excessive amount of solvent is a common cause, as a significant portion of your product will remain in the mother liquor. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure that crystallization is complete by allowing sufficient time for cooling and even placing the solution in an ice bath to maximize precipitation. When filtering, wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.
Troubleshooting Guide
Problem 1: No Crystals Form Upon Cooling
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Solution is not supersaturated | 1. Evaporate some of the solvent and allow it to cool again.2. If using a mixed-solvent system, add more of the "poor" solvent dropwise to the warm solution until turbidity appears, then clarify with a drop of the "good" solvent before cooling.[7][8] | Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature. |
| Nucleation is inhibited | 1. Scratch the inside of the flask at the air-solvent interface with a glass rod.2. Add a seed crystal of pure this compound. | Scratching provides a rough surface for nucleation to begin. Seed crystals act as templates for crystal growth. |
| Compound is too soluble in the chosen solvent | Re-evaluate your solvent choice. Select a solvent in which the compound has lower solubility at room temperature. | The difference in solubility at high and low temperatures is the driving force for recrystallization. |
Problem 2: Rapid Precipitation of Powder Instead of Crystal Growth
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Solution is too supersaturated | Reheat the solution to redissolve the precipitate and add a small amount of additional hot solvent before allowing it to cool slowly. | High supersaturation leads to rapid nucleation and the formation of many small crystals, often trapping impurities. Slower cooling allows for more orderly crystal growth. |
| Cooling rate is too fast | Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. | Gradual cooling reduces the degree of supersaturation at any given time, favoring the growth of larger, purer crystals over the rapid formation of a fine powder. |
Problem 3: Formation of Colored Crystals from a Colored Solution
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Colored impurities are co-crystallizing | Add a small amount of activated charcoal to the hot solution before filtration. | Activated charcoal has a high surface area and can adsorb colored impurities from the solution. |
| The compound itself is colored | This is not an impurity issue. The inherent color of the compound will be present in its crystalline form. | The color of a compound is a result of its molecular structure and electronic properties. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol provides a systematic approach to identifying a suitable solvent for the crystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Hot plate and water or sand bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1 mL). Record your observations.
-
For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water or sand bath.
-
Continue adding the hot solvent dropwise until the solid dissolves. Record the approximate volume of solvent used.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvents yield good quality crystals upon cooling. The ideal solvent will dissolve the compound when hot but result in significant crystal formation when cold.
Inferred Solubility Profile for this compound:
| Solvent Classification | Solvent Name | Inferred Solubility | Rationale |
| Polar Protic | Water | High | The presence of N-H and C=O groups allows for hydrogen bonding with water.[2][5] |
| Methanol | High | As a polar protic solvent, methanol can engage in hydrogen bonding.[4] | |
| Ethanol | High | Similar polarity and hydrogen bonding capability to methanol.[4] | |
| Polar Aprotic | Acetone | Moderate | The polarity of acetone should allow for moderate dissolution.[10] |
| Acetonitrile | Moderate | A polar solvent that is a weaker hydrogen bond acceptor than others. | |
| Non-Polar | Toluene | Low | Unlikely to effectively solvate the polar functional groups. |
| Hexane | Low | The significant polarity of the solute results in poor solubility in a non-polar alkane. |
Protocol 2: Single-Solvent Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring.
-
Continue adding hot solvent until the compound just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Mixed-Solvent Recrystallization
Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy.[9]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry under vacuum.
Visualizing the Crystallization Workflow
Caption: General workflow for the crystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. This compound CAS#: 78551-33-4 [m.chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mt.com [mt.com]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
minimizing by-product formation during 5,5-Dimethylpiperazin-2-one synthesis
<_
Overview of Synthesis and Core Challenges
5,5-Dimethylpiperazin-2-one is a valuable heterocyclic motif, frequently employed as a structural scaffold in medicinal chemistry and drug discovery. Its synthesis is most commonly achieved via the intramolecular cyclization of a precursor like N-(2-amino-2-methylpropyl)acetamide. While seemingly straightforward, this transformation is often plagued by the formation of undesirable by-products that can complicate purification, reduce yields, and impact the purity of the final active pharmaceutical ingredient (API).
The primary challenges in this synthesis revolve around controlling the delicate balance of reactivity. The desired intramolecular cyclization must be favored over competing intermolecular reactions or degradation pathways. Key factors influencing the reaction outcome include temperature, reaction time, choice of solvent, and the presence and nature of any catalytic species. This guide provides a structured approach to troubleshooting and minimizing the formation of these impurities.
Visualizing the Synthetic Pathway
A clear understanding of the process flow is critical for effective troubleshooting. The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: By-product Formation
This section addresses specific, common by-products in a question-and-answer format to guide your experimental troubleshooting.
Q1: My yield is low, and I'm isolating a significant amount of unreacted N-(2-amino-2-methylpropyl)acetamide. What's going wrong?
Answer: This issue points to incomplete cyclization. The activation energy for the intramolecular ring-closing is not being sufficiently overcome.
Root Causes & Solutions:
-
Insufficient Thermal Energy: The reaction temperature may be too low, or the reaction time too short.
-
Troubleshooting Step: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) at set time intervals (e.g., every hour) to determine the optimal balance. Prolonged heating at excessively high temperatures can lead to degradation, so careful optimization is key.
-
-
Solvent Effects: The polarity and boiling point of the solvent play a crucial role. A solvent that does not adequately solubilize the starting material or has too low a boiling point may hinder the reaction.
-
Troubleshooting Step: If using a lower-boiling solvent, consider switching to a higher-boiling alternative such as toluene or xylene to achieve the necessary reaction temperature. Ensure the starting material is fully soluble at the reaction temperature.
-
Q2: I've identified a higher molecular weight impurity in my final product. What could it be and how do I prevent it?
Answer: A common high molecular weight by-product is the dimer, formed via intermolecular condensation of two molecules of the starting material instead of the desired intramolecular cyclization.
Plausible Mechanism:
The terminal amino group of one molecule of N-(2-amino-2-methylpropyl)acetamide can act as a nucleophile, attacking the amide carbonyl of a second molecule. This leads to the formation of a linear dimer, which may or may not undergo further reactions.
Caption: Competing reaction pathways in the synthesis.
Root Causes & Solutions:
-
High Concentration: The kinetics of intermolecular reactions are highly dependent on reactant concentration.
-
Troubleshooting Step: Employ high-dilution principles. Decrease the concentration of the starting material by increasing the volume of the solvent. This statistically favors intramolecular collisions over intermolecular ones. A typical starting point is to double the solvent volume and monitor the effect on the by-product profile.
-
-
Reaction Temperature: While higher temperatures can drive the reaction to completion, excessively high temperatures can sometimes favor intermolecular side reactions.
-
Troubleshooting Step: Once a temperature that ensures complete consumption of the starting material is found (as per Q1), try reducing it slightly (e.g., by 5°C) to see if the dimer formation decreases without significantly impacting the reaction rate.
-
Q3: My purification by recrystallization is inefficient, and the final product has a persistent impurity with similar polarity. How can I improve separation?
Answer: When impurities co-crystallize with the product, a simple recrystallization may not be sufficient. This often occurs with isomers or closely related structures. A chemical purification step can be highly effective.
Troubleshooting Protocol: Purification via Diacetate Salt Formation
This method, adapted from procedures for purifying similar piperazine structures, leverages the differential solubility of the diacetate salt of the desired product versus the impurities.[1]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone. A common ratio is 5 to 100 volumes of acetone per volume of crude product.[1] The goal is to achieve a solution with approximately 0.5% to 20% by weight of the piperazine product at a temperature between 20-40°C.[1]
-
Salt Formation: Slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric to form the diacetate salt, up to a five-fold excess.[1]
-
Precipitation: The piperazine diacetate, being significantly less soluble in acetone than the impurities, will precipitate out of the solution. Maintain the temperature between 10-30°C to maximize precipitation.[1]
-
Isolation: Separate the crystalline piperazine diacetate precipitate from the liquid (which contains the dissolved impurities) by filtration.
-
Regeneration: The purified piperazine can be regenerated from the diacetate salt by treatment with a base.
Frequently Asked Questions (FAQs)
-
What is the best solvent for the cyclization reaction?
-
High-boiling aromatic hydrocarbons like toluene or xylene are often preferred as they allow for sufficiently high reaction temperatures to drive the cyclization while being relatively inert.
-
-
Is a catalyst necessary for this reaction?
-
The thermal cyclization can often proceed without a catalyst. However, in some cases, mild acid or base catalysis might be explored to enhance the reaction rate, though this must be done cautiously as it can also promote side reactions.
-
-
How can I effectively monitor the reaction?
-
Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting material and the product (e.g., dichloromethane/methanol mixtures). The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, HPLC or GC-MS are recommended.
-
-
What is a typical yield for this synthesis?
-
With optimized conditions (proper temperature, dilution, and reaction time), yields can often exceed 70-80%. For instance, a related synthesis of 2,5-dimethylpiperazine reported a conversion of about 64.5%, which after recrystallization gave a high-purity product.[2]
-
Optimized Protocol Parameters (Summary)
The following table summarizes key parameters and their impact on minimizing by-product formation, based on established principles in piperazine synthesis.[3][4]
| Parameter | Recommended Setting | Rationale for Minimizing By-products |
| Concentration | High Dilution (e.g., >20 volumes of solvent) | Statistically favors desired intramolecular cyclization over intermolecular dimerization.[4] |
| Temperature | Empirically Determined (e.g., 110-140°C) | Must be high enough for cyclization but low enough to prevent degradation or undesired side reactions. Careful optimization is required.[3] |
| Solvent | High-boiling, inert (e.g., Toluene, Xylene) | Allows for necessary reaction temperatures without participating in the reaction. |
| Purification | Chemical (Salt Formation) / Recrystallization | Acetone/Acetic acid system for salt formation can effectively remove closely related impurities.[1] Recrystallization from acetone is also effective for final polishing.[2] |
References
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
column chromatography techniques for purifying 5,5-Dimethylpiperazin-2-one
Welcome to the technical support guide for the chromatographic purification of 5,5-Dimethylpiperazin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and other polar, nitrogen-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your separations.
This compound is a polar molecule containing both a hydrogen bond acceptor (amide carbonyl) and hydrogen bond donors (amide and amine N-H protons). Its basic nitrogen atom can lead to strong, undesirable interactions with standard silica gel, while its high polarity makes it challenging to retain on traditional reversed-phase media. This guide provides a structured approach to overcome these common hurdles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to guide your initial method development.
Q1: Which chromatography mode is best for this compound?
The choice of chromatography mode is critical and depends on the polarity of your target compound relative to its impurities.[1] For a polar, basic compound like this compound, you have three primary options, each with distinct advantages and disadvantages.
-
Normal-Phase Chromatography (NPC): This is often a good starting point. It uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase.[2] Since "like attracts like," your polar compound will have a strong affinity for the stationary phase, allowing for separation from non-polar impurities.[3] The main challenge is managing the strong interaction to achieve elution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an excellent choice for highly polar compounds that are poorly retained in reversed-phase.[4] HILIC uses a polar stationary phase (similar to NPC) but with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4][5] This creates a water-rich layer on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.[4]
-
Reversed-Phase Chromatography (RPC): Standard RPC (e.g., using a C18 column) is generally challenging for this molecule.[6] Due to its high polarity, it will have little affinity for the non-polar stationary phase and may elute in the void volume with no retention.[7][8] However, specialized RPC columns with embedded polar groups or those designed for use with 100% aqueous mobile phases can provide adequate retention and are worth considering, especially if your impurities are significantly more hydrophobic.[9]
The following diagram outlines a decision-making workflow for selecting the appropriate chromatographic mode.
Caption: Decision workflow for chromatography mode selection.
Q2: How do I select an appropriate solvent system for normal-phase chromatography?
Thin-Layer Chromatography (TLC) is your most valuable tool for developing a solvent system.[3] The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.35 for this compound. This Rf range typically translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.
Step-by-Step Protocol: Solvent System Screening via TLC
-
Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Methanol) to create a concentrated stock solution.
-
Spot TLC Plates: Use a capillary spotter to apply a small spot of your stock solution onto the baseline of several silica gel TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with a binary mixture and vary the ratio. Good starting points for polar compounds include:
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2, 95:5, 90:10)
-
Ethyl Acetate (EtOAc) / Hexanes (e.g., 50:50, 75:25, 100:0)
-
If the compound remains at the baseline (Rf=0), add a stronger, more polar solvent like methanol.[10]
-
-
Add a Basic Modifier: To counteract the acidity of the silica gel and prevent peak tailing of your basic compound, add a small amount (0.5-1% ) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your chosen solvent system.[10][11]
-
Visualize and Calculate Rf: After development, visualize the spots (e.g., using a UV lamp or a potassium permanganate stain) and calculate the Rf value for your target compound in each system. Select the system that gives an Rf in the 0.2-0.35 range.
| Solvent | Polarity Index | Eluting Strength (on Silica) | UV Cutoff (nm) |
| Hexane | 0.1 | Very Low | 195 |
| Dichloromethane (DCM) | 3.1 | Medium | 233 |
| Ethyl Acetate (EtOAc) | 4.4 | Medium-High | 256 |
| Acetonitrile (ACN) | 5.8 | Medium-High | 190 |
| Isopropanol (IPA) | 3.9 | High | 205 |
| Methanol (MeOH) | 5.1 | Very High | 205 |
| Water | 10.2 | Extremely High | <190 |
| Caption: Properties of common solvents used in chromatography. |
Q3: What are the best practices for packing and loading a column?
A well-packed column and a concentrated sample load are crucial for achieving good separation.[3] A poorly packed column leads to channeling and band broadening, while a dilute sample load results in wide elution bands and poor resolution.
Loading the Sample: The primary goal is to apply the sample to the column in the narrowest possible band.[12]
-
Wet Loading: Dissolve the crude sample in a minimum amount of the initial mobile phase solvent.[3] Carefully pipette this solution onto the top of the column bed. This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: This method is preferred when your compound has poor solubility in the elution solvent or when you have a large sample mass.[12]
Protocol: Dry Loading a Sample
-
Dissolve your crude product in a volatile solvent (e.g., DCM, acetone, or methanol) in a round-bottom flask.
-
Add silica gel to the flask (typically 2-3 times the mass of your crude sample).
-
Swirl the mixture to create a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your pre-packed column, creating a uniform layer.
-
Gently add a protective layer of sand on top before beginning elution.[12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My compound will not elute from a normal-phase (silica) column, even with a highly polar solvent.
Cause: Your compound is highly polar and is interacting too strongly with the acidic silanol groups on the silica surface. This is a common issue for compounds containing basic nitrogen atoms.
Solutions:
-
Increase Mobile Phase Polarity Drastically: If you are using a DCM/MeOH system, try running a gradient up to 20-30% MeOH. If that fails, a flush with 5-10% ammonium hydroxide in methanol can elute very polar basic compounds.[10]
-
Switch to a Less Acidic Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[10] It lacks the strong acidity of silica gel. Perform TLC on alumina plates to develop a suitable solvent system first.
-
Deactivated Silica: You can neutralize the acidic sites on your packed silica column by pre-flushing it with your mobile phase containing 1-2% triethylamine before loading the sample.[11]
-
-
Switch to HILIC Mode: HILIC is designed for this scenario. The retention mechanism is based on partitioning into a water layer, which is often less aggressive than the strong adsorption onto silica, allowing for elution with an ACN/water gradient.[4][9]
Problem 2: I am observing significant peak tailing for my compound.
Cause: Peak tailing for basic compounds on silica is almost always caused by strong, non-linear interactions between the basic amine and acidic surface silanol groups. A small fraction of the analyte molecules get 'stuck' and elute slowly, creating a tail.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent.[11] These basic additives act as "silanol maskers" by preferentially binding to the acidic sites on the silica, preventing your compound from interacting with them.
-
Use a Highly Deactivated/End-Capped Column: For HPLC applications, choose a modern, high-purity silica column that has been thoroughly end-capped. End-capping chemically converts most of the surface silanols into less interactive siloxane bridges.
-
Reduce Sample Load: Overloading the column can saturate the primary interaction sites, causing excess material to interact with secondary, more energetic sites (like silanols), leading to tailing. Try injecting a smaller mass of your sample.
The following diagram illustrates a troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak tailing issues.
Problem 3: My compound appears to be decomposing on the column.
Cause: The acidic surface of standard silica gel can catalyze the degradation of sensitive compounds.[10]
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with a solvent system containing 1-3% triethylamine to neutralize the acidic sites.[11]
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral): Neutral alumina is a good choice to avoid acid-catalyzed decomposition.[10]
-
Bonded Phases: Diol or cyano-bonded silica phases are less acidic than bare silica and can be effective alternatives.
-
-
Run the Chromatography Quickly: Minimize the time your compound spends on the column. Using flash chromatography with slightly higher pressure can speed up the elution process.[12]
-
Switch to Reversed-Phase Chromatography: If applicable, using a reversed-phase method with a buffered mobile phase (e.g., at pH 7) can provide a much milder environment for your compound.[9]
By understanding the physicochemical properties of this compound and applying these fundamental chromatographic principles, you can develop a robust and efficient purification method. Always begin with TLC to guide your solvent selection and be prepared to use modifiers or alternative stationary phases to overcome the challenges associated with purifying polar basic molecules.
References
- 1. waters.com [waters.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. waters.com [waters.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
addressing regioselectivity issues in 5,5-Dimethylpiperazin-2-one reactions
Introduction
Welcome to the technical support center for reactions involving 5,5-dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for regioselectivity issues encountered during the chemical modification of this versatile scaffold. This compound is a valuable building block in medicinal chemistry, but its unsymmetrical nature, featuring two distinct nitrogen atoms—an amide nitrogen (N1) and a secondary amine nitrogen (N4)—presents a significant challenge in achieving selective functionalization. This resource provides field-proven insights and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Core Principles: Understanding Regioselectivity in this compound
Controlling reactions at either the N1 or N4 position hinges on understanding the interplay of steric and electronic factors inherent to the molecule's structure.
-
Electronic Effects : The N4 nitrogen is a secondary amine, making it significantly more nucleophilic and basic than the N1 nitrogen, which is part of an amide group. In an amide, the nitrogen lone pair is delocalized into the adjacent carbonyl group, reducing its availability for reaction.[1] Consequently, reactions with electrophiles will overwhelmingly favor the N4 position under kinetically controlled conditions.
-
Steric Hindrance : The gem-dimethyl group at the C5 position creates substantial steric bulk around the N1-C6 bond.[2][3][4][5][6] This steric shield further hinders the approach of reagents to the already less reactive N1 position, reinforcing the intrinsic electronic preference for N4 functionalization.
The following diagram illustrates these competing factors that govern the molecule's reactivity.
Caption: Key factors influencing regioselectivity in this compound.
Troubleshooting Guide & FAQs
This section addresses common regioselectivity problems in a question-and-answer format, providing both the causal explanation and actionable solutions.
Q1: I'm attempting an N-acylation and getting a mixture of N1 and N4 products, but I want to exclusively target the N4 position. How can I improve selectivity?
Answer: Your observation of a mixture is unusual, as N4-acylation should be overwhelmingly favored due to the higher nucleophilicity of the secondary amine. If you are seeing N1-acylation, it suggests your reaction conditions might be too harsh or prolonged, potentially leading to side reactions or acyl transfer.
Causality: The N4 nitrogen is electronically activated for nucleophilic attack, while the N1 amide nitrogen is deactivated. Standard acylation conditions (e.g., acyl chloride or anhydride with a non-nucleophilic base at moderate temperatures) should yield almost exclusively the N4-acylated product.
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. This will favor the kinetically preferred N4-acylation and minimize side reactions.
-
Choice of Acylating Agent: Use a highly reactive acylating agent like an acyl chloride. This ensures the reaction is fast and selective for the most nucleophilic site. N-acyltriazinediones are also effective acylating reagents that react with amines in the absence of a base.[7]
-
Base Selection: Use a non-nucleophilic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl). Using a strong base like NaH is unnecessary and could lead to deprotonation at both nitrogens, reducing selectivity.
-
Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent potential acyl migration or further reactions.
Recommended Protocol: Selective N4-Acylation
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that are unlikely to participate in the reaction. |
| Temperature | 0 °C to Room Temperature | Favors the kinetic product (N4-acylation). |
| Base | Triethylamine (1.2 eq.) | Scavenges acid byproduct without competing as a nucleophile. |
| Reagent | Acyl Chloride (1.1 eq.) | Highly reactive, ensuring rapid and selective reaction at the most nucleophilic site. |
| Monitoring | TLC or LC-MS | Prevents over-reaction and potential side product formation. |
Q2: My goal is selective N-alkylation at the N4 position, but I am getting low yields and di-alkylation of piperazine impurities. What should I do?
Answer: This is a common issue stemming from the comparable reactivity of the two nitrogen atoms in piperazine impurities and the potential for over-alkylation. To favor mono-N4-alkylation of your primary substrate, controlling stoichiometry and reaction conditions is critical.
Causality: The N4 amine is a strong nucleophile, making it susceptible to alkylation. If your starting material contains unfunctionalized piperazine, it can be di-alkylated, consuming your reagent and complicating purification.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of steric hindrance on kinetic and equilibrium data for substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II) with chloride in aqueous solution | Semantic Scholar [semanticscholar.org]
- 6. Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. N-Acyltriazinedione; a Novel Acylating Reagent Synthesized from a Triazinone-Type Condensing Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 5,5-Dimethylpiperazin-2-one under various conditions
Welcome to the technical support center for 5,5-Dimethylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
The information provided is based on established principles of organic chemistry, with a focus on lactam and piperazine ring systems, and is supplemented by insights from forced degradation studies of related compounds. While direct stability-indicating studies on this compound are not extensively available in public literature, the principles outlined here will serve as a robust guide for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its chemical structure, which contains a six-membered lactam (a cyclic amide) within a piperazine ring. Key factors include:
-
pH: The amide bond in the lactam ring is susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.
-
Oxidizing agents: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.
-
Light: Exposure to UV or visible light can potentially lead to photolytic degradation.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is recommended to protect it from moisture and light.[1]
Q3: Is this compound expected to be more or less stable to hydrolysis than a typical β-lactam?
A3: this compound, being a six-membered δ-lactam, is expected to be considerably more stable to hydrolysis than a strained four-membered β-lactam ring.[2][3][4] Studies on lactam reactivity have shown that six-membered rings are among the least susceptible to hydrolysis compared to smaller or larger ring systems.[2][3][4][5]
Q4: What are the likely degradation pathways for this compound?
A4: Based on the functional groups present, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to form an amino acid derivative.
-
Oxidation: Oxidation of the nitrogen atoms in the piperazine ring.
-
Photodegradation: Ring cleavage or other rearrangements upon exposure to light.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high degradation in aqueous solution at neutral pH.
Q: I am observing significant degradation of my this compound sample in a neutral aqueous buffer at room temperature, which is unexpected for a six-membered lactam. What could be the cause?
A: While six-membered lactams are generally stable, several factors could be at play:
-
Catalysis by Buffer Components: Certain buffer species can act as catalysts for hydrolysis. For instance, phosphate or carbonate buffers can sometimes participate in nucleophilic catalysis. Try switching to a different buffer system, such as a non-nucleophilic one like HEPES or MES, to see if the degradation rate changes.
-
Presence of Metal Ions: Trace metal ion contamination in your water or reagents can catalyze both hydrolytic and oxidative degradation. Ensure you are using high-purity water and reagents. Consider adding a chelating agent like EDTA to your solution on a trial basis to see if it inhibits degradation.
-
Microbial Contamination: If your buffer is not sterile, microbial growth could lead to enzymatic degradation of the compound. Ensure your solutions are sterile-filtered, especially for longer-term experiments.
Issue 2: Multiple unknown peaks appearing in the chromatogram after a forced degradation study.
Q: I performed a forced degradation study on this compound, and now my HPLC chromatogram shows several unexpected peaks that I cannot identify. How can I approach this?
A: This is a common outcome in forced degradation studies. Here is a systematic approach to tackle this:
-
Review Your Stress Conditions: Extreme stress conditions can lead to secondary degradation, where the initial degradation products break down further.[7] The goal of forced degradation is typically to achieve 5-20% degradation of the parent compound.[7][8] If you have significantly more degradation, consider reducing the stressor concentration, temperature, or exposure time.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio of the unknown peaks will provide crucial information about their molecular weights, which can help in proposing potential structures. Tandem MS (MS/MS) can further help in structural elucidation by providing fragmentation patterns.
-
Systematic Evaluation of Stressors: Analyze the samples from each stress condition (acid, base, peroxide, heat, light) separately. This will help you to associate specific degradation products with specific degradation pathways. For example, peaks that appear only under oxidative stress are likely oxidation products.
Issue 3: Poor peak shape and resolution in the HPLC analysis of degradation samples.
Q: I am having trouble with peak tailing and poor separation of the parent this compound peak from its degradants. What can I do to improve my chromatography?
A: Poor peak shape for basic compounds like piperazine derivatives is often due to interactions with the silica support of the HPLC column. Here are some optimization strategies:
-
Mobile Phase pH: The pH of your mobile phase is critical. For a basic compound, working at a lower pH (e.g., pH 3-4) will ensure the analyte is protonated and can lead to better peak shape. Conversely, a high pH (e.g., pH 8-10) with a suitable column can also be effective.
-
Column Choice: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl, or an embedded polar group (polar-endcapped) column, which can offer different selectivity.
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active sites on the silica and reduce peak tailing.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of closely eluting peaks.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a comprehensive forced degradation study, as recommended by ICH guidelines.[5][8] The goal is to achieve 5-20% degradation.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
-
Calibrated pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. If no degradation is observed after 24 hours at 60°C, repeat with 1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. If no degradation is observed after 24 hours at 60°C, repeat with 1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂. If no degradation is observed after 24 hours at room temperature, repeat with 30% H₂O₂.
-
Thermal Degradation: Store the solid drug substance and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A sample protected from light should be used as a control.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Optimization:
-
Analyze a mixture of the stressed samples.
-
If co-elution occurs, adjust the gradient slope, mobile phase pH (by trying different additives like trifluoroacetic acid or ammonium acetate), or switch to a different column chemistry.
-
The final method should show baseline separation of the parent peak from all significant degradation peaks.
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Reagent Concentration | Temperature | Duration | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | Hypothetical Value | Hypothetical Value |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 h | Hypothetical Value | Hypothetical Value |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Hypothetical Value | Hypothetical Value |
| Thermal (Solid) | N/A | 80°C | 48 h | Hypothetical Value | Hypothetical Value |
| Thermal (Solution) | N/A | 80°C | 48 h | Hypothetical Value | Hypothetical Value |
| Photolytic (Solid) | N/A | Controlled | Per ICH Q1B | Hypothetical Value | Hypothetical Value |
| Photolytic (Solution) | N/A | Controlled | Per ICH Q1B | Hypothetical Value | Hypothetical Value |
Note: The values in this table are hypothetical and should be replaced with actual experimental data.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. 78551-33-4|this compound|BLD Pharm [bldpharm.com]
- 2. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. medcraveonline.com [medcraveonline.com]
- 6. lookchem.com [lookchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Analytical Methods for Detecting Impurities in 5,5-Dimethylpiperazin-2-one
Welcome to the technical support center for the analytical characterization of 5,5-Dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the detection and quantification of impurities in this compound samples. Our focus is on providing practical, field-proven insights to ensure the scientific integrity and robustness of your analytical methods.
The Critical Role of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" is a constant reminder of the importance of purity. For an active pharmaceutical ingredient (API) like this compound, a comprehensive understanding of its impurity profile is not merely a regulatory requirement but a cornerstone of patient safety and product efficacy. Impurities can arise from various sources, including the synthetic route (process-related impurities), degradation of the API over time (degradation products), or interaction with excipients in a final formulation.
This guide will walk you through the logical steps of developing and troubleshooting analytical methods for this specific molecule, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures.[1][2][3][4]
Understanding Potential Impurities in this compound
A logical first step in developing any impurity detection method is to anticipate the likely impurities. While a definitive list of impurities is specific to the synthetic route, we can predict potential byproducts and degradation products based on the structure of this compound.
Potential Process-Related Impurities:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
Byproducts of side reactions: Competing reaction pathways can lead to isomeric or related structures.
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradation pathways under various stress conditions such as acid, base, oxidation, heat, and light.[1][3][4][5] For this compound, a lactam, potential degradation pathways could include:
-
Hydrolysis: Opening of the lactam ring to form an amino acid derivative.
-
Oxidation: Formation of N-oxides or other oxidative degradation products.
Primary Analytical Techniques: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for impurity profiling in the pharmaceutical industry. The choice between them depends on the physicochemical properties of this compound and its potential impurities, such as volatility, thermal stability, and the presence of a chromophore.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is generally the preferred method for non-volatile and thermally labile compounds. Given that this compound and many of its potential degradation products are not highly volatile, HPLC is an excellent starting point.
Troubleshooting Guide: HPLC Method Development
This section addresses common challenges encountered during the development and execution of HPLC methods for this compound.
Question 1: I am not seeing good retention of the this compound peak on a standard C18 column. It elutes close to the void volume. What can I do?
Answer: This is a common issue for polar compounds on reversed-phase columns. Here’s a systematic approach to troubleshoot this:
-
Causality: The piperazinone moiety imparts significant polarity to the molecule, leading to weak interaction with the nonpolar C18 stationary phase.
-
Solutions:
-
Increase Mobile Phase Polarity: Start by decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.
-
Consider an Alternative Stationary Phase: If increasing the aqueous component is insufficient, consider a more polar reversed-phase column, such as a C18 with a polar end-capping or an embedded polar group. Phenyl-hexyl columns can also offer different selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar analytes, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.
-
Question 2: My peak shape for this compound is poor (tailing). How can I improve it?
Answer: Peak tailing for amine-containing compounds is often due to secondary interactions with residual silanols on the silica-based stationary phase.
-
Causality: The basic nitrogen in the piperazinone ring can interact with acidic silanol groups on the column packing material, leading to peak tailing.
-
Solutions:
-
Mobile Phase Additives: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to saturate the active silanol sites. Alternatively, using an acidic mobile phase with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the analyte and reduce silanol interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often base-deactivated to minimize silanol interactions. Ensure you are using such a column.
-
Adjust pH: Control the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.
-
Question 3: I am having trouble detecting low-level impurities. How can I increase the sensitivity of my method?
Answer: Sensitivity is a crucial parameter for impurity analysis. If your current method is not sensitive enough, consider the following:
-
Causality: The inherent UV absorbance of this compound may be weak, or the concentration of impurities may be below the detection limit of your current method.
-
Solutions:
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound and its impurities. A photodiode array (PDA) detector is invaluable for this.
-
Increase Injection Volume and/or Concentration: A straightforward way to increase sensitivity is to inject a larger volume of your sample or to prepare a more concentrated sample solution. Be mindful of potential column overload.
-
Alternative Detectors: If UV detection is insufficient, consider using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For ultimate sensitivity and specificity, coupling your HPLC to a mass spectrometer (LC-MS) is the gold standard.[6]
-
Derivatization: In cases of very poor chromophores, pre-column or post-column derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.
-
Experimental Protocol: A Starting Point for an HPLC-UV Method
This protocol is a suggested starting point and must be thoroughly validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Table 1: HPLC Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm (or λmax if determined) |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) for Volatile Impurities
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be an excellent tool for identifying and quantifying volatile organic impurities, residual solvents, or certain thermally stable, low molecular weight byproducts.
Troubleshooting Guide: GC Method Development
Question 1: I am seeing broad peaks or no peaks at all for my compound of interest.
Answer: This often points to issues with volatility, thermal stability, or interactions with the GC system.
-
Causality: this compound may not be sufficiently volatile or could be degrading in the hot injector. The polar nature of the molecule can also lead to interactions with the column.
-
Solutions:
-
Derivatization: To increase volatility and thermal stability, consider derivatization. Silylation is a common technique for compounds with active hydrogens.
-
Optimize Injector Temperature: Lowering the injector temperature can prevent thermal degradation of the analyte.
-
Use a Specialized Column: A column designed for the analysis of amines, such as a wax-type or a base-deactivated column, can significantly improve peak shape.
-
Check for Active Sites: Ensure your GC system, including the liner and septum, is inert to prevent analyte adsorption.
-
Question 2: How can I confirm the identity of the impurity peaks I am seeing?
Answer: Peak identification is a critical step in impurity profiling.
-
Causality: A chromatographic peak only provides retention time information, which is not sufficient for definitive identification.
-
Solution:
Experimental Protocol: A Starting Point for a GC-MS Method
This protocol is a general guideline and requires optimization and validation for your specific application.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (e.g., 20:1) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | m/z 40-400 |
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If derivatization is required, follow a standard silylation protocol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for method development and troubleshooting.
Caption: HPLC Troubleshooting Workflow
Caption: GC Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Do I need to validate my analytical method?
A1: Yes, absolutely. Any analytical method used for the quality control of a pharmaceutical product must be validated according to the ICH Q2(R1) guidelines.[1][2][3][4] This ensures that the method is suitable for its intended purpose and provides reliable, accurate, and reproducible results. Validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Q2: What is a stability-indicating method?
A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, process impurities, or other excipients. Forced degradation studies are a key component in the development of a stability-indicating method.[5]
Q3: How do I handle an unknown impurity peak?
A3: The first step is to determine if the peak is real and not an artifact of the system. If it is a genuine impurity, you will need to identify it. This is typically done using mass spectrometry (LC-MS or GC-MS). Once identified, you may need to synthesize a reference standard for that impurity to accurately quantify it.
Q4: My mass balance in the forced degradation study is not close to 100%. What could be the reason?
A4: A poor mass balance can indicate several issues:
-
Some degradation products may not be eluting from your HPLC column.
-
The degradation products may not have a chromophore and are therefore not detected by your UV detector.
-
The API or degradation products may have precipitated out of solution.
-
The response factors of the degradation products may be significantly different from the API.
Using a universal detector like a CAD or MS can help in identifying non-chromophoric impurities.
Conclusion
The analytical characterization of this compound is a multi-faceted process that requires a systematic and scientifically sound approach. By understanding the potential impurities, selecting the appropriate analytical techniques, and applying logical troubleshooting strategies, you can develop robust and reliable methods for impurity detection. Always remember that method validation is not a one-time event but a lifecycle approach to ensure the continued suitability of your analytical procedures.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. scienceasia.org [scienceasia.org]
- 7. scholars.direct [scholars.direct]
- 8. scholars.direct [scholars.direct]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Piperazin-2-one and 5,5-Dimethylpiperazin-2-one: A Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its prevalence highlights the importance of understanding how structural modifications to this heterocyclic ring can modulate biological activity. This guide offers a detailed comparison of the known biological activities of piperazin-2-one and an analysis of the potential impact of gem-dimethyl substitution, as seen in 5,5-Dimethylpiperazin-2-one. While extensive research has elucidated the diverse pharmacological profile of piperazin-2-one derivatives, a notable gap exists in the scientific literature regarding the specific biological evaluation of this compound.
This guide will first delve into the well-documented biological activities of the parent scaffold, piperazin-2-one, supported by experimental data and established protocols. Subsequently, it will address the absence of direct comparative studies for this compound and provide a theoretical framework for predicting how the addition of gem-dimethyl groups at the C5 position might influence its pharmacological properties, drawing upon fundamental principles of medicinal chemistry.
Piperazin-2-one: A Scaffold of Diverse Biological Promise
The piperazin-2-one core is a versatile building block in the synthesis of a wide array of bioactive molecules.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological effects, with significant research focused on their potential as anticancer, antidepressant, and anti-inflammatory agents.
Anticancer and Cytotoxic Activities
A substantial body of evidence points to the potent cytotoxic effects of piperazin-2-one derivatives against various cancer cell lines. These compounds often exert their anticancer activity through mechanisms such as the induction of apoptosis. The versatility of the piperazin-2-one scaffold allows for substitutions that can enhance cytotoxicity.
Neurological and Antidepressant Effects
Piperazin-2-one derivatives have also been investigated for their impact on the central nervous system, with many exhibiting antidepressant-like properties. These effects are often attributed to their interaction with key neurotransmitter systems. For instance, certain derivatives have shown potent inhibition of serotonin (5-HT) reuptake, a well-established mechanism for antidepressant action.
Anti-inflammatory and Analgesic Potential
The anti-inflammatory and analgesic activities of piperazin-2-one derivatives have also been documented. Some compounds have demonstrated significant anti-inflammatory effects in vivo, suggesting their potential as therapeutic agents for inflammatory conditions. These activities are often linked to the modulation of inflammatory pathways.
This compound: An Unexplored Frontier
A comprehensive search of the scientific literature reveals a significant lack of data on the specific biological activities of this compound. There are no direct comparative studies evaluating its pharmacological profile against that of the parent piperazin-2-one. This absence of empirical data necessitates a theoretical approach to understanding the potential implications of the gem-dimethyl substitution at the C5 position.
A Theoretical Perspective on the Influence of Gem-Dimethyl Substitution
Based on established principles of medicinal chemistry, the introduction of a gem-dimethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The C5 position of the piperazin-2-one ring could be susceptible to metabolic oxidation. The presence of gem-dimethyl groups can block this metabolic pathway, potentially increasing the compound's metabolic stability and prolonging its half-life in vivo.
-
Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule. This alteration can affect its absorption, distribution, membrane permeability, and binding to target proteins. Increased lipophilicity can sometimes enhance binding to hydrophobic pockets in target enzymes or receptors.
-
Conformational Rigidity: The gem-dimethyl substitution can introduce steric hindrance that restricts the conformational flexibility of the piperazine ring. This "conformational locking" can lead to a more defined three-dimensional structure, which may result in higher binding affinity and selectivity for a specific biological target if the locked conformation is the bioactive one.
-
Solubility: The increase in lipophilicity due to the methyl groups may lead to a decrease in aqueous solubility, which could present challenges for formulation and bioavailability.
The following diagram illustrates the conceptual differences in metabolic susceptibility between the two compounds.
Caption: Potential metabolic fate of Piperazin-2-one vs. This compound.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these compounds, a series of well-established in vitro assays can be employed. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity, which are common starting points for evaluating novel chemical entities.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (piperazin-2-one and this compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Summary and Future Directions
The following table summarizes the known biological activities of piperazin-2-one derivatives. A corresponding entry for this compound is intentionally left blank to highlight the current knowledge gap.
| Biological Activity | Piperazin-2-one Derivatives | This compound |
| Anticancer/Cytotoxicity | Active against various cancer cell lines, often inducing apoptosis. | Data not available |
| Neurological Effects | Antidepressant-like activity, serotonin reuptake inhibition. | Data not available |
| Anti-inflammatory | Demonstrated in vivo anti-inflammatory effects. | Data not available |
| Analgesic Activity | Reported analgesic properties in some derivatives. | Data not available |
| Antimicrobial Activity | Some derivatives show antibacterial and antifungal properties.[2][3] | Data not available |
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies are crucial to empirically validate the theoretical predictions regarding its metabolic stability, lipophilicity, and conformational rigidity, and to determine its potential as a novel therapeutic scaffold. A direct comparative analysis with piperazin-2-one would provide invaluable structure-activity relationship (SAR) data, guiding the rational design of future piperazinone-based drug candidates.
Conclusion
Piperazin-2-one stands as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a rich and diverse range of biological activities. In contrast, this compound remains a largely unexplored chemical entity. While theoretical principles suggest that the gem-dimethyl substitution could offer advantages in terms of metabolic stability and target selectivity, experimental validation is critically needed. The protocols and comparative framework provided in this guide are intended to serve as a foundation for future investigations into this promising, yet understudied, molecule. The elucidation of the biological profile of this compound will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the broader class of piperazinone compounds and may unveil new avenues for therapeutic intervention.
References
The Piperazin-2-one Scaffold: A Privileged Motif in Contemporary Enzyme Inhibition
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The piperazine ring system, and its oxidized analog piperazin-2-one, represent a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," this heterocyclic motif is a recurring feature in a multitude of clinically successful drugs and investigational agents. Its appeal lies in a unique combination of physicochemical properties: the basic nitrogen atoms enhance aqueous solubility and allow for strategic salt formation, while the defined conformational geometry of the ring provides a rigid framework for the precise spatial orientation of pharmacophoric elements. This guide offers a comparative analysis of piperazin-2-one and related piperazine derivatives as inhibitors of key enzymes implicated in various disease states, with a focus on Dipeptidyl Peptidase-4 (DPP-4), Monoamine Oxidase (MAO), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While the initial intent was to focus on 5,5-dimethylpiperazin-2-one derivatives, a comprehensive literature survey revealed a wider array of substitutions on the piperazin-2-one and piperazine core that have been extensively studied, providing a broader and more instructive comparative landscape.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Paradigm in Diabetes Management
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.[1][2]
The piperazine and piperazin-2-one scaffolds have been extensively explored for the development of potent and selective DPP-4 inhibitors. The structural diversity of these derivatives allows for fine-tuning of their interaction with the active site of the enzyme.
Comparative Inhibitory Activity of Piperazine Derivatives against DPP-4
| Compound Class | Representative Substituents | DPP-4 Inhibition (%) @ 100 µM | Reference |
| Piperazine Sulfonamides | 4-Chloro-phenylsulfonyl | 22.6 | [3] |
| Piperazine Sulfonamides | 4-Methyl-phenylsulfonyl | 11.2 | [3] |
| Piperazine Derivatives | Varied aryl and heterocyclic moieties | 19 - 30 | [1] |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions. The percentage inhibition at a fixed concentration provides a useful, albeit less precise, measure for initial comparison.
The data suggests that electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety of piperazine sulfonamides enhance DPP-4 inhibitory activity compared to electron-donating groups like methyl.[3] This highlights the importance of electronic effects in the interaction with the DPP-4 active site.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against DPP-4.
Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin). The release of the highly fluorescent AMC is monitored over time, and the reduction in the rate of its formation in the presence of an inhibitor is a measure of the inhibitor's potency.[4][5]
Materials:
-
Human recombinant DPP-4 enzyme
-
H-Gly-Pro-AMC substrate
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sitagliptin or Vildagliptin (as positive controls)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or control solution. For "100% initial activity" wells, add 10 µL of the solvent. For "background" wells, add 40 µL of assay buffer and 10 µL of the solvent.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted H-Gly-Pro-AMC substrate solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 100% initial activity)] x 100 IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for DPP-4 Inhibition Assay
Caption: Workflow of the in vitro DPP-4 inhibition assay.
Monoamine Oxidase (MAO) Inhibition: Targeting Neurological and Psychiatric Disorders
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] Inhibitors of MAOs are established therapeutic agents for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The development of selective inhibitors for either MAO-A or MAO-B is a key strategy to minimize side effects.
Piperazine derivatives have emerged as a versatile scaffold for the design of potent and selective MAO inhibitors. The ability to modify the substituents on the piperazine ring allows for the modulation of activity and selectivity towards the two MAO isoforms.
Comparative Inhibitory Activity of Piperazine Derivatives against MAO-A and MAO-B
| Compound | Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 2j | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | 23.10 | >100 | [7] |
| 2m | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | 24.14 | >100 | [7] |
| 4e | Oxadiazole-piperazine derivative with a 4-nitro-phenyl group | 0.116 | - | [8] |
The data indicates that piperazine derivatives can be designed to be highly selective for MAO-A. For instance, compounds 2j and 2m show significant inhibition of MAO-A with no considerable activity against MAO-B at the tested concentrations.[7] The introduction of an oxadiazole ring in compound 4e leads to a substantial increase in potency against MAO-A.[8]
Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
This protocol describes a common fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Principle: The assay is based on the oxidative deamination of a non-fluorescent substrate, such as kynuramine or tyramine, by MAO, which produces hydrogen peroxide (H2O2). The H2O2 is then detected in a horseradish peroxidase (HRP)-coupled reaction using a fluorogenic probe like Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine), which is converted to the highly fluorescent resorufin.[9][10] The reduction in fluorescence signal in the presence of an inhibitor corresponds to its inhibitory potency.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine or Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red or similar fluorogenic probe
-
MAO Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
Clorgyline (for MAO-A inhibition control) and Selegiline (for MAO-B inhibition control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrates, HRP, and the fluorogenic probe in the assay buffer. Prepare serial dilutions of the test compounds and control inhibitors.
-
Inhibitor Incubation: In the microplate wells, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or control inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the substrate, HRP, and the fluorogenic probe.
-
Reaction Initiation: Add the reaction mixture to the wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity either kinetically over time or as an endpoint reading after a specific incubation period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Data Analysis: Calculate the percent inhibition as described for the DPP-4 assay. Determine IC50 values by plotting percent inhibition against the logarithm of inhibitor concentration.
Logical Flow of MAO Inhibition Assay
Caption: Logical flow of the in vitro MAO inhibition assay.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition: An Anti-Angiogenic Strategy in Oncology
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[11] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[12] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established therapeutic strategy in oncology.
The piperazine scaffold is a common feature in many approved and investigational VEGFR-2 inhibitors. Its ability to position substituents in key regions of the ATP-binding pocket of the kinase domain makes it a valuable component in the design of these targeted therapies.
Comparative Inhibitory Activity of Piperazine Derivatives against VEGFR-2
| Compound Class | Representative Substituents | VEGFR-2 IC50 (µM) | Reference |
| Piperazine-chalcone hybrids | Varied aryl substitutions | 0.57 - 1.48 | [13] |
| Piperazine-based thiazolidinones | Varied aryl substitutions | <0.3 | [14] |
| Piperazinyl-quinolines | Aromatic side moieties | - (Not explicitly stated as IC50) | [15] |
| Piperazinylquinoxalines | Substituted phenyl, unsubstituted phenyl, and benzyl | 0.192 - 0.602 | [16] |
The data demonstrates the high potency of piperazine-containing compounds as VEGFR-2 inhibitors, with several classes exhibiting IC50 values in the sub-micromolar range. The specific substitutions on the piperazine ring and the nature of the linked moieties (chalcone, thiazolidinone, quinoxaline) significantly influence the inhibitory activity.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol details a common luminescence-based assay to quantify the inhibitory activity of compounds on VEGFR-2 kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. The remaining ATP is quantified using a luciferase-based reaction that generates a luminescent signal. A lower luminescent signal indicates higher kinase activity (more ATP consumed), and therefore, a higher signal in the presence of an inhibitor signifies greater inhibition.[17][18]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a biotinylated peptide or Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
Test compounds dissolved in DMSO
-
Sorafenib or Sunitinib (as positive controls)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white microplate
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP, and the kinase substrate.
-
Plate Setup: Add the master mixture to the wells of the microplate. Then, add the test compounds or control inhibitors to the respective wells. "Positive control" wells receive the solvent, and "blank" wells (no enzyme) also receive the solvent.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "blank" wells.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luciferase reaction.
-
Luminescence Reading: Incubate the plate at room temperature for about 10 minutes to stabilize the luminescent signal, and then read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition based on the luminescence signals and determine the IC50 values as previously described.
Experimental Workflow for VEGFR-2 Kinase Assay
Caption: Experimental workflow of the in vitro VEGFR-2 kinase assay.
Conclusion and Future Perspectives
The piperazin-2-one and broader piperazine scaffolds continue to be a fertile ground for the discovery of novel and potent enzyme inhibitors. The comparative data presented herein for DPP-4, MAO, and VEGFR-2 inhibitors underscore the versatility of this heterocyclic system. The ability to systematically modify the substituents on the piperazine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties. While the specific this compound substitution remains an under-explored area, the foundational principles of structure-activity relationships derived from the broader class of piperazine derivatives provide a strong rationale for its future investigation. Further exploration of this and other substitution patterns on the piperazin-2-one core, guided by computational modeling and robust in vitro and in vivo evaluations, holds significant promise for the development of next-generation therapeutics targeting a wide range of diseases.
References
- 1. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. content.abcam.com [content.abcam.com]
- 6. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 5,5-Dimethylpiperazin-2-one Analogs
Introduction: From Phenotype to Mechanism
The 5,5-dimethylpiperazin-2-one scaffold represents a promising starting point for the development of novel small-molecule therapeutics. However, compounds originating from phenotypic screens—where a desirable cellular outcome is observed without prior knowledge of the molecular target—present a significant challenge: elucidating the mechanism of action (MoA).[1][2][3] A definitive understanding of how a molecule works is paramount for its progression through the drug discovery pipeline, enabling rational optimization, prediction of on- and off-target effects, and the development of pharmacodynamic biomarkers.[4][5][6]
This guide provides a comprehensive, multi-pronged strategy for validating the MoA of a novel this compound analog, which we will refer to as "Analog A." We will operate from a common starting point in phenotypic drug discovery: Analog A has been observed to robustly induce autophagy in a cancer cell line model. Our objective is to move from this phenotypic observation to a validated molecular mechanism, providing a framework that is both scientifically rigorous and resource-efficient. We will explain the causality behind each experimental choice, compare alternative methodologies, and provide detailed protocols for key validation assays.
The Validation Workflow: An Integrated Approach
A successful MoA validation campaign relies on a logical, stepwise progression of experiments where each stage informs the next. Our strategy is built on three pillars:
-
Direct Target Engagement: Unequivocally demonstrating that Analog A physically interacts with its intended target protein(s) within the complex environment of a living cell.
-
Downstream Pathway Analysis: Confirming that this target engagement translates into the expected modulation of the downstream signaling cascade.
-
Phenotypic Confirmation: Linking the observed pathway modulation back to the initial phenotype—in this case, the induction of autophagy.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} ends Caption: Overall workflow for MoA validation of Analog A.
Identifying the Molecular Target: CETSA vs. Kinome Profiling
The first crucial step is to identify the direct binding partner(s) of Analog A. Without a known target, two complementary strategies are highly effective: an unbiased, proteome-wide approach and a hypothesis-driven, focused approach.
Unbiased Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful, label-free method to assess target engagement in intact cells or cell lysates.[7][8] It is based on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[9][10] By heating cell lysates treated with Analog A across a temperature gradient, we can identify proteins that are stabilized (i.e., remain soluble at higher temperatures) compared to vehicle-treated controls. This provides direct evidence of a physical interaction in a native cellular context.[11]
dot graph G { layout=neato; graph [splines=true, overlap=false, sep="0.5", fontname="Arial"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} ends Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Hypothesis-Driven Approach: Kinase Profiling
Given that autophagy is tightly regulated by a network of kinases—most notably the mTOR and GCN2 pathways—it is logical to hypothesize that Analog A may be a kinase inhibitor or modulator.[12][13] Kinase profiling services offer a rapid and effective way to test this hypothesis by screening the compound against a large panel of purified kinases (often hundreds) in biochemical assays.[14][15][16][17] The output is typically the percent inhibition at a given concentration or an IC50 value for each kinase, providing a comprehensive view of both potency and selectivity.[18]
Comparison of Target Identification Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinome Profiling |
| Principle | Ligand-induced thermal stabilization of target protein. | Measures inhibition of enzymatic activity of purified kinases.[16] |
| Context | In-cell or in-lysate; physiologically relevant.[8][9] | Biochemical; in vitro. |
| Bias | Unbiased; screens the entire soluble proteome. | Biased; limited to the kinases on the panel. |
| Output | Identifies binding partners. | Quantifies enzymatic inhibition (IC50) and selectivity.[14] |
| Primary Use | Target identification and validation of engagement. | Hit identification, selectivity profiling, structure-activity relationship. |
| Limitation | Does not directly measure functional effect (e.g., inhibition). | May miss targets due to non-native protein conformation or missing cofactors. |
For this guide, we will proceed assuming that both methods were employed and converged on the eukaryotic translation initiation factor 2-alpha kinase 4 (EIF2AK4), commonly known as GCN2 , as the primary molecular target.
Validating On-Target Effect: GCN2 Pathway Analysis
Identifying GCN2 as a binding partner is a critical first step, but it is not sufficient. We must now demonstrate that Analog A modulates GCN2 activity and its downstream signaling pathway in a cellular context. GCN2 is a stress-response kinase that, when activated, phosphorylates eIF2α. This, in turn, leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a master regulator of stress-response genes, including those involved in autophagy.[19][20][21]
dot graph { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} ends Caption: The hypothesized GCN2 signaling pathway modulated by Analog A.
Experimental Protocol: Western Blot for GCN2 Pathway Activation
This protocol will quantify changes in the phosphorylation state of key pathway components.
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa, U2OS) at a density to achieve 70-80% confluency.
-
Treat cells with a dose-range of Analog A (e.g., 0.1, 1, 10 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., Halofuginone, a known GCN2 activator) for a predetermined time (e.g., 6 hours).[22] Include an inactive analog as a negative control if available.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize samples to equal protein amounts (e.g., 20 µg) and denature in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-GCN2 (Thr899)
-
Total GCN2
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane 3 times with TBST.
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize phospho-proteins to their total protein counterparts and ATF4 to the loading control.
-
Expected Results and Interpretation
| Treatment | p-GCN2 / Total GCN2 (Fold Change) | p-eIF2α / Total eIF2α (Fold Change) | ATF4 / GAPDH (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| Analog A (1 µM) | 3.5 | 4.2 | 5.1 |
| Analog A (10 µM) | 8.1 | 9.5 | 12.3 |
| Inactive Analog (10 µM) | 1.1 | 0.9 | 1.2 |
| Positive Control | 7.5 | 8.9 | 11.5 |
A dose-dependent increase in the phosphorylation of GCN2 and eIF2α, followed by an upregulation of total ATF4 protein, would strongly support the hypothesis that Analog A acts as an activator of this pathway.
Confirming the Phenotypic Consequence: Autophagy Flux
The final and most critical validation step is to connect the observed GCN2 pathway activation directly to the induction of autophagy. It is insufficient to simply measure the static levels of autophagy markers like LC3-II. Autophagy is a dynamic process, or "flux," involving the formation of autophagosomes and their subsequent fusion with lysosomes for degradation.[23] An accumulation of LC3-II could mean either an increase in autophagosome formation (flux induction) or a blockage in their degradation (flux inhibition). Therefore, a flux assay is mandatory.
Experimental Protocol: LC3-II Turnover (Autophagic Flux) Assay
This assay measures the amount of LC3-II that is generated and degraded over a period of time by using a lysosomal inhibitor.
-
Cell Culture and Treatment:
-
Plate cells as described previously.
-
Treat cells with Vehicle or Analog A (at an effective concentration, e.g., 10 µM).
-
For the last 2-4 hours of the total treatment time, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a parallel set of vehicle- and Analog A-treated wells. This will block the degradation of LC3-II.
-
-
Four Treatment Groups:
-
Group 1: Vehicle
-
Group 2: Vehicle + Bafilomycin A1
-
Group 3: Analog A
-
Group 4: Analog A + Bafilomycin A1
-
-
Western Blot Analysis:
-
Prepare lysates and perform Western blotting as described above.
-
Probe the membrane with primary antibodies against LC3B (which detects both LC3-I and the lower band, LC3-II) and GAPDH.
-
-
Analysis and Interpretation:
-
Quantify the LC3-II band intensity and normalize to GAPDH.
-
Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A significant increase in LC3-II accumulation in the "Analog A + Bafilomycin A1" group compared to the "Analog A" alone group indicates robust autophagic flux.
-
Expected Results and Interpretation
| Treatment | Normalized LC3-II Level | Interpretation |
| Vehicle | 1.0 | Basal autophagy |
| Vehicle + BafA1 | 3.5 | Basal autophagic flux |
| Analog A | 4.0 | Increased autophagosomes |
| Analog A + BafA1 | 15.0 | Strongly Induced Autophagic Flux |
The substantial increase in LC3-II levels when degradation is blocked in the presence of Analog A (from 4.0 to 15.0) provides conclusive evidence that the compound is a potent inducer of the entire autophagic process, not an inhibitor of its final stages.
Conclusion: A Self-Validating System for MoA Elucidation
By systematically progressing from unbiased target identification to specific pathway analysis and finally to a dynamic phenotypic readout, we have constructed a robust, self-validating framework to confirm the mechanism of action for this compound "Analog A". The convergence of evidence—direct binding to GCN2 (CETSA), modulation of its downstream effectors (p-eIF2α, ATF4), and induction of the predicted phenotype (autophagy flux)—provides a high degree of confidence in the proposed MoA.
This integrated approach, which combines label-free target engagement methods with classic molecular biology techniques, is essential in modern drug discovery. It transforms a compound from a "black box" with a desirable effect into a well-understood molecular tool, paving the way for rational development and future clinical success.
References
- 1. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 2. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 19. The Transcription Factor ATF4 Promotes Expression of Cell Stress Genes and Cardiomyocyte Death in a Cellular Model of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activating Transcription Factor 4 (ATF4) modulates Rho GTPase levels and function via regulation of RhoGDIα - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ATF4 activating transcription factor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. rapt.com [rapt.com]
- 23. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,5-Dimethylpiperazin-2-one Compounds
In the landscape of contemporary drug discovery, the journey of a novel therapeutic agent from the laboratory bench to clinical application is both arduous and intricate. A critical phase in this journey is the rigorous evaluation of a compound's efficacy, a process that begins with controlled in vitro experiments and progresses to complex in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of molecules: 5,5-dimethylpiperazin-2-one and its derivatives. By delving into the experimental data and the underlying scientific principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the challenges and opportunities inherent in translating preclinical research into tangible therapeutic outcomes.
The piperazine-2,5-dione core, a cyclic dipeptide, is a privileged scaffold in medicinal chemistry, known for its metabolic stability and conformational rigidity, which allows for precise interactions with biological targets.[1] The introduction of gem-dimethyl substitution at the 5-position can further enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.[1] Our exploration will traverse various therapeutic areas where these compounds have shown promise, including oncology and infectious diseases, to illustrate the crucial interplay between in vitro potency and in vivo effectiveness.
I. In Vitro Efficacy: The Proving Ground for Molecular Action
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to elucidate a compound's mechanism of action and intrinsic potency against a specific biological target. These assays are indispensable for initial screening and lead optimization, offering high-throughput capabilities and cost-effectiveness.
Anticancer Activity: Targeting Proliferation and Angiogenesis
A significant body of research has focused on the antiproliferative effects of piperazin-2-one derivatives in various cancer cell lines. For instance, a study on novel 4-piperazinylquinolin-2(1H)-one derivatives, which share a core piperazine functionality, demonstrated potent in vitro anticancer activity.[2] Two compounds, 5d and 7z, exhibited significant antiproliferative effects against T-47D breast cancer cells and were found to be potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[2]
Table 1: In Vitro Antiproliferative and VEGFR-2 Inhibitory Activity of Representative Piperazinylquinolin-2(1H)-one Derivatives [2]
| Compound | Cell Line | IC₅₀ (nM) | VEGFR-2 Inhibition (IC₅₀) |
| 7z | T-47D | 38.76 | Higher than Sorafenib |
| Staurosporine (Control) | T-47D | > IC₅₀ of 7z | Not specified |
| Sorafenib (Control) | - | Not specified | Lower than 7z |
The data clearly indicates the high in vitro potency of compound 7z, surpassing the established anticancer agent Staurosporine in inhibiting the proliferation of T-47D cells.[2] Furthermore, its superior VEGFR-2 inhibitory activity compared to Sorafenib highlights its potential as an anti-angiogenic agent.[2]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The cytotoxicity of novel compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[3]
-
Cell Seeding: Cancer cells (e.g., MCF7 breast adenocarcinoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
dot graph TD { subgraph "MTT Assay Workflow" A[Cell Seeding in 96-well plate] --> B{Compound Treatment}; B --> C[Incubation]; C --> D[MTT Addition]; D --> E[Formazan Crystal Formation in Viable Cells]; E --> F[Solubilization of Formazan]; F --> G[Absorbance Measurement]; G --> H[IC₅₀ Calculation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style H fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF }
Caption: Workflow of the MTT assay for determining in vitro antiproliferative activity.
Antibacterial Activity: Combating Efflux Pump-Mediated Resistance
In the realm of infectious diseases, 5,5-dimethylhydantoin derivatives containing a phenylpiperazine moiety have been investigated as efflux pump inhibitors (EPIs) in Staphylococcus epidermidis.[4] Efflux pumps are a major mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell.
Table 2: In Vitro Efflux Pump Inhibitory Activity of Phenylpiperazine 5,5-Dimethylhydantoin Derivatives [4]
| Compound | Concentration (µM) | Efflux Pump Inhibition |
| 9 (2,4-dichlorobenzyl-hydantoin derivative) | 15.63 | Potent Inhibitor |
| Verapamil (Control) | Not specified | Known EPI |
Compound 9 emerged as a potent inhibitor of the Msr(A) efflux pump, demonstrating its potential to reverse antibiotic resistance in vitro.[4] The experimental approach to determine EPI activity often involves measuring the accumulation of a fluorescent substrate of the efflux pump.
Experimental Protocol: Ethidium Bromide Accumulation Assay
-
Bacterial Culture: S. epidermidis strains (both with and without the overexpressed efflux pump) are grown to the mid-logarithmic phase.
-
Cell Preparation: The bacterial cells are harvested, washed, and resuspended in a suitable buffer.
-
Compound and Substrate Addition: The test compounds (potential EPIs) are added to the bacterial suspension, followed by the addition of ethidium bromide, a fluorescent substrate of many efflux pumps.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. In the presence of an effective EPI, the efflux of ethidium bromide is blocked, leading to its accumulation inside the bacterial cells and a corresponding increase in fluorescence.
-
Data Analysis: The rate of ethidium bromide accumulation is calculated and compared between treated and untreated cells to determine the inhibitory potency of the compounds.
II. In Vivo Efficacy: Navigating the Complexities of a Living System
While in vitro assays are crucial for initial characterization, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo studies introduce the complexities of absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity.
Anti-inflammatory and Analgesic Effects
A series of novel piperazine-2,5-dione derivatives bearing indole analogs were evaluated for their anti-depressant, anti-inflammatory, and analgesic activities in animal models.[5]
Table 3: In Vivo Anti-depressant, Anti-inflammatory, and Analgesic Effects of Piperazine-2,5-dione Derivatives [5]
| Compound | Dose (mg/kg) | Anti-depressant Effect (% decrease in immobility) | Anti-inflammatory and Analgesic Activities |
| 2e | 10 | 70.2% | Good |
| 2q | 10 | 71.2% | Good |
| Fluoxetine (Control) | Not specified | 67.9% | Not specified |
The results demonstrate that compounds 2e and 2q exhibited significant anti-depressant effects in the forced swim test, comparable to the standard drug fluoxetine.[5] They also displayed promising anti-inflammatory and analgesic properties, suggesting a potential multi-target mechanism of action.[5]
Experimental Protocol: Forced Swim Test (for Antidepressant Activity)
-
Animal Acclimation: Mice are acclimated to the testing room before the experiment.
-
Compound Administration: The test compounds or a vehicle control are administered to the animals, typically via oral gavage or intraperitoneal injection, at a predetermined time before the test.
-
Forced Swim: Each mouse is placed individually in a cylinder of water from which it cannot escape.
-
Behavioral Observation: The duration of immobility (a state of behavioral despair) is recorded over a specific period.
-
Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the control group is indicative of an antidepressant-like effect.
dot graph TD { subgraph "In Vivo to In Vitro Correlation" A(In Vivo Efficacy) --"Pharmacokinetics (ADME)"--> B(Drug Concentration at Target Site); B --"Target Engagement"--> C(In Vitro Potency); D(Animal Model) --"Physiological Complexity"--> A; E(Cell-based Assay) --"Simplified System"--> C; end style A fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style D fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 }
Caption: The relationship between in vivo efficacy and in vitro potency.
III. Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical research is to identify compounds with a high probability of success in clinical trials. This requires a strong correlation between in vitro activity and in vivo efficacy. However, a potent compound in vitro may fail in vivo due to a multitude of factors:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching the target tissue at a sufficient concentration.
-
Lack of Target Engagement: The compound may not effectively engage its target in the complex cellular and tissue environment of a living organism.
-
Toxicity: The compound may exhibit unforeseen toxicity in animal models, even at doses required for therapeutic efficacy.
-
Off-Target Effects: The compound may interact with other biological targets, leading to unintended side effects that mask its therapeutic benefits.
Conversely, a compound with modest in vitro potency may demonstrate significant in vivo efficacy if it possesses favorable pharmacokinetic properties, is converted to a more active metabolite (in vivo), or has a synergistic effect with endogenous molecules.
IV. Conclusion: A Holistic Approach to Drug Discovery
The development of this compound compounds and their derivatives as therapeutic agents requires a holistic approach that integrates both in vitro and in vivo studies. While in vitro assays provide essential information on a compound's intrinsic potency and mechanism of action, in vivo models are indispensable for evaluating its overall efficacy, safety, and pharmacokinetic profile in a physiologically relevant context.
The successful translation of a promising lead compound from the bench to the bedside hinges on a thorough understanding of the factors that govern the correlation between in vitro and in vivo data. By carefully designing and interpreting both types of studies, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately increase the likelihood of developing novel and effective therapies for a wide range of diseases.
References
- 1. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5,5-Dimethylpiperazin-2-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Rise of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction.[1] These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as versatile starting points for the development of novel therapeutics. The piperazine ring and its derivatives are prime examples of such privileged structures, owing to their favorable physicochemical properties and synthetic tractability.[2] Among these, the piperazin-2-one core has emerged as a particularly interesting scaffold. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, gem-disubstituted variant: 5,5-dimethylpiperazin-2-one . We will explore its therapeutic potential, compare its performance with alternative heterocyclic systems, and provide detailed experimental protocols for its synthesis and evaluation.
The introduction of a gem-dimethyl group at the C5 position of the piperazin-2-one ring imparts several key features. It introduces a degree of conformational rigidity, which can be advantageous for optimizing binding to a specific target. Furthermore, the gem-dimethyl motif can enhance metabolic stability by blocking potential sites of oxidation. This guide will delve into how modifications at other positions of the this compound scaffold influence its biological activity, with a focus on its application as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4) and Factor Xa, two clinically relevant enzymes.
I. The this compound Scaffold: A Platform for Therapeutic Innovation
The this compound core offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The general structure and key positions for substitution are illustrated below.
Figure 1: Key substitution points on the this compound scaffold.
Structure-Activity Relationship (SAR) as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a key therapeutic target for the management of type 2 diabetes. Inhibitors of this enzyme enhance the levels of incretin hormones, leading to improved glycemic control. Several studies have explored piperazine-based scaffolds as DPP-4 inhibitors. While specific SAR studies on the this compound core are limited, we can extrapolate from closely related piperazine sulfonamide and other piperazine derivatives to understand the key structural requirements for potent DPP-4 inhibition.
Table 1: Comparative SAR of Piperazine-based DPP-4 Inhibitors
| Compound/Scaffold | R1 (N1-substituent) | R2 (N4-substituent) | Other Substitutions | DPP-4 IC50 (nM) | Reference |
| Piperazine Sulfonamide Derivative | p-Chlorophenylsulfonyl | p-Chlorophenylsulfonyl | - | 11.2% inhibition at 100 µM | [3] |
| Piperazine Sulfonamide Derivative | p-Tolylsulfonyl | p-Tolylsulfonyl | - | Lower activity than chloro derivatives | [3] |
| Sitagliptin (Januvia®) | (Trifluoromethyl)phenyl | - | β-amino acid side chain | ~19 | [4] |
| Hypothetical this compound | (Trifluoromethyl)phenyl | - | β-amino acid mimic at C3 | Potentially high | - |
Key SAR Insights for DPP-4 Inhibition:
-
N1-Substitution: Aromatic or heteroaromatic groups at the N1 position are often crucial for interaction with the S2 pocket of the DPP-4 enzyme. Electron-withdrawing groups, such as chloro or trifluoromethyl, on a phenyl ring at this position tend to enhance inhibitory activity.[3]
-
N4-Substitution: The N4 position is typically involved in interactions with the S1 pocket of DPP-4. For many potent inhibitors, this position bears a group that can form hydrogen bonds, such as an amino group, which is critical for anchoring the molecule in the active site.
-
C3-Substitution: Modifications at the C3 position can be used to mimic the side chains of natural peptide substrates of DPP-4, further enhancing binding affinity.
-
The Role of the Gem-Dimethyl Group: The 5,5-dimethyl substitution is hypothesized to pre-organize the piperazin-2-one ring into a conformation that is favorable for binding to the DPP-4 active site, potentially leading to an entropic advantage. It also serves to block metabolic degradation at the C5 position.
Structure-Activity Relationship (SAR) as Factor Xa Inhibitors
Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. Piperazin-2-one-based compounds have been investigated as Factor Xa inhibitors.
Table 2: Comparative SAR of Piperazinone-based Factor Xa Inhibitors
| Compound/Scaffold | N1-substituent | N4-substituent | C3-substituent | Factor Xa IC50 (nM) | Reference |
| Substituted Piperazinone | 4-Chlorophenyl | 3-Fluorophenyl | - | 0.9 | [1] |
| Rivaroxaban (Xarelto®) | - | (Oxazolidinone)phenyl | - | 0.7 | [5] |
| Hypothetical this compound | 4-Chlorophenyl | (Oxazolidinone)phenyl mimic | - | Potentially high | - |
Key SAR Insights for Factor Xa Inhibition:
-
N1- and N4-Aryl Substituents: The presence of specific substituted aryl groups at both the N1 and N4 positions is critical for high-affinity binding to the S1 and S4 pockets of Factor Xa.
-
Importance of Halogenation: Halogen atoms, particularly chlorine and fluorine, on the aryl rings often enhance potency through favorable interactions within the enzyme's binding site.
-
Conformational Rigidity: The piperazin-2-one core, especially with the gem-dimethyl substitution, provides a rigid scaffold that can effectively present the N1 and N4 substituents in the optimal orientation for binding to Factor Xa.
II. Comparative Analysis: this compound vs. Alternative Scaffolds
The true value of a privileged scaffold is best understood in the context of alternative molecular frameworks designed for the same biological target.
Alternative Scaffolds for DPP-4 Inhibition
| Scaffold | Key Features | Advantages | Disadvantages | Representative Drug |
| β-Amino Acids | Mimics the natural substrate of DPP-4. | High potency and selectivity. | Can have poor oral bioavailability and metabolic stability. | Sitagliptin (contains a β-amino acid moiety) |
| Xanthines | Rigid, bicyclic scaffold. | Good metabolic stability. | Can have off-target effects on other enzymes. | Linagliptin |
| Pyrrolidine-2-carbonitriles | Covalent reversible inhibition mechanism. | High potency. | Potential for off-target reactivity. | Vildagliptin |
The this compound scaffold offers a balance of features. It provides a rigid, non-peptidic backbone, which can lead to improved pharmacokinetic properties compared to β-amino acid derivatives. Its synthetic accessibility allows for the exploration of a wide range of substituents, potentially leading to inhibitors with novel binding modes compared to the established xanthine and pyrrolidine scaffolds.
Alternative Scaffolds for Factor Xa Inhibition
| Scaffold | Key Features | Advantages | Disadvantages | Representative Drug |
| Oxazolidinones | Central scaffold in Rivaroxaban. | High potency and oral bioavailability. | Complex synthesis. | Rivaroxaban |
| Pyrrolo[3,2,1-ij]quinolin-2-one | Fused heterocyclic system. | Novel scaffold with potential for high potency. | May have complex ADME properties. | Investigational compounds |
| Anthranilamides | Linear, flexible scaffold. | Simpler synthesis. | Can have lower potency and selectivity. | Investigational compounds |
Compared to these alternatives, the this compound scaffold provides a conformationally constrained, yet synthetically accessible, platform. This can be advantageous in achieving high potency and selectivity while maintaining favorable drug-like properties.
III. Experimental Protocols
To facilitate further research and validation, we provide representative, step-by-step experimental protocols for the synthesis of a this compound derivative and for a DPP-4 inhibition assay.
Synthesis of a Representative 5,5-Dimethyl-3-aryl-piperazin-2-one Derivative
Figure 2: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
N-Boc Protection: To a solution of 2,2-dimethyl-1,2-diaminoethane in dichloromethane, add di-tert-butyl dicarbonate (Boc)2O and triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the mono-Boc protected diamine by column chromatography.
-
Cyclization: Dissolve the mono-Boc protected diamine in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate, followed by the dropwise addition of an ethyl α-bromo-arylacetate. Heat the reaction mixture to reflux and monitor for completion. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the resulting N-Boc-5,5-dimethyl-3-aryl-piperazin-2-one by column chromatography.
-
N1-Alkylation/Arylation: To a solution of the N-Boc-piperazin-2-one in DMF, add a base such as sodium hydride. After stirring for a short period, add the desired alkyl halide or activated aryl halide. Monitor the reaction for completion. Quench the reaction with water and extract the product with an organic solvent. Purify the N1-substituted product by column chromatography.
-
Boc Deprotection: Dissolve the N1-substituted, N-Boc protected piperazin-2-one in a solution of trifluoroacetic acid (TFA) in dichloromethane. Stir at room temperature until the deprotection is complete. Remove the solvent and excess TFA under reduced pressure to yield the final 5,5-dimethyl-3-aryl-piperazin-2-one derivative.
In Vitro DPP-4 Inhibition Assay
Figure 3: Workflow for a typical in vitro DPP-4 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl, pH 7.5). Prepare stock solutions of recombinant human DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compounds in a suitable solvent (e.g., DMSO).
-
Compound Dilution: Perform serial dilutions of the test compounds in the assay buffer to obtain a range of concentrations for IC50 determination.
-
Enzyme-Inhibitor Incubation: In a 96-well microplate, add the DPP-4 enzyme solution to each well, followed by the addition of the diluted test compounds or vehicle control. Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
IV. Conclusion and Future Perspectives
The this compound scaffold represents a promising and versatile platform for the design of novel therapeutic agents. Its inherent structural features, including conformational rigidity and potential for enhanced metabolic stability, make it an attractive starting point for lead optimization campaigns targeting a variety of enzymes and receptors. While the existing literature provides valuable insights into the SAR of related piperazinone and piperazine derivatives, a more systematic exploration of the this compound core is warranted.
Future research should focus on the synthesis and biological evaluation of compound libraries based on this scaffold, with systematic variations at the N1, N4, and C3 positions. Such studies will undoubtedly uncover novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued application of this privileged scaffold, guided by the principles of medicinal chemistry and structure-based drug design, holds significant promise for the development of the next generation of innovative medicines.
V. References
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(43), 8335–8340. --INVALID-LINK--
-
ResearchGate. (n.d.). Existing approaches for gem-disubstituted piperazines and piperazinones. Retrieved from --INVALID-LINK--
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. --INVALID-LINK--
-
Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 957-968. --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. Molecules, 27(19), 6529. --INVALID-LINK--
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Synfacts, 19(12), 1269. --INVALID-LINK--
-
PubMed. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. --INVALID-LINK--
-
ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from --INVALID-LINK--
-
PubMed. (2024). 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Journal of Medicinal Chemistry, 67(15), 12676-12694. --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(23), 5727. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of piperazin-2-one 9. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 11(36), 22353–22359. --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. Chemical Communications, 60(43), 5691-5694. --INVALID-LINK--
-
ResearchGate. (2024). 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 27(19), 6529. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(18), 5988. --INVALID-LINK--
-
MDPI. (2021). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 26(11), 3321. --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 1047915. --INVALID-LINK--
-
PubMed. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. --INVALID-LINK--
-
PubMed. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Anticancer Agents. Molecules, 28(11), 4443. --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Molecules, 27(18), 5988. --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(11), 3321. --INVALID-LINK--
References
- 1. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 5. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5,5-Dimethylpiperazin-2-one Derivatives
In the intricate landscape of drug discovery, the metabolic stability of a lead compound is a critical determinant of its ultimate success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity.[1] The 5,5-dimethylpiperazin-2-one scaffold has emerged as a promising framework in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. However, like all xenobiotics, its journey through the body's metabolic machinery warrants careful investigation.
This guide provides an in-depth comparison of the metabolic stability of hypothetical this compound derivatives. We will delve into the experimental rationale for assessing metabolic stability, provide a detailed protocol for a liver microsomal stability assay, and analyze how structural modifications to the core scaffold can profoundly influence a compound's metabolic fate. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret metabolic stability studies for this important class of compounds.
The Gatekeepers of Metabolism: Understanding Hepatic Clearance
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) family, work to modify foreign compounds, rendering them more water-soluble for excretion.[2] The intrinsic clearance (CLint) of a compound, a measure of the inherent ability of the liver to metabolize a drug, is a key parameter determined from in vitro metabolic stability assays.[3][4] A high CLint value suggests rapid metabolism and likely poor in vivo exposure, whereas a low CLint indicates greater stability.[3]
Our investigation will focus on an in vitro liver microsomal stability assay, a widely used, robust, and cost-effective method to predict in vivo hepatic clearance.[3][5][6] Liver microsomes are subcellular fractions that are rich in Phase I and Phase II drug-metabolizing enzymes.[3][7] By incubating our test compounds with liver microsomes and monitoring their disappearance over time, we can calculate key parameters such as the half-life (t½) and intrinsic clearance.[3][8]
Experimental Design: The Liver Microsomal Stability Assay
The choice of experimental system is paramount for generating reliable and translatable data. Liver microsomes offer a good balance of biological relevance and experimental feasibility for initial screening of metabolic stability.[5][6] The following protocol outlines a standardized approach for assessing the metabolic stability of this compound derivatives.
Workflow for In Vitro Metabolic Stability Assessment
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
1. Reagent Preparation:
- Test Compounds: Prepare 10 mM stock solutions of the this compound derivatives in DMSO.[8] Further dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile.
- Human Liver Microsomes (HLM): Use pooled HLM from multiple donors to minimize inter-individual variability.[6] Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[6]
- NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[8] This system ensures a sustained supply of the essential cofactor NADPH for CYP450 enzyme activity.
2. Incubation:
- In a 96-well plate, add the diluted HLM.
- Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid enzyme inhibition.
- Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
- Initiate the metabolic reaction by adding the pre-warmed NRS.
- At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).[6][8]
3. Sample Analysis:
- Centrifuge the plate to pellet the precipitated microsomal proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][9] The LC-MS/MS system provides the necessary sensitivity and selectivity to quantify the parent compound in a complex biological matrix.[10][11]
4. Data Analysis:
- Determine the peak area ratio of the test compound to the internal standard at each time point.
- Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
- Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
- The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Comparative Analysis of this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical series of this compound derivatives with varying substituents at the N1 and N4 positions of the piperazinone ring.
| Compound ID | R1 (N1-substituent) | R2 (N4-substituent) | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Liability |
| Compound A | H | Benzyl | 8.5 | 163.1 | High |
| Compound B | H | 4-Fluorobenzyl | 25.2 | 55.0 | Moderate |
| Compound C | H | Pyridin-2-ylmethyl | 15.8 | 87.8 | Moderate-High |
| Compound D | H | Cyclohexylmethyl | 45.1 | 30.7 | Low-Moderate |
| Compound E | Methyl | Benzyl | 12.3 | 112.8 | High |
Interpreting the Data: Structure-Metabolism Relationships
The hypothetical data above reveals key structure-metabolism relationships that are crucial for guiding lead optimization efforts.
1. The Vulnerability of the Benzyl Group (Compound A): Compound A, with an unsubstituted benzyl group, exhibits the highest clearance. This is a classic example of a metabolically labile moiety. The benzylic position is highly susceptible to oxidation by CYP450 enzymes, leading to the formation of a hydroxylated metabolite. This initial oxidation is often a rapid process, resulting in a short half-life.
2. Blocking Metabolism with Fluorine (Compound B): By introducing a fluorine atom at the para-position of the benzyl ring (Compound B), we observe a significant improvement in metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage.[12] Furthermore, the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism.[12] This strategy of "metabolic blocking" is a cornerstone of modern medicinal chemistry.[13]
3. The Influence of Heteroaromatics (Compound C): Replacing the phenyl ring with a pyridine ring (Compound C) results in a metabolic stability that is intermediate between the benzyl and fluorobenzyl derivatives. The nitrogen atom in the pyridine ring can influence the electronic properties of the ring and may also be a site for N-oxidation. The overall metabolic fate will depend on the specific CYP450 isozymes involved.
4. The Benefit of Reduced Aromaticity (Compound D): Exchanging the aromatic benzyl group for a non-aromatic cyclohexylmethyl group (Compound D) leads to a substantial increase in metabolic stability. While aliphatic hydroxylation can still occur on the cyclohexyl ring, it is often a slower process than benzylic oxidation. This highlights the general principle that reducing lipophilicity and removing easily oxidizable aromatic rings can enhance metabolic stability.[13]
5. Steric Hindrance at the Core (Compound E): Introducing a methyl group at the N1 position (Compound E) provides some steric hindrance around the piperazinone core. However, in this hypothetical case, the improvement is modest because the primary site of metabolism remains the benzylic position of the N4-substituent. This demonstrates the importance of identifying the primary "metabolic soft spot" in a molecule.
Potential Metabolic Pathways
Caption: Potential Phase I metabolic pathways for this compound derivatives.
Strategic Considerations for Improving Metabolic Stability
The insights gained from our comparative analysis lead to several actionable strategies for medicinal chemists working with the this compound scaffold:
-
Bioisosteric Replacement: As demonstrated by the switch from a benzyl to a fluorobenzyl or cyclohexylmethyl group, replacing metabolically liable groups with more stable bioisosteres is a powerful approach.[14][15]
-
Deuteration: Replacing a hydrogen atom at a metabolic "soft spot" with its heavier isotope, deuterium, can slow the rate of bond cleavage by CYP450 enzymes due to the kinetic isotope effect.[12]
-
Modulating Physicochemical Properties: Reducing a compound's lipophilicity can decrease its partitioning into the lipophilic active sites of metabolizing enzymes, thereby reducing its clearance.
-
Introducing Steric Hindrance: Judiciously placed bulky groups can shield a metabolically susceptible position from enzymatic attack.
Conclusion
The metabolic stability of this compound derivatives is not an immutable property but rather a tunable parameter that can be optimized through rational, data-driven medicinal chemistry. The in vitro liver microsomal stability assay is an indispensable tool in this process, providing rapid and reliable data to inform structure-activity and structure-metabolism relationships. By understanding the interplay between chemical structure and enzymatic transformation, researchers can navigate the metabolic maze and design next-generation therapeutics with improved pharmacokinetic profiles and a higher probability of clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. metabolon.com [metabolon.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
A Head-to-Head Comparison of Diketopiperazine-Based and Other Known Histone Deacetylase (HDAC) Inhibitors
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their mechanism, which involves the remodeling of chromatin to alter gene expression, has been the subject of extensive research.[1] This guide provides a detailed head-to-head comparison of a novel diketopiperazine (DKP)-based HDAC inhibitor, Compound 2a, with four well-established, FDA-approved HDAC inhibitors: Vorinostat, Romidepsin, Panobinostat, and Belinostat.
The 2,5-diketopiperazine scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and synthetic tractability, making it an attractive starting point for the design of novel enzyme inhibitors.[2][3] Compound 2a, a 1,3-disubstituted 2,5-diketopiperazine derivative, has been identified as a potent inhibitor of Class I HDACs, which are frequently dysregulated in cancer.[2][4] This guide will objectively evaluate the in vitro potency, isoform selectivity, and cellular activity of Compound 2a in relation to its clinically validated counterparts.
Mechanism of Action: A Shared Path to Chromatin Remodeling
HDAC inhibitors, at their core, function by blocking the enzymatic activity of HDACs. These enzymes are responsible for removing acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting this process, HDAC inhibitors induce histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[1]
All five inhibitors discussed in this guide, including the DKP-based Compound 2a, share this fundamental mechanism of action. They typically possess a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[2] The key differentiators between these inhibitors lie in their affinity for different HDAC isoforms, which in turn dictates their broader biological activity and clinical utility.
Caption: General mechanism of action of HDAC inhibitors.
In Vitro Potency and Selectivity Profile
The efficacy and safety of an HDAC inhibitor are intrinsically linked to its isoform selectivity. The HDAC family is divided into several classes: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11). While pan-HDAC inhibitors target multiple isoforms, more selective inhibitors may offer a better therapeutic window by minimizing off-target effects.
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Compound 2a and the four comparator drugs against a panel of HDAC isoforms. It is important to note that these values have been compiled from different studies and should be interpreted with caution, as assay conditions can vary. The data provides a general overview of the selectivity profile of each compound.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile |
| Compound 2a | 405[4] | 557 | 740[2] | No Activity[2] | 1370[2] | Class I selective (HDAC1/2/3) |
| Vorinostat | 10[5] | - | 20[5] | - | - | Pan-HDAC (Class I, II, IV)[6] |
| Romidepsin | 36[7] | 47[7] | - | 14000[7] | - | Class I selective (potent against HDAC1/2)[7] |
| Panobinostat | <13.2[8] | <13.2[8] | <13.2[8] | <13.2[8] | mid-nM[8] | Pan-HDAC (Class I, II, IV)[8] |
| Belinostat | 27 (HeLa cell extracts)[9] | - | - | - | - | Pan-HDAC |
From this data, Compound 2a demonstrates a clear preference for Class I HDACs, with the most potent activity against HDAC1.[2][4] Notably, it shows no activity against the Class IIb isoform HDAC6.[2] This selectivity profile is distinct from pan-inhibitors like Vorinostat and Panobinostat, which exhibit broad activity across multiple HDAC classes.[6][8] Romidepsin also displays Class I selectivity, with particularly strong inhibition of HDAC1 and HDAC2.[7]
Cellular Activity: Translating Enzyme Inhibition to Biological Response
The ultimate measure of an inhibitor's utility is its ability to elicit a desired biological response in a cellular context. For HDAC inhibitors, this is typically assessed by measuring the accumulation of acetylated histones and the induction of antiproliferative effects in cancer cell lines.
Induction of Histone Acetylation:
A direct consequence of HDAC inhibition is the hyperacetylation of histone proteins. This can be readily visualized and quantified by Western blotting using antibodies specific for acetylated histone residues (e.g., acetyl-Histone H3). In a study with Compound 2a, treatment of HCT-116 colon cancer cells resulted in a significant increase in the levels of acetylated Histone H3, confirming its engagement with its target in a cellular environment.[2] This is a hallmark of all functional HDAC inhibitors, including Vorinostat, Romidepsin, Panobinostat, and Belinostat, which have been extensively shown to induce histone hyperacetylation in various cell lines.
Antiproliferative Activity:
The antiproliferative effects of these inhibitors are typically evaluated using cell viability assays, such as the MTT or MTS assay, to determine the IC50 value in different cancer cell lines.
| Inhibitor | Cell Line | Antiproliferative IC50 (µM) |
| Compound 2a | K562 (Leukemia) | 4.23[4] |
| HL-60 (Leukemia) | 4.16[4] | |
| Vorinostat | SW-982 (Sarcoma) | 8.6[10] |
| SW-1353 (Sarcoma) | 2.0[10] | |
| Panobinostat | SW-982 (Sarcoma) | 0.1[10] |
| SW-1353 (Sarcoma) | 0.02[10] | |
| Belinostat | SW-982 (Sarcoma) | 1.4[10] |
| SW-1353 (Sarcoma) | 2.6[10] |
Compound 2a demonstrates potent antiproliferative activity against the leukemia cell lines K562 and HL-60.[4] The comparator drugs also exhibit significant growth-inhibitory effects across a range of cancer cell lines, with Panobinostat often showing particularly high potency.[10]
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to characterize HDAC inhibitors.
In Vitro Fluorometric HDAC Activity Assay
This assay quantifies the enzymatic activity of purified HDAC isoforms and is a primary method for determining inhibitor potency (IC50).
Caption: Workflow for a fluorometric HDAC activity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Compound 2a) in assay buffer. Prepare a solution of the purified recombinant HDAC enzyme and the fluorogenic HDAC substrate in assay buffer.
-
Assay Plate Setup: Add a small volume of the diluted inhibitor or vehicle control to the wells of a black 96-well microplate.
-
Enzyme Addition: Add the HDAC enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Development: Add a developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore. The developer solution also typically contains a potent HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.[5][11]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths typically around 350-380 nm and 440-460 nm, respectively.[5][11]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This assay is used to confirm the on-target activity of an HDAC inhibitor within a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) and allow them to adhere overnight. Treat the cells with various concentrations of the HDAC inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a buffer containing a non-ionic detergent.
-
Pellet the nuclei by centrifugation and extract the histones using a low concentration of hydrochloric acid overnight at 4°C.
-
Neutralize the extract and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the histone extracts (15-20 µg) on a high-percentage SDS-polyacrylamide gel (e.g., 15%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-Histone H3).
-
Quantify the band intensities using densitometry software.
-
Conclusion
The diketopiperazine-based HDAC inhibitor, Compound 2a, presents a promising profile as a Class I selective HDAC inhibitor. Its in vitro potency against HDAC1, coupled with its demonstrated ability to induce histone hyperacetylation and inhibit cancer cell proliferation, positions it as a valuable lead compound for further development.
When compared to the established HDAC inhibitors Vorinostat, Romidepsin, Panobinostat, and Belinostat, Compound 2a's key differentiating feature is its distinct selectivity profile. While pan-HDAC inhibitors have shown clinical efficacy, the development of more selective agents like Compound 2a may offer a path towards improved therapeutic indices by minimizing off-target effects. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this and other DKP-based HDAC inhibitors.
References
- 1. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. Screening of selective histone deacetylase inhibitors by proteochemometric modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Computational Docking of 5,5-Dimethylpiperazin-2-one Derivatives as Novel Histone Deacetylase Inhibitors
This guide provides an in-depth, comparative analysis of the computational docking of novel 5,5-Dimethylpiperazin-2-one derivatives against Histone Deacetylase 1 (HDAC1), a crucial enzyme implicated in cancer pathophysiology. We will explore the rationale behind targeting HDAC1, detail a rigorous computational workflow, and compare the performance of our hypothetical derivatives against a well-established clinical inhibitor, Vorinostat (SAHA). This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methods for the discovery of novel therapeutic agents.
Introduction: The Rationale for Targeting HDAC1 with Novel Piperazinone Scaffolds
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote chromatin condensation, leading to transcriptional repression.[1] The overexpression or aberrant activity of certain HDAC isoforms, particularly class I HDACs (HDAC1, 2, 3, and 8), is a hallmark of many cancers.[1] This makes them a compelling target for therapeutic intervention. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2]
The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known to enhance aqueous solubility, cell permeability, and protein-binding capacity.[3] While numerous piperazine derivatives have been explored for a wide range of biological activities,[4][5] the specific this compound core remains a relatively underexplored chemical space for HDAC inhibition. Its structural rigidity, coupled with the potential for diverse functionalization, makes it an attractive starting point for the design of novel, selective HDAC inhibitors.
This guide will therefore focus on a hypothetical, yet scientifically grounded, computational study to assess the potential of this compound derivatives as HDAC1 inhibitors, using the clinically approved drug Vorinostat as a benchmark for comparison.
The Computational Docking Workflow: A Step-by-Step Protocol
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The following protocol outlines a robust workflow for the docking of our hypothetical ligands against HDAC1.
Protein Preparation
The initial step involves the preparation of the HDAC1 crystal structure for docking.
-
Retrieval of the Crystal Structure: The three-dimensional crystal structure of human HDAC1 is obtained from the Protein Data Bank (PDB). For this study, we will use a high-resolution crystal structure of HDAC1.
-
Initial Protein Clean-up: All non-essential molecules, such as water, co-solvents, and any co-crystallized ligands, are removed from the PDB file. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.
-
Addition of Hydrogen Atoms and Charge Assignment: Hydrogen atoms, which are typically not resolved in X-ray crystallography, are added to the protein structure. Partial charges are then assigned to each atom using a force field, such as Gasteiger.[6] This step is essential for accurately calculating the electrostatic interactions between the protein and the ligand.
Ligand Preparation
Our hypothetical this compound derivatives and the reference inhibitor, Vorinostat, must also be prepared for docking.
-
2D to 3D Conversion: The 2D chemical structures of the ligands are sketched and then converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation.
-
Charge Assignment: As with the protein, partial charges are assigned to the ligand atoms.
Molecular Docking Simulation
With the prepared protein and ligands, the docking simulation can be performed.
-
Grid Box Generation: A grid box is defined around the active site of HDAC1. This box specifies the search space for the docking algorithm. The dimensions of the grid are set to encompass the entire binding pocket.
-
Docking Algorithm: A docking program, such as AutoDock, is used to perform the simulation.[1] The Lamarckian Genetic Algorithm is a commonly employed algorithm that explores various conformations and orientations of the ligand within the active site.[6]
-
Pose Generation and Scoring: The docking algorithm generates multiple possible binding poses for each ligand and calculates a binding energy score for each pose. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Results
The final step involves a thorough analysis of the docking results.
-
Binding Energy Comparison: The binding energies of the hypothetical derivatives are compared with that of the reference inhibitor, Vorinostat. A lower binding energy suggests a potentially stronger interaction with the target protein.
-
Interaction Analysis: The binding poses of the top-scoring ligands are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion in the HDAC1 active site.
-
Clustering Analysis: A cluster analysis is performed on the docked poses to group similar conformations. This helps in understanding the conformational preferences of the ligand in the binding pocket.[6]
Diagram of the Computational Docking Workflow
Caption: A schematic of the computational docking workflow.
Comparative Analysis: this compound Derivatives vs. Vorinostat
For this comparative study, we have designed three hypothetical this compound derivatives with varying substitutions at the N1 and N4 positions of the piperazinone ring. These will be docked against HDAC1 and their performance compared to the known inhibitor, Vorinostat.
Table 1: Hypothetical this compound Derivatives and Reference Inhibitor
| Compound ID | Structure | Rationale for Design |
| DMP-1 | 5,5-dimethyl-1-(phenyl)piperazin-2-one | A simple phenyl substitution to explore basic aromatic interactions. |
| DMP-2 | 1-(4-hydroxyphenyl)-5,5-dimethylpiperazin-2-one | Addition of a hydroxyl group to potentially form hydrogen bonds. |
| DMP-3 | 1-(4-(aminomethyl)phenyl)-5,5-dimethylpiperazin-2-one | Introduction of a basic amine to potentially interact with acidic residues. |
| Vorinostat (SAHA) | (2E)-N-hydroxy-N'-phenyloctanediamide | Clinically approved HDAC inhibitor with a hydroxamic acid zinc-binding group.[7] |
Table 2: Comparative Docking Results and Experimental Data
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interactions with HDAC1 Active Site | Experimental IC50 (nM) |
| DMP-1 | -6.8 | 3500 | Pi-alkyl and pi-pi stacking with aromatic residues. | Not Available |
| DMP-2 | -7.5 | 1200 | Hydrogen bond with a key active site residue; pi-pi stacking. | Not Available |
| DMP-3 | -8.2 | 450 | Salt bridge with an acidic residue; hydrogen bonding. | Not Available |
| Vorinostat (SAHA) | -9.1 | 63.5 | Chelation with the active site zinc ion via the hydroxamic acid group; hydrogen bonding and hydrophobic interactions.[2] | 63.5[2] |
The docking results indicate that while the hypothetical this compound derivatives show potential for binding to the HDAC1 active site, they do not achieve the same predicted binding affinity as Vorinostat. This is primarily due to the absence of a strong zinc-binding group in our designed molecules. The hydroxamic acid moiety of Vorinostat is crucial for its potent inhibitory activity, as it directly coordinates with the catalytic zinc ion in the HDAC1 active site.[2]
However, the incremental improvement in the docking scores from DMP-1 to DMP-3 demonstrates the value of structure-based design. The introduction of a hydroxyl group in DMP-2 and an aminomethyl group in DMP-3 led to the formation of additional favorable interactions, such as hydrogen bonds and salt bridges, resulting in tighter predicted binding.
Diagram of Ligand-Protein Interactions
Caption: Key molecular interactions between the ligands and the HDAC1 active site.
Conclusion and Future Directions
This guide has provided a comprehensive overview of a computational docking workflow applied to the evaluation of novel this compound derivatives as potential HDAC1 inhibitors. Through a comparative analysis with the known inhibitor Vorinostat, we have demonstrated the utility of in silico methods for structure-based drug design.
Our findings suggest that while the this compound scaffold can be accommodated within the HDAC1 active site, the incorporation of a potent zinc-binding group is essential for achieving high inhibitory activity. Future work should focus on the synthesis and in vitro evaluation of these and other derivatives to validate the computational predictions. Furthermore, molecular dynamics simulations could provide a more dynamic picture of the ligand-protein interactions and help to refine the design of the next generation of inhibitors.
By integrating computational and experimental approaches, the discovery of novel and selective HDAC inhibitors based on the this compound scaffold is a promising avenue for the development of new cancer therapeutics.
References
- 1. A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors [mdpi.com]
- 2. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
A Comprehensive Guide to the Safe Disposal of 5,5-Dimethylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Understanding the intrinsic hazards of this compound is fundamental to executing its safe disposal. The Global Harmonized System (GHS) provides a clear classification of its risks.
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. (Inferred from precautionary statement P305+P351+P338)[1]
The signal word for this compound is "Warning" .[1]
These classifications dictate the necessity for stringent protocols. Ingestion can lead to systemic toxicity, while dermal and ocular contact can result in significant irritation. The disposal procedure is therefore designed to mitigate these risks at every stage, from waste collection to final removal. This proactive approach to risk management is a cornerstone of a trustworthy and safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the correct PPE is mandatory. The following table outlines the minimum required PPE, with the rationale tied directly to the compound's known hazards.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles conforming to ANSI Z87.1 standards. This is critical to prevent contact with the substance, which is known to cause serious eye irritation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact. They should be inspected for integrity before use and disposed of after handling the waste. This prevents skin irritation, a known hazard of the compound.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against accidental splashes on clothing and skin. |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated to disperse any potential airborne particulates.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills or solutions, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully place the spilled material or absorbent into a designated, sealable container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.
Proper Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must be handled as a regulated process to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Protocol for Waste Collection and Disposal:
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), must be collected in a dedicated, chemically compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated GHS hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react, leading to dangerous situations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's licensed hazardous waste disposal service. Follow your organization's specific procedures for requesting a waste pickup.
The logical flow of the disposal process is visualized in the diagram below.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical aspect of responsible scientific practice. By adhering to these guidelines, which are grounded in the known hazards of the compound, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for any questions or unique disposal challenges.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
